Product packaging for N-(3-azidophenyl)-2-chloroacetamide(Cat. No.:)

N-(3-azidophenyl)-2-chloroacetamide

Cat. No.: B7644427
M. Wt: 210.62 g/mol
InChI Key: HGPYLEDOQUNHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Azidophenyl)-2-chloroacetamide is a specialized chemical reagent that integrates a chloroacetamide moiety, a known reactive electrophile, with an aromatic azide group. This structure suggests significant potential in chemical biology and pharmaceutical research. The chloroacetamide group is a well-characterized electrophile that can act as a covalent warhead, targeting nucleophilic residues such as cysteine or, in some cases, the catalytic selenocysteine in specific enzymes . For instance, related chloroacetamide compounds have been identified as covalent inhibitors of the selenoenzyme GPX4, a key regulator of ferroptosis, a form of programmed cell death . The 3-azidophenyl group provides a versatile handle for further bioconjugation via click chemistry, enabling applications in probe development, activity-based protein profiling, and the synthesis of more complex molecules. This combination of features makes this compound a valuable building block for researchers developing novel chemical probes to study enzyme function and for exploring new covalent inhibitor scaffolds with potential therapeutic relevance. As with all compounds of this nature, it is For Research Use Only and should be handled with appropriate safety precautions, as chloroacetamides are known to be toxic and irritants .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN4O B7644427 N-(3-azidophenyl)-2-chloroacetamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-azidophenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-5-8(14)11-6-2-1-3-7(4-6)12-13-10/h1-4H,5H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPYLEDOQUNHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(3-azidophenyl)-2-chloroacetamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-(3-azidophenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound. This bifunctional molecule serves as a versatile building block in medicinal chemistry and materials science, incorporating two highly reactive functional groups: a chloroacetamide moiety and an aryl azide.

Chemical Structure and Properties

This compound is an aromatic compound featuring a phenyl ring substituted with an azido group at the meta-position and a 2-chloroacetamide group. The chloroacetamide functional group is a known reactive handle for nucleophilic substitution, while the azide group is a precursor for amine formation and a key component in bioorthogonal "click chemistry" reactions.

Chemical Structure:

Chemical Structure of this compound

(Note: An illustrative structure is provided. The exact IUPAC name corresponds to a molecule formed from 3-azidoaniline and 2-chloroacetyl chloride.)

Physicochemical and Spectral Data Summary

The following table summarizes the key properties of this compound.

PropertyValueSource/Method
Molecular Formula C₈H₇ClN₄OCalculated
Molecular Weight 210.62 g/mol Calculated
Appearance Expected to be a solid at room temp.Inference
Solubility Likely soluble in organic solvents (THF, DCM, DMF)Inference
Melting Point Not available-
Boiling Point Not available-

Synthesis and Experimental Protocols

The synthesis of N-aryl-2-chloroacetamides is typically achieved through the chloroacetylation of the corresponding aryl amine.[1][2] This involves the reaction of an aromatic amine with chloroacetyl chloride, often in the presence of a base to neutralize the HCl byproduct.[3]

General Synthesis Protocol

A plausible and efficient method for synthesizing this compound involves the acylation of 3-azidoaniline with chloroacetyl chloride.

StepProcedure
1. Reactant Setup Dissolve 3-azidoaniline (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask. Add a non-nucleophilic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1-1.2 equivalents).[3]
2. Cooling Cool the reaction mixture to 0-5°C using an ice bath. This is crucial to control the exothermic reaction.[3][4]
3. Acylation Add chloroacetyl chloride (1-1.1 equivalents) dropwise to the stirred solution while maintaining the low temperature.[3][4]
4. Reaction Allow the reaction to stir at room temperature for several hours (typically 3-6 hours) after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
5. Workup Upon completion, pour the reaction mixture into cold water to precipitate the product. The resulting solid can be filtered, washed with water to remove any salts, and dried.[3]
6. Purification The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.[3]

Synthesis Workflow Diagram

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification A 3-Azidoaniline E 1. Mix Reactants & Solvent A->E B Chloroacetyl Chloride B->E C Base (e.g., TEA or DBU) C->E D Anhydrous Solvent (e.g., THF) D->E F 2. Cool to 0-5°C E->F Add Chloroacetyl Chloride Dropwise G 3. Stir at Room Temp (3-6h) F->G H 4. Monitor by TLC G->H I Pour into Cold Water H->I Reaction Complete J Filter Precipitate I->J K Wash with Water J->K L Recrystallize K->L M This compound (Final Product) L->M

Caption: General experimental workflow for the synthesis.

Chemical Reactivity and Potential Applications

The utility of this compound stems from the distinct reactivity of its two functional groups, allowing for sequential or orthogonal chemical modifications.

Reactivity of the Chloroacetamide Moiety

The chlorine atom on the acetyl group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution (SN2) reactions.[1][2] This allows for the introduction of various nucleophiles, including amines, thiols, and alcohols, to build more complex molecular architectures. This reactivity is fundamental to the biological activity of many chloroacetamide-based compounds, which often act as alkylating agents.

Reactivity of the Azide Moiety

The aryl azide group is a versatile functional handle with several key reactions:

  • Reduction: The azide can be readily reduced to an amine group (-NH₂), providing a route to a different class of compounds.[5]

  • Cycloaddition: Azides are well-known for participating in 1,3-dipolar cycloaddition reactions. The most prominent of these is the Huisgen cycloaddition with alkynes to form stable 1,2,3-triazole rings.[5] The copper(I)-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry," valued for its high efficiency and specificity.[5]

Potential Applications
  • Antimicrobial Agents: N-substituted chloroacetamides have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[6][7] The activity often depends on the nature and position of substituents on the phenyl ring.[6] The ability of the chloroacetamide group to alkylate biological macromolecules is a likely mechanism for this activity.

  • Herbicides: Chloroacetamides are a major class of herbicides used in agriculture.[8]

  • Drug Discovery and Bioconjugation: The bifunctional nature of this compound makes it an excellent scaffold for drug discovery. The chloroacetamide group can serve as a covalent warhead for targeted enzyme inhibition, while the azide group can be used to attach probes, imaging agents, or solubility modifiers via click chemistry.

  • Materials Science: The ability to participate in click chemistry makes it a useful monomer or cross-linker for the synthesis of functional polymers and materials.

Signaling and Reaction Pathways Diagram

G Key Reactions of this compound cluster_chloroacetamide Chloroacetamide Reactions cluster_azide Azide Reactions A This compound C Nucleophilic Substitution Product A->C SN2 Reaction E N-(3-aminophenyl)-2-chloroacetamide A->E Reduction G 1,2,3-Triazole Product (Click Chemistry) A->G 1,3-Dipolar Cycloaddition B Nucleophile (e.g., R-NH₂, R-SH) B->C D Reducing Agent (e.g., H₂, Pd/C) D->E F Alkyne (R-C≡CH) + Cu(I) Catalyst F->G

Caption: Potential chemical transformations of the title compound.

Conclusion

This compound is a valuable bifunctional molecule with significant potential in drug discovery, bioconjugation, and materials science. Its synthesis is straightforward from commercially available precursors. The orthogonal reactivity of the chloroacetamide and azide moieties allows for diverse and specific chemical modifications, making it an attractive building block for the development of novel therapeutics and functional materials. Further research into its biological activities could uncover new applications as an antimicrobial or anticancer agent.

References

The Dual-Functionality of N-(3-azidophenyl)-2-chloroacetamide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of N-(3-azidophenyl)-2-chloroacetamide as a Bifunctional Chemical Probe.

In the intricate landscape of chemical biology and drug development, the identification of molecular targets and the characterization of their interactions are paramount. Bifunctional chemical probes have emerged as indispensable tools in this endeavor. This guide details the research applications of this compound, a versatile probe designed for covalent capture and subsequent bio-orthogonal modification of protein targets.

Core Concepts: A Molecule with a Two-Step Mission

This compound is a chemical probe that possesses two key functional groups, each with a distinct role:

  • The Chloroacetamide Moiety: This group acts as a reactive handle for forming a stable, covalent bond with nucleophilic amino acid residues on proteins, most notably cysteine. This irreversible interaction allows for the permanent "tagging" of proteins that bind to the probe.

  • The Azido Group: The azide (N₃) group is a bio-orthogonal handle. It is generally unreactive in biological systems but can undergo a highly specific and efficient reaction with an alkyne-containing molecule in a process known as "click chemistry". This allows for the attachment of a wide variety of reporter tags, such as fluorophores for imaging or biotin for affinity purification, to the covalently bound protein.

The strategic combination of these two functionalities in this compound enables a powerful two-step workflow for identifying and characterizing protein targets.

Hypothetical Research Application: Identifying the Cellular Targets of a Novel Covalent Inhibitor

To illustrate the utility of this compound, we will consider a hypothetical research scenario: the identification of the cellular targets of a novel, cysteine-reactive anti-cancer compound, "Compound X." While Compound X shows promising anti-proliferative activity, its precise molecular targets are unknown. This compound can be used as a probe to elucidate these targets.

Experimental Workflow:

The overall experimental workflow for target identification using this compound can be summarized as follows:

  • Cellular Treatment and Protein Labeling: Cancer cells are treated with this compound, which enters the cells and covalently binds to its protein targets.

  • Cell Lysis and Click Chemistry: The cells are lysed, and the proteome is harvested. An alkyne-containing reporter tag (e.g., alkyne-biotin) is then attached to the azide group on the probe-protein conjugate via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Affinity Purification: The biotinylated proteins are selectively captured and enriched from the complex cellular lysate using streptavidin-coated beads.

  • On-Bead Digestion and Mass Spectrometry: The enriched proteins are digested into peptides while still attached to the beads. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.

G Experimental Workflow for Target Identification A Treat Cancer Cells with This compound B Cell Lysis and Proteome Extraction A->B C Click Chemistry: Add Alkyne-Biotin B->C D Affinity Purification with Streptavidin Beads C->D E On-Bead Tryptic Digestion D->E F LC-MS/MS Analysis E->F G Protein Target Identification F->G

A diagram illustrating the experimental workflow for identifying protein targets using this compound.

Hypothetical Signaling Pathway Involvement

Based on the hypothetical anti-cancer activity of Compound X, the identified targets of this compound might be involved in a key signaling pathway that regulates cell proliferation, such as the MAPK/ERK pathway.

G Hypothetical MAPK/ERK Pathway Inhibition cluster_0 cluster_1 cluster_2 GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Probe N-(3-azidophenyl)-2- chloroacetamide (Covalent Inhibition) Probe->MEK

A diagram of the hypothetical inhibition of the MAPK/ERK signaling pathway by this compound targeting MEK.

Quantitative Data Summary

In our hypothetical study, quantitative proteomics would be used to identify proteins that are significantly enriched in the probe-treated sample compared to a control. The results could be summarized as follows:

Protein IDGene NameFold Enrichment (Probe/Control)p-valueFunction
P27361MAP2K115.21.3e-5Kinase, MAPK Pathway
Q02750MAP2K212.84.5e-5Kinase, MAPK Pathway
P62258HSP90AA14.52.1e-3Chaperone
P04792HSP90AB14.13.0e-3Chaperone

Detailed Experimental Protocols

Synthesis of this compound

A solution of 3-azidoaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0°C. Triethylamine (1.2 eq) is added, followed by the dropwise addition of chloroacetyl chloride (1.1 eq). The reaction is stirred at 0°C for 1 hour and then at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.

Cell Culture and Labeling

Human colorectal cancer cells (e.g., HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. For labeling, cells are seeded in 15 cm dishes and grown to 80% confluency. The cells are then treated with 10 µM this compound or DMSO (vehicle control) for 2 hours.

Cell Lysis and Click Chemistry

After treatment, cells are washed with ice-cold PBS, harvested by scraping, and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay. For the click reaction, 1 mg of protein lysate is incubated with 100 µM alkyne-biotin, 1 mM CuSO₄, 100 µM TBTA ligand, and 1 mM sodium ascorbate for 1 hour at room temperature.

Affinity Purification and On-Bead Digestion

The biotinylated proteome is incubated with high-capacity streptavidin agarose beads for 4 hours at 4°C with gentle rotation. The beads are then washed sequentially with 1% SDS in PBS, 8 M urea in 100 mM Tris-HCl (pH 8.0), and 20% acetonitrile in PBS to remove non-specifically bound proteins. For on-bead digestion, the beads are resuspended in 100 mM ammonium bicarbonate, and the proteins are reduced with DTT and alkylated with iodoacetamide. Trypsin is then added, and the mixture is incubated overnight at 37°C.

LC-MS/MS Analysis

The resulting peptides are desalted using C18 StageTips and analyzed on a Q Exactive HF mass spectrometer coupled to an EASY-nLC 1200 system. Peptide separation is performed using a gradient of acetonitrile in 0.1% formic acid. The mass spectrometer is operated in a data-dependent acquisition mode, acquiring MS/MS spectra for the top 15 most abundant precursor ions.

Data Analysis

The raw mass spectrometry data is processed using MaxQuant software. The data is searched against a human protein database to identify peptides and proteins. Label-free quantification is used to determine the relative abundance of proteins between the probe-treated and control samples.

Conclusion

This compound represents a powerful, albeit currently underutilized, chemical probe for the covalent capture and identification of protein targets. Its dual functionality allows for a robust and versatile workflow that can be adapted to various research questions in drug discovery and chemical biology. The hypothetical application presented in this guide underscores its potential to accelerate our understanding of protein function and small molecule-protein interactions.

N-(3-azidophenyl)-2-chloroacetamide mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of N-(3-azidophenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific mechanism of action for this compound is not extensively documented in publicly available scientific literature. This guide, therefore, provides an in-depth analysis based on the well-established functions of its core chemical moieties: the chloroacetamide group and the azidophenyl group. It outlines the probable mechanisms of action and details the experimental strategies required to elucidate its precise biological targets and pathways.

Core Concepts: A Molecule of Dual Functionality

This compound is a bifunctional molecule. Its biological activity likely arises from the chloroacetamide "warhead," while the azidophenyl group serves as a versatile chemical biology tool for target identification.

The Chloroacetamide Moiety: An Electrophilic Warhead

The chloroacetamide group is a known reactive moiety present in various biologically active compounds, most notably herbicides. Its mechanism is primarily attributed to its electrophilic nature.

  • Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis: In plant systems, chloroacetamide herbicides are well-characterized inhibitors of VLCFA synthesis.[1] This process is crucial for the formation of hydrophobic polymers that protect the plant.[1][2] The key step inhibited is the condensation of an acyl-CoA with malonyl-CoA, a reaction catalyzed by VLCFA elongases (VLCFAEs).[1] The inhibition can be competitive with the acyl-CoA substrate and may become irreversible over time.[3][4] This disruption of VLCFA synthesis leads to a failure in cell division and ultimately, plant death.[1]

  • Alkylation of Nucleophilic Residues: The carbon atom bearing the chlorine is electrophilic and susceptible to nucleophilic attack. A primary mechanism of action for chloroacetamides in a broader biological context is the alkylation of sulfhydryl groups on cysteine residues within proteins. This covalent modification can irreversibly alter protein structure and function, leading to enzyme inhibition or disruption of protein-protein interactions.

The Azidophenyl Moiety: A Tool for Target Identification

The presence of an aryl azide group transforms this molecule into a powerful tool for chemical biology. This group is relatively stable in the dark but can be activated under specific conditions to covalently label interacting molecules.

  • Photoaffinity Labeling (PAL): Upon irradiation with UV light, the aryl azide group forms a highly reactive nitrene intermediate.[5][6] This nitrene can then non-specifically insert into C-H or N-H bonds of a nearby molecule, such as the binding pocket of a target protein, forming a stable covalent bond.[5] This allows for the permanent "tagging" of the biological target.

  • Click Chemistry: The azide group is a key component of bio-orthogonal "click chemistry" reactions, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7] If the molecule binds to a target, the azide handle can be used to "click" on a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) that has a terminal alkyne.[7][8] This enables the identification and visualization of the target protein.[8]

Hypothesized Mechanism of Action

Based on its structure, this compound likely acts as a targeted covalent inhibitor. The molecule may first bind non-covalently to a protein target. Subsequently, the chloroacetamide moiety can act as an alkylating agent, forming a covalent bond with a nucleophilic residue (e.g., cysteine) in or near the binding site. The azido group, in this context, would not be part of the primary inhibitory mechanism but would be an invaluable experimental tool to identify which protein has been targeted.

Compound N-(3-azidophenyl)- 2-chloroacetamide Target Target Protein (e.g., Enzyme) Compound->Target Non-covalent Binding Covalent_Complex Covalently Modified Inactive Protein Target->Covalent_Complex Covalent Alkylation by Chloroacetamide Downstream_Effect Inhibition of Signaling Pathway Covalent_Complex->Downstream_Effect Loss of Function

Caption: Hypothesized covalent inhibition mechanism.

Quantitative Data: Antimicrobial Activity of Related Compounds

Compound (Substitution)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)MRSA MIC (µg/mL)C. albicans MIC (µg/mL)
Unsubstituted >4000125125250
4-chloro 400062.562.5125
4-fluoro 200062.562.5125
3-bromo 200062.562.5125
4-methyl >4000250250500
4-methoxy >40005005001000
4-iodo 2000125125250
4-acetyl >4000100010002000
4-hydroxy >4000200020004000
4-cyano >4000100010002000
3-cyano >4000100010002000

Data sourced from Bogdanović et al., Arh Hig Rada Toksikol 2021.[9] The study highlights that halogenated substituents, particularly in the meta and para positions, enhance antimicrobial activity, especially against Gram-positive bacteria and yeasts.[9]

Experimental Protocols

Synthesis of this compound

This protocol is based on the general synthesis of N-substituted chloroacetamides.[10]

  • Dissolve 3-azidoaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 0.5 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final compound.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the standard broth microdilution method.[11][12][13]

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Dispense 100 µL of sterile microbial growth medium (e.g., Mueller-Hinton Broth) into each well of a 96-well microtiter plate.

  • Add 100 µL of the compound stock solution to the first column of wells, resulting in a 2x starting concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a positive control (no compound), and column 12 as a sterility control (no bacteria).

  • Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well (columns 1-11) with 5 µL of the inoculum.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol for Target Identification via Photoaffinity Labeling

This is a conceptual workflow for identifying the protein targets.

cluster_cell In Live Cells or Lysate cluster_processing Downstream Processing Incubation 1. Incubate cells/lysate with This compound UV_Irradiation 2. Irradiate with UV light (e.g., 300 nm) to activate azide and form covalent bond Incubation->UV_Irradiation Lysis 3. Cell Lysis & Protein Extraction UV_Irradiation->Lysis SDS_PAGE 4. Separate proteins by SDS-PAGE Lysis->SDS_PAGE Analysis 5. In-gel digestion (Trypsin) SDS_PAGE->Analysis MS 6. Identify protein by Mass Spectrometry Analysis->MS

Caption: Workflow for photoaffinity labeling.

  • Incubation: Treat live cells or a cell lysate with this compound. Include a control group treated with a vehicle (e.g., DMSO).

  • UV Crosslinking: Irradiate the samples with UV light (wavelength typically <300 nm) for a specified duration on ice to activate the aryl azide and induce covalent crosslinking to binding partners.[14]

  • Lysis and Protein Separation: Lyse the cells (if applicable) and separate the proteins by SDS-PAGE.

  • Target Identification: The covalently modified protein will have a slightly higher molecular weight. The band of interest can be excised from the gel.

  • Mass Spectrometry: The protein in the excised gel band is subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by LC-MS/MS to identify the protein.

Protocol for Target Identification via Click Chemistry

This is a conceptual workflow for an alternative target identification strategy.

cluster_cell In Live Cells or Lysate cluster_processing Downstream Processing Incubation 1. Treat cells/lysate with This compound Lysis 2. Lyse cells and extract proteins Incubation->Lysis Click_Reaction 3. Perform CuAAC 'Click' Reaction: Add Alkyne-Biotin & Cu(I) catalyst Lysis->Click_Reaction Enrichment 4. Enrich biotinylated proteins using Streptavidin beads Click_Reaction->Enrichment Elution 5. Elute bound proteins Enrichment->Elution MS 6. Identify proteins by Mass Spectrometry Elution->MS

Caption: Workflow for click chemistry target ID.

  • Labeling: Treat cells or lysate with this compound, allowing it to bind to its target(s).

  • Lysis: Lyse the cells to release the protein-compound complexes.

  • Click Reaction: To the lysate, add an alkyne-functionalized reporter tag (e.g., alkyne-biotin) along with a Cu(I) catalyst (often generated in situ from CuSO4 and a reducing agent).[7] This will "click" the biotin tag onto the compound, which is bound to its target protein.

  • Enrichment: Add streptavidin-coated beads to the lysate to pull down the biotinylated protein complexes.

  • Elution and Analysis: Wash the beads to remove non-specific binders, then elute the captured proteins.

  • Identification: Identify the eluted proteins by Mass Spectrometry.

Potential Signaling Pathway Involvement

Given that the primary herbicidal mechanism of chloroacetamides is the inhibition of VLCFA synthesis, it is plausible that this compound could interfere with fatty acid metabolism in other organisms as well.

Acyl_CoA Acyl-CoA (e.g., C18) Condensation Condensation (VLCFA Elongase) Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA β-Ketoacyl-CoA Condensation->Ketoacyl_CoA Reduction1 Reduction Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA β-Hydroxyacyl-CoA Reduction1->Hydroxyacyl_CoA Dehydration Dehydration Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2-Enoyl-CoA Dehydration->Enoyl_CoA Reduction2 Reduction Enoyl_CoA->Reduction2 VLCFA VLCFA (Acyl-CoA + C2) Reduction2->VLCFA Inhibitor Chloroacetamide Inhibitor->Condensation Inhibition

Caption: Inhibition of the VLCFA synthesis pathway.

In plants, a decrease in VLCFAs due to chloroacetamide action has been shown to increase the expression of genes involved in cytokinin biosynthesis, leading to elevated cytokinin levels and uncontrolled cell proliferation in certain tissues.[2] This suggests that this compound could potentially modulate signaling pathways related to lipid metabolism and cell proliferation.

Conclusion

This compound is a compound of significant interest due to its bifunctional nature. The chloroacetamide moiety confers biological activity, likely through covalent alkylation of protein targets such as enzymes involved in fatty acid metabolism. The azidophenyl moiety provides a crucial experimental handle, enabling researchers to definitively identify these targets using advanced chemical biology techniques like photoaffinity labeling and click chemistry. While its precise mechanism of action remains to be fully elucidated, the strategies outlined in this guide provide a clear roadmap for its characterization, positioning it as a valuable probe for discovering new drug targets and exploring complex biological pathways.

References

Technical Guide: Synthesis and Characterization of N-(3-azidophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of N-(3-azidophenyl)-2-chloroacetamide, a bifunctional molecule with potential applications in chemical biology and drug discovery as a reactive intermediate or building block. The guide details a plausible synthetic protocol, predicted analytical data, and a visual representation of the experimental workflow.

Introduction

This compound is a chemical compound featuring two key reactive functional groups: an azide and a chloroacetamide. The azide group is widely utilized in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, for bioconjugation and labeling. The chloroacetamide moiety is an alkylating agent that can form stable covalent bonds with nucleophilic residues, particularly the thiol group of cysteine, making it a valuable tool for covalent inhibitor design and chemical proteomics.[1][2] The combination of these two functionalities in a single molecule creates a versatile chemical probe for various applications in drug development and molecular biology.

Synthesis Pathway

The synthesis of this compound is achieved via a nucleophilic acyl substitution reaction. The primary amine of 3-azidoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[3] This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[4]

General Reaction Scheme

The reaction involves the chloroacetylation of 3-azidoaniline.

  • Reactants: 3-Azidoaniline, Chloroacetyl Chloride[5]

  • Base: Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[3][6]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[3][6]

  • Product: this compound

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Starting Materials: - 3-Azidoaniline - Chloroacetyl Chloride ReactionVessel Reaction Step: - Solvent: Anhydrous DCM - Base: Triethylamine (TEA) - Temp: 0°C to RT Reactants->ReactionVessel 1. Add reactants Workup Aqueous Workup: - Wash with H₂O - Dry with Na₂SO₄ ReactionVessel->Workup 2. Quench & Extract Purification Purification: - Evaporation of Solvent - Recrystallization Workup->Purification 3. Isolate Crude Product Final Product: N-(3-azidophenyl)-2- chloroacetamide Purification->Product 4. Purify

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure adapted from general methods for the synthesis of N-aryl-2-chloroacetamides.[3][6]

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-azidoaniline (1.0 eq.) and dissolve in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (TEA) (1.1 eq.) to the stirred solution.

  • Reagent Addition: Add chloroacetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Workup: Upon completion, pour the reaction mixture into cold water. Separate the organic layer, and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product.

Characterization Data

The following tables summarize the predicted physical, molecular, and spectroscopic data for this compound. This data is inferred from the analysis of structurally similar compounds.

Table 1: Physical and Molecular Properties
PropertyValue
Molecular FormulaC₈H₇ClN₄O
Molar Mass210.62 g/mol
AppearancePredicted to be an off-white to pale yellow solid
IUPAC NameThis compound
SolubilityExpected to be soluble in DCM, THF, Acetone; sparingly soluble in water
Table 2: Predicted Spectroscopic Data (NMR)

Predicted chemical shifts (δ) are in ppm relative to TMS. The solvent is assumed to be DMSO-d₆.

¹H NMRPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Amide Proton~10.5singlet (broad)1H-NH-
Aromatic Proton~7.8triplet1HAr-H (position 2)
Aromatic Proton~7.4triplet1HAr-H (position 5)
Aromatic Proton~7.2doublet1HAr-H (position 6)
Aromatic Proton~6.9doublet1HAr-H (position 4)
Methylene Protons~4.3singlet2H-CH₂Cl
¹³C NMRPredicted Chemical Shift (δ, ppm)Assignment
Carbonyl Carbon~165-C=O
Aromatic Carbon~140Ar-C (C-N₃)
Aromatic Carbon~139Ar-C (C-NH)
Aromatic Carbon~130Ar-CH (position 5)
Aromatic Carbon~119Ar-CH (position 6)
Aromatic Carbon~114Ar-CH (position 2)
Aromatic Carbon~108Ar-CH (position 4)
Methylene Carbon~43-CH₂Cl
Table 3: Predicted Spectroscopic Data (FTIR & MS)
FTIRPredicted Wavenumber (cm⁻¹)Functional Group Assignment
N-H Stretch~3300Amide N-H
Azide Stretch (N₃)~2100Azide asymmetric stretch
Carbonyl Stretch (C=O)~1670Amide I band
N-H Bend~1550Amide II band
C-Cl Stretch~700-800Chloroalkane
Mass Spectrometry (EI)Predicted m/zAssignment
Molecular Ion [M]⁺210/212 (isotope pattern)C₈H₇³⁵ClN₄O⁺ / C₈H₇³⁷ClN₄O⁺
Fragment182/184[M - N₂]⁺
Fragment134[C₈H₇N₂O]⁺ (Loss of N₂ and Cl)
Fragment133[M - CH₂Cl]⁺
Fragment49/51[CH₂Cl]⁺

Safety and Handling

  • Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water.[5] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Organic azides can be energetic and potentially explosive, especially when heated or subjected to shock. While aromatic azides are generally more stable, appropriate precautions should be taken.

  • 3-Azidoaniline is a toxic substance. Avoid inhalation, ingestion, and skin contact.

References

An In-depth Technical Guide to the Reactivity of N-(3-azidophenyl)-2-chloroacetamide with Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-azidophenyl)-2-chloroacetamide is a heterobifunctional chemical probe of significant interest in chemical biology, proteomics, and drug development. It incorporates two distinct reactive moieties: a chloroacetamide group for covalent alkylation of nucleophilic amino acid residues and an azido group for bioorthogonal ligation via "click" chemistry. This guide provides a comprehensive technical overview of the reactivity of this compound with proteinogenic amino acids. We present quantitative data, detailed experimental protocols, and visual diagrams of reaction mechanisms and workflows to serve as an in-depth resource for researchers utilizing this versatile tool for protein modification, cross-linking, and labeling.

Core Principles of Reactivity

The utility of this compound as a protein modification reagent is rooted in the distinct functionalities of its two key chemical groups.

  • The Chloroacetamide Moiety: This group functions as a mild electrophile, reacting with nucleophilic amino acid side chains via a second-order nucleophilic substitution (SN2) reaction. The carbon atom adjacent to the chlorine is electron-deficient, making it susceptible to attack by strong nucleophiles, leading to the displacement of the chloride ion and the formation of a stable covalent thioether, amine, or ester bond. Chloroacetamide is noted for being less reactive and more specific than the commonly used iodoacetamide, resulting in fewer off-target modifications.[1][2][3]

  • The Azidophenyl Moiety: The azide group (-N₃) on the phenyl ring is a bioorthogonal handle. Under typical physiological conditions required for protein alkylation, this group remains inert. Its primary function is to participate in highly specific ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the subsequent attachment of reporter molecules like fluorophores, biotin, or other probes.

The reactivity of the chloroacetamide group is highly dependent on the nucleophilicity of the target amino acid side chain and the reaction conditions, particularly pH.

Reactivity with Specific Amino Acids

The chloroacetamide group exhibits a distinct hierarchy of reactivity toward nucleophilic amino acids.

Cysteine (Primary Target)

Cysteine is the most reactive amino acid toward chloroacetamides. The high nucleophilicity of its thiol side chain, especially in its deprotonated thiolate form (-S⁻), makes it an excellent target for alkylation.

  • Mechanism: The reaction proceeds via an SN2 mechanism, where the cysteine thiolate attacks the α-carbon of the chloroacetamide, displacing the chloride and forming a stable thioether linkage.

  • Conditions: The reaction is most efficient at a slightly basic pH (typically 7.5-8.5), which promotes the deprotonation of the thiol group (pKa ≈ 8.3) to the more nucleophilic thiolate anion.[1][4]

  • Kinetics and Yield: The reaction with cysteine is rapid and high-yielding. Studies using model compounds have shown nearly quantitative formation of the conjugate within one hour.[4]

Histidine

The imidazole side chain of histidine can also be alkylated by chloroacetamide, but the reaction is significantly less favorable than with cysteine.

  • Mechanism: The nitrogen atoms of the imidazole ring can act as nucleophiles.

  • Kinetics and Yield: The reaction is described as sluggish and inefficient.[4] In one study, incubation of a chloroacetamide-modified nucleotide with a 10-fold excess of histidine at pH 7 resulted in only a 28% yield after one week.[4]

Other Nucleophilic Amino Acids

While cysteine is the primary target, off-target reactions can occur with other nucleophilic residues, typically under forcing conditions such as high reagent concentrations or non-optimal pH.[1]

  • Lysine: The ε-amino group of lysine is a potential target, especially at pH values above its pKa (~10.5), where it is deprotonated. However, under typical alkylation conditions (pH ~8), its reactivity is low.

  • Methionine: The thioether side chain of methionine can be alkylated, though this is less common than with cysteine.[1] Some studies also report that the use of chloroacetamide can inadvertently lead to the oxidation of methionine, an important consideration in proteomics workflows.[2][3]

  • N-terminus, Aspartate, Glutamate: The α-amino group of a protein's N-terminus and the carboxylate side chains of aspartate and glutamate are also potential, albeit weak, nucleophiles that may react under certain conditions.[1][3]

Quantitative Data on Reactivity

The following tables summarize the available quantitative and qualitative data on the reactivity of the chloroacetamide moiety with key amino acids.

ParameterValue / DescriptionConditionsSource
Target Amino Acid Cysteine
Reaction Type SN2 Alkylation[5]
Yield ~95% (quantitative)1.1 equiv Cysteine, TEEA buffer[4]
Reaction Time < 1 hourpH 8.4[4]
Qualitative Assessment Fast, efficient, primary targetpH 7.5 - 8.5[1][4]

Table 1: Reactivity of Chloroacetamide with Cysteine.

ParameterValue / DescriptionConditionsSource
Target Amino Acid Histidine
Reaction Type SN2 Alkylation[6]
Yield 28%10 equiv Histidine, Phosphate buffer[4]
Reaction Time 1 weekpH 7, Room Temperature[4]
Qualitative Assessment Sluggish, inefficient, low-yielding[4]

Table 2: Reactivity of Chloroacetamide with Histidine.

Amino AcidReactivity AssessmentConditions Favoring ReactionSource
Lysine (ε-NH₂) Possible off-target, low reactivityHigh pH (>9), excess reagent[1]
Methionine (-S-CH₃) Possible off-target, low reactivityExcess reagent[1]
N-Terminus (α-NH₂) Possible off-target, low reactivityHigh pH (>8), excess reagent[1][3]
Aspartate/Glutamate (-COOH) Possible off-target, very low reactivityExcess reagent, non-optimal pH[1]

Table 3: Qualitative Reactivity of Chloroacetamide with Other Amino Acids.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants reagent This compound product Covalently Modified Protein (Thioether Adduct) cysteine Protein-Cys-SH thiolate Protein-Cys-S⁻ cysteine->thiolate Deprotonation (pH > 7.5) thiolate->product SN2 Attack hcl H⁺ + Cl⁻

Caption: SN2 alkylation of a cysteine residue.
Experimental Workflow

experimental_workflow start Protein Sample (with Disulfides) reduction 1. Reduce Disulfides (e.g., 5 mM TCEP, 37°C, 30 min) start->reduction alkylation 2. Alkylation (20 mM this compound, RT, 30 min) reduction->alkylation analysis Downstream Analysis (e.g., LC-MS/MS) alkylation->analysis Option A click_chem Bioorthogonal Ligation (CuAAC or SPAAC) alkylation->click_chem Option B logical_relationship reagent This compound Chloroacetamide Moiety Azidophenyl Moiety alkylation Covalent Alkylation (Primarily Cysteine) - Forms stable thioether bond - Slower reaction with His, Lys, etc. reagent:f1->alkylation  Function 1  (Electrophile) click Bioorthogonal 'Click' Chemistry - Inert during alkylation - Reacts with alkyne probes - For downstream labeling reagent:f2->click  Function 2  (Bioorthogonal Handle)  

References

N-(3-azidophenyl)-2-chloroacetamide: A Technical Guide to a Heterobifunctional Reagent for Chemical Biology and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-(3-azidophenyl)-2-chloroacetamide is a powerful heterobifunctional reagent designed for advanced applications in chemical biology, proteomics, and drug development. This molecule incorporates two distinct reactive moieties: a chloroacetamide group, which acts as a mild electrophile for covalent modification of proteins, and an azido group, which serves as a bioorthogonal handle for "click" chemistry. This dual functionality enables a "two-step" strategy for labeling, identifying, and conjugating biomolecules. This guide provides an in-depth overview of the synthesis, reactivity, and key applications of this reagent, complete with detailed experimental protocols and quantitative data to facilitate its use in a research setting.

Introduction to Bifunctional Reagents

Bifunctional reagents are compounds that possess two reactive functional groups, allowing them to link two different molecules.[1] this compound is a heterobifunctional reagent because its two reactive ends have different chemical reactivities. This allows for sequential, controlled reactions.

  • The Chloroacetamide Group: This moiety is a sulfhydryl-reactive alkylating agent that covalently bonds with the thiol group of cysteine residues in proteins.[2] It is considered a milder and often more specific alternative to iodoacetamide, with less off-target labeling of other amino acids under controlled conditions.[3][4]

  • The Azido Group: The azide is a key component of bioorthogonal chemistry. It is largely inert to biological molecules but reacts with high efficiency and specificity with terminal alkynes in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent "click" reaction.[5][6]

This combination allows researchers to first covalently attach the reagent to a target protein via the chloroacetamide group and then, in a second step, use the azide "handle" to attach a reporter molecule (like biotin or a fluorophore) or a therapeutic payload.

Physicochemical and Reactive Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource/Method
IUPAC Name This compound---
Molecular Formula C₈H₇ClN₄OCalculated
Molecular Weight 210.62 g/mol Calculated
Appearance Expected to be a solidAnalogy
Reactive Group 1 Chloroacetamide[2][3]
Target (Reactive Group 1) Cysteine (thiol group)[7][8]
Reactive Group 2 Azide
Target (Reactive Group 2) Terminal Alkynes (via CuAAC)[5][6]

Synthesis of this compound

The synthesis of N-aryl chloroacetamides is typically achieved through the chloroacetylation of the corresponding aniline derivative.[9][10] The following protocol is adapted from established methods for the synthesis of similar compounds.[11][12]

Synthesis Workflow

G cluster_reagents Starting Materials cluster_process Reaction Process cluster_product Final Product A 3-Azidoaniline P1 Dissolve 3-Azidoaniline in solvent with base A->P1 B Chloroacetyl Chloride P2 Add Chloroacetyl Chloride dropwise at 0-5°C B->P2 C Inert Solvent (e.g., Benzene) C->P1 D Base (e.g., Triethylamine) D->P1 P1->P2 P3 Reflux for 2-4 hours P2->P3 P4 Cool and filter precipitate P3->P4 P5 Wash and Recrystallize P4->P5 Z N-(3-azidophenyl)- 2-chloroacetamide P5->Z

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3-Azidoaniline

  • Chloroacetyl chloride

  • Anhydrous benzene or Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Ethanol (for recrystallization)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-azidoaniline (1.0 eq) in anhydrous benzene (or DCM).

  • Add triethylamine (1.1 eq) to the solution to act as a base and scavenger for the HCl byproduct.

  • Cool the reaction mixture in an ice bath to 0-5°C.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Filter the resulting precipitate and wash it with cold solvent (benzene or DCM) to remove unreacted starting materials.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.[11]

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.

Reactivity and Mechanisms of Action

The utility of this compound stems from the distinct reactivity of its two functional groups.

The Chloroacetamide Moiety: Covalent Alkylation

The chloroacetamide group is an electrophile that reacts with nucleophilic amino acid side chains, showing a strong preference for the thiol group of cysteine.[3][13] The reaction proceeds via a standard SN2 mechanism, forming a stable thioether bond and covalently modifying the protein.

Caption: SN2 reaction mechanism for cysteine modification by chloroacetamide.

The reaction is pH-dependent, with optimal rates typically observed at a pH between 7.5 and 8.5, where the cysteine thiol is sufficiently deprotonated to its more nucleophilic thiolate form.[7]

Table 1: Kinetic Data for Chloroacetamide-Thiol Reactions

Thiol CompoundpHTemperature (°C)Second-order rate constant (k) (M⁻¹s⁻¹)Reference
Mercaptoacetic acid9.030~0.11[7]
Cysteine8.530~0.06[7]
Cysteine Peptides7.425Varies based on local environment[8][14]

Note: Rate constants are approximate and highly dependent on the specific peptide sequence and protein structure.

The Azido Moiety: Bioorthogonal Ligation

The azido group is the bioorthogonal component, enabling a highly specific secondary reaction. Its primary application is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring, linking the azide-modified protein to an alkyne-containing molecule.[6]

G Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Inputs cluster_catalyst Catalytic Cycle cluster_product Output Azide Protein-Ar-N₃ (Azide-labeled Protein) Metallocycle Six-membered Metallocycle Azide->Metallocycle coordinates Alkyne Tag-C≡CH (Alkyne-tagged Reporter) Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide forms CuI Cu(I) Source (e.g., CuI, CuSO₄/Ascorbate) CuI->Cu_Acetylide Cu_Acetylide->Metallocycle reacts with Triazole Protein-Ar-[Triazole]-Tag (Stable Conjugate) Metallocycle->Triazole rearranges to Triazole->CuI releases

Caption: Simplified catalytic cycle of the CuAAC "click" reaction.

Table 2: Typical Conditions for CuAAC Bioconjugation

ComponentTypical ConcentrationNotesReferences
Azide-Protein1 - 50 µMStarting concentration of the labeled protein.[15]
Alkyne-Tag1.1 - 10 equivalentsA slight excess is often used to drive the reaction to completion.[15]
CuSO₄50 µM - 1 mMPre-catalyst, reduced in situ.
Sodium Ascorbate5x excess over CuSO₄Reducing agent to generate and maintain Cu(I).
Ligand (e.g., THPTA)1.1 - 2x excess over CuSO₄Stabilizes Cu(I) and accelerates the reaction.[15]
SolventAqueous Buffer (pH 7-8)The reaction is compatible with aqueous environments.[16]
Temperature4 - 37 °CTypically performed at room temperature or 4°C for sensitive proteins.[16][17]

Applications and Experimental Protocols

The dual reactivity of this compound makes it ideal for multi-step experimental workflows in proteomics and drug discovery.

Key Application: Proteome-Wide Covalent Ligand Discovery

A primary application is the identification of protein targets for a small molecule or drug candidate. The reagent can be used as a probe to covalently label proteins in a complex mixture (e.g., cell lysate), which are then identified via mass spectrometry.

G cluster_1 Step 1: Covalent Labeling cluster_2 Step 2: Biotinylation via Click Chemistry cluster_3 Step 3: Affinity Purification cluster_4 Step 4: Identification Lysate Cell Lysate (Complex Protein Mixture) Incubate Incubate (e.g., 1h, 37°C) Lysate->Incubate Reagent N-(3-azidophenyl)- 2-chloroacetamide Reagent->Incubate LabeledLysate Lysate with Covalently Labeled Proteins (Azide-tagged) Incubate->LabeledLysate ClickRxn CuAAC Reaction LabeledLysate->ClickRxn Biotin Biotin-Alkyne Biotin->ClickRxn BiotinylatedLysate Biotinylated Target Proteins ClickRxn->BiotinylatedLysate Enrich Enrichment & Wash BiotinylatedLysate->Enrich Beads Streptavidin Beads Beads->Enrich EnrichedProteins Captured Target Proteins Enrich->EnrichedProteins Digest On-Bead Digestion (Trypsin) EnrichedProteins->Digest MS LC-MS/MS Analysis Digest->MS Results Identified Protein Targets MS->Results

Caption: Experimental workflow for protein target identification using the bifunctional reagent.

Protocol: Two-Step Protein Target Identification

Part A: Covalent Labeling of Proteins in Cell Lysate

  • Prepare a cell lysate from the biological sample of interest in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0).[3] Determine the total protein concentration.

  • Prepare a stock solution of this compound in an organic solvent like DMSO.

  • Add the reagent to the cell lysate to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

  • Incubate the mixture for 1-2 hours at 37°C to allow for covalent labeling of target proteins.[3]

  • (Optional) Remove excess, unreacted reagent by buffer exchange or dialysis.

Part B: Click Reaction and Enrichment

  • To the azide-labeled lysate, add the following "click" reagents in order:

    • Biotin-Alkyne (e.g., Biotin-PEG4-Alkyne) to a final concentration of 100-200 µM.

    • Freshly prepared 50 mM sodium ascorbate solution (to a final concentration of 1 mM).

    • Freshly prepared 100 mM CuSO₄ solution (to a final concentration of 100 µM).

    • (Recommended) A copper-stabilizing ligand like THPTA (to a final concentration of 200 µM).

  • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Add pre-washed streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at 4°C to capture the biotinylated proteins.

  • Wash the beads extensively with a series of buffers (e.g., PBS with 1% SDS, followed by 8M urea, followed by PBS) to remove non-specifically bound proteins.

Part C: Mass Spectrometry Analysis

  • Perform on-bead tryptic digestion of the captured proteins.

  • Elute the resulting peptides from the beads.

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins from the resulting spectra using a suitable database search algorithm. Proteins that are significantly enriched in the reagent-treated sample compared to a control are considered potential targets.

Conclusion

This compound is a versatile and powerful tool for researchers in drug discovery and chemical biology. Its heterobifunctional nature allows for a robust, two-step approach to covalently label biological targets and subsequently modify them for detection, enrichment, or conjugation. By combining the cysteine-reactivity of the chloroacetamide group with the bioorthogonal utility of the azide group, this reagent provides a sophisticated method for investigating protein function, identifying drug targets, and constructing complex bioconjugates. The protocols and data presented in this guide serve as a comprehensive resource for the successful implementation of this reagent in a laboratory setting.

References

An In-depth Technical Guide to Photoaffinity Labeling with Azido Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photoaffinity labeling (PAL) utilizing azido compounds, a powerful technique for elucidating molecular interactions in complex biological systems. From fundamental principles to detailed experimental protocols and data analysis, this document serves as a technical resource for researchers aiming to identify and characterize the binding partners of small molecules, peptides, and other bioactive compounds.

Core Principles of Photoaffinity Labeling with Azido Compounds

Photoaffinity labeling is a chemical biology technique used to covalently link a ligand (probe) to its biological target (e.g., a protein) through light-induced activation of a photoreactive group. Azido compounds, particularly aryl azides, are among the most widely used photoreactive moieties in PAL.[1][2]

The fundamental principle involves a three-step process:

  • Binding: A photoaffinity probe, which consists of a ligand of interest derivatized with a chemically inert but photoreactive azido group, is introduced to a biological system (e.g., cell lysate, living cells). The probe binds non-covalently to its specific target protein.[3][4]

  • Activation: Upon irradiation with UV or visible light of a specific wavelength, the azido group is converted into a highly reactive nitrene intermediate, releasing nitrogen gas.[5][6]

  • Covalent Cross-linking: The short-lived nitrene intermediate rapidly reacts with proximal amino acid residues at the binding site, forming a stable covalent bond and permanently linking the probe to its target.[1][7]

This covalent capture enables the subsequent isolation, enrichment, and identification of the target protein, which would otherwise be challenging for transient or low-affinity interactions.[2][3]

Types of Azido-Based Photoaffinity Probes

The choice of the azido-based photoprobe is critical for the success of a PAL experiment and depends on the specific application and biological system.

Aryl Azides

Simple aryl azides are the most common and readily synthesized class of photoaffinity probes.[4] They are relatively small, which minimizes steric hindrance that could interfere with ligand binding.[1] However, they typically require UV light for activation (around 260-365 nm), which can potentially damage biological molecules.[5] Furthermore, upon photolysis, the generated singlet nitrene can rearrange into a dehydroazepine intermediate, which preferentially reacts with nucleophiles and can lead to non-specific labeling and lower cross-linking yields (often less than 30%).[5][7]

Perfluorophenyl Azides (PFPAs)

Perfluorophenyl azides (PFPAs) represent an improvement over simple aryl azides. The fluorine atoms on the aromatic ring stabilize the nitrene intermediate, suppressing the rearrangement to dehydroazepine.[8] This results in higher C-H and N-H insertion efficiencies and, consequently, greater yields of specific cross-linking.[9] PFPAs are activated at similar wavelengths to aryl azides.[8]

Substituted Aryl Azides

The photochemical properties of aryl azides can be tuned by introducing electron-withdrawing or electron-donating groups to the aromatic ring. For instance, nitro-substituted aryl azides can be activated at longer wavelengths, reducing potential photodamage to cells.[5] These substitutions can also influence the reactivity and insertion preferences of the resulting nitrene.

Diazido Probes

Diazido probes incorporate two distinct azide functionalities: a photoreactive aromatic azide for covalent capture of the target protein and a bioorthogonal aliphatic azide that is unreactive to light. The aliphatic azide serves as a handle for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) via click chemistry, facilitating a two-step labeling and detection process.

Quantitative Data on Azido Photoaffinity Probes

The efficiency of photoaffinity labeling can be quantified by several parameters. The following tables summarize available data for different azido probes. It is important to note that these values can be highly dependent on the specific probe structure, the target protein, and the experimental conditions.

Probe TypeParameterValueReference
Aryl Azide (Az-1 in CB7)Photoreaction Quantum Yield16.3%[10]
Aryl Azide (Az-2 in CB7)Photoreaction Quantum Yield31.4%[10]
Aryl Azide (Az-3 in CB7)Photoreaction Quantum Yield25.6%[10]
Simple Aryl AzidesGeneral Cross-linking Yield<30%[5]

Table 1: Quantum Yields and Cross-linking Efficiencies of Selected Azido Probes.

ProbeBinding PartnerDissociation Constant (Kd)Reference
Aryl Azide (Az-1)Cucurbit[11]uril (CB7)(3.79 ± 0.18) × 10^5 M−1 (Ka)[10]

Table 2: Binding Affinities of Azido Probes. Note: The value for Az-1 with CB7 is the association constant (Ka), which is the inverse of the dissociation constant (Kd). This data is provided as an example of a measured binding affinity for an azido-containing compound.

Experimental Protocols

This section provides detailed methodologies for the key steps in a photoaffinity labeling experiment using azido compounds.

Synthesis of an Aryl Azide Photoaffinity Probe

This protocol describes a general one-pot synthesis of an aryl azide from a primary aromatic amine precursor of the ligand of interest.

Materials:

  • Aromatic amine derivative of the ligand

  • p-Toluenesulfonic acid (p-TsOH)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve the aromatic amine in water containing one equivalent of p-TsOH. Cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add a solution of sodium nitrite (1 equivalent) in water to the reaction mixture. Stir for 30 minutes at 0-5 °C to form the diazonium salt.

  • In a separate flask, dissolve sodium azide (1.1 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate of the aryl azide should form.

  • Continue stirring for 1-2 hours at room temperature.

  • Collect the aryl azide product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Photo-cross-linking in Live Cells

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • Photoaffinity probe stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • UV lamp (e.g., Rayonet reactor with 350 nm bulbs or a handheld UV lamp)

  • Ice

Procedure:

  • Seed cells in appropriate culture plates and grow to the desired confluency (typically 80-90%).

  • On the day of the experiment, remove the culture medium and wash the cells once with ice-cold PBS.

  • Add fresh, serum-free medium containing the desired concentration of the photoaffinity probe to the cells.

  • Incubate the cells with the probe for a predetermined time (e.g., 1 hour) at 37 °C to allow for binding to the target protein.

  • As a negative control, include a sample with the probe and an excess of a non-photoreactive competitor ligand to demonstrate specific binding.

  • After incubation, place the cell culture plates on ice and irradiate with UV light for a specified duration (e.g., 10-30 minutes). The optimal irradiation time and distance from the light source should be empirically determined.

  • Following irradiation, wash the cells twice with ice-cold PBS to remove the unbound probe.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Collect the cell lysate and proceed to the next step of protein enrichment and identification.

Click Chemistry for Biotin Tagging

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag to the alkyne handle of a labeled protein (assuming a diazido probe or a probe with an alkyne handle was used).

Materials:

  • Cell lysate containing the photo-labeled protein with an alkyne handle

  • Biotin-azide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

Procedure:

  • To the cell lysate (e.g., 1 mg of total protein), add TCEP to a final concentration of 1 mM.

  • Add TBTA to a final concentration of 1 mM.

  • Add biotin-azide to a final concentration of 100 µM.

  • Add CuSO₄ to a final concentration of 1 mM.

  • Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • The biotin-tagged proteins are now ready for enrichment.

Enrichment and Identification of Labeled Proteins

Materials:

  • Biotin-tagged cell lysate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

  • SDS-PAGE gels and electrophoresis apparatus

  • Mass spectrometer

Procedure:

  • Incubate the biotin-tagged cell lysate with streptavidin-agarose beads for 2-4 hours at 4 °C with rotation to capture the biotinylated proteins.

  • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Visualize the proteins by Coomassie blue or silver staining. Excise the protein bands of interest.

  • Perform in-gel digestion of the proteins with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein.

Visualizing Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a representative signaling pathway that can be investigated using photoaffinity labeling.

experimental_workflow cluster_probe_synthesis Probe Synthesis cluster_labeling Labeling in Live Cells cluster_analysis Target Identification Ligand Ligand with Amino Group ArylAzideProbe Aryl Azide Photoaffinity Probe Ligand->ArylAzideProbe Diazotization & Azidation Incubation Incubate Probe with Live Cells ArylAzideProbe->Incubation UV_Irradiation UV Irradiation (350 nm) Incubation->UV_Irradiation Binding to Target Cell_Lysis Cell Lysis UV_Irradiation->Cell_Lysis Covalent Cross-linking Click_Chemistry Click Chemistry with Biotin-Azide Cell_Lysis->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment SDS_PAGE SDS-PAGE Enrichment->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec In-gel Digestion

Caption: General experimental workflow for photoaffinity labeling with an aryl azide probe.

rho_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Ligand Binding RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP Exchange ROCK ROCK RhoA_GTP->ROCK Binds & Activates Myosin_LC Myosin Light Chain ROCK->Myosin_LC Phosphorylates Myosin_LC_P Myosin Light Chain-P Myosin_LC->Myosin_LC_P Actin_Stress_Fibers Actin Stress Fibers Myosin_LC_P->Actin_Stress_Fibers Promotes Assembly Probe PAL Probe (e.g., CCG-1423 analog) Probe->RhoGEF Inhibits

Caption: Simplified Rho signaling pathway, a target for PAL-based inhibitor studies.

Conclusion

Photoaffinity labeling with azido compounds is a robust and versatile technique for identifying and characterizing protein-ligand interactions directly within complex biological environments. The continuous development of novel azido-based probes with improved photochemical properties, coupled with advancements in mass spectrometry, has solidified PAL as an indispensable tool in chemical biology and drug discovery. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively apply this powerful technology to their own scientific questions.

References

The Chemist's Toolkit for the Cysteinome: An In-depth Guide to Cysteine-Reactive Probes in Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cysteine, with its unique nucleophilic thiol group, stands as a critical residue in protein function, regulation, and drugability. Its reactivity is harnessed in a multitude of cellular processes, from catalysis and redox signaling to metal coordination. This distinct chemical character also makes it a prime target for covalent chemical probes and inhibitors. This technical guide provides a comprehensive overview of cysteine-reactive probes, their mechanisms, applications, and the experimental workflows that underpin their use in modern chemical biology and drug discovery.

The Chemistry of Cysteine Reactivity: A Privileged Nucleophile

The reactivity of a cysteine residue is largely governed by the pKa of its thiol side chain, which is typically around 8.3. However, the local protein microenvironment can significantly lower this pKa, increasing the population of the more nucleophilic thiolate anion (S⁻) at physiological pH. This "hyper-reactivity" is often a hallmark of functionally significant cysteines, such as those in enzyme active sites or those involved in redox sensing.

Cysteine-reactive probes are predominantly electrophilic molecules, termed "warheads," designed to form a stable covalent bond with the cysteine thiol. The choice of warhead is critical, as it dictates the probe's reactivity, selectivity, and the stability of the resulting covalent linkage.

A Panoply of Probes: Electrophilic Warheads for Cysteine Targeting

A diverse arsenal of electrophilic warheads has been developed, each with distinct reactivity profiles. The most common classes are based on either nucleophilic substitution (SN2) or Michael addition reactions.

Warhead ClassReaction MechanismGeneral StructureKey Features
Iodoacetamide (IA) SN2R-NH-CO-CH₂-IWidely used, forms stable thioether bonds. Can have off-target reactivity with other nucleophilic residues.
Maleimide Michael AdditionR-N(CO)₂C₂H₂Highly reactive and selective for thiols at neutral pH. The resulting thioether bond can undergo retro-Michael reaction, leading to reversibility.
Acrylamide Michael AdditionR-NH-CO-CH=CH₂Generally less reactive than maleimides, which can lead to higher selectivity for hyper-reactive cysteines. Forms a stable thioether bond.
Vinyl Sulfone Michael AdditionR-SO₂-CH=CH₂Similar reactivity to acrylamides, forming a very stable thioether linkage.
Chloroacetamide SN2R-NH-CO-CH₂-ClA common warhead in covalent inhibitors, with reactivity tunable by the surrounding chemical scaffold.
Ethynyl Benziodoxolone (EBX) Electrophilic AlkynylationA hypervalent iodine reagent that shows high reactivity and selectivity for cysteines.
Quantitative Comparison of Electrophilic Warhead Reactivity

The efficacy of a cysteine-reactive probe is fundamentally determined by its reaction kinetics. The second-order rate constant (k₂) is a key parameter for comparing the intrinsic reactivity of different electrophilic warheads. The following table summarizes representative kinetic data for the reaction of common warheads with cysteine or the model thiol, glutathione (GSH).

Electrophilic WarheadModel ThiolSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
IodoacetamideCysteine~0.6[1]
N-methylmaleimideCysteine~100[1]
AcrylamideCysteine~0.01 - 1[1]
CarbonylacrylateN-Boc-Cys-OMe40.2[1]
N-methylated vinylpyridineN-Ac-Cys-NH₂18.2[1]
VinylpyrimidineBoc-Cys-OMe0.375[2]
VinyltriazineBoc-Cys-OMe3.10[2]

Note: Reaction rates are highly dependent on pH, buffer conditions, and the specific molecular scaffold of the probe.

Visualizing the Logic: Classification of Cysteine-Reactive Probes

The diverse array of cysteine-reactive probes can be logically categorized based on their underlying reaction mechanisms. This classification helps in selecting the appropriate probe for a specific biological question.

G Classification of Cysteine-Reactive Probes cluster_main cluster_mechanism Reaction Mechanism cluster_probes Probe Classes Cysteine-Reactive Probes Cysteine-Reactive Probes Michael Addition Michael Addition Cysteine-Reactive Probes->Michael Addition SN2 Reaction SN2 Reaction Cysteine-Reactive Probes->SN2 Reaction Other Mechanisms Other Mechanisms Cysteine-Reactive Probes->Other Mechanisms Acrylamides Acrylamides Michael Addition->Acrylamides Maleimides Maleimides Michael Addition->Maleimides Vinyl Sulfones Vinyl Sulfones Michael Addition->Vinyl Sulfones Iodoacetamides Iodoacetamides SN2 Reaction->Iodoacetamides Chloroacetamides Chloroacetamides SN2 Reaction->Chloroacetamides EBX EBX Other Mechanisms->EBX

Caption: Logical classification of common cysteine-reactive probes based on their chemical reaction mechanism.

Applications in Chemical Biology and Drug Discovery

Cysteine-reactive probes are workhorses in chemical biology, enabling a wide range of applications from fundamental biological discovery to the development of novel therapeutics.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive probes to assess the functional state of entire enzyme families directly in native biological systems.[3] Probes are designed with a reactive "warhead" and a reporter tag (e.g., a fluorophore or biotin). In a competitive ABPP format, a library of compounds can be screened for their ability to compete with probe binding, allowing for the identification of novel enzyme inhibitors and their targets.

Chemoproteomics for Target Identification and Validation

Mass spectrometry-based chemoproteomics has become an indispensable tool for identifying the protein targets of covalent ligands.[4] Techniques like isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) allow for the quantitative profiling of cysteine reactivity across the proteome, enabling the identification of "hotspots" that are particularly susceptible to covalent modification.[5] This approach is invaluable for validating the targets of covalent drugs and assessing their proteome-wide selectivity.

Illuminating Signaling Pathways: The Keap1-Nrf2 Axis

The Keap1-Nrf2 signaling pathway is a paradigm of cellular redox sensing, where cysteine modifications play a central regulatory role. Under basal conditions, the Cul3-E3 ubiquitin ligase adaptor protein Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and proteasomal degradation. Electrophiles and reactive oxygen species modify specific sensor cysteines on Keap1 (notably Cys151, Cys273, and Cys288), inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[6][7] This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. Cysteine-reactive probes have been instrumental in dissecting this pathway and identifying novel Nrf2 activators.

G Keap1-Nrf2 Signaling Pathway Electrophiles / ROS Electrophiles / ROS Keap1 Keap1 (Cys151, Cys273, Cys288) Electrophiles / ROS->Keap1 modify Nrf2 Nrf2 Keap1->Nrf2 binds Keap1->Nrf2 releases Cul3 Cul3 Nrf2->Cul3 recruits Proteasome Proteasome Nrf2->Proteasome degradation Nucleus Nucleus Nrf2->Nucleus translocates Ub Ub Cul3->Ub conjugates Ub->Nrf2 to ARE ARE Cytoprotective Genes Cytoprotective Genes ARE->Cytoprotective Genes activates transcription

Caption: The Keap1-Nrf2 pathway, highlighting the role of cysteine modification in Nrf2 activation.

Experimental Protocols: A Practical Guide

The successful application of cysteine-reactive probes hinges on robust and well-controlled experimental procedures. Below are detailed methodologies for key experiments.

Protocol for In-Gel Fluorescence ABPP

This protocol is designed for the rapid visualization of probe-labeled proteins in a cell lysate.

Materials:

  • Cell lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Fluorescently-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne followed by click chemistry with an azide-fluorophore, or a direct fluorophore conjugate)

  • Protein concentration assay (e.g., BCA)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Cell Lysis: Harvest cells and lyse in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome).

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Probe Labeling: Dilute the proteome to a final concentration of 1-2 mg/mL in lysis buffer. Add the fluorescent probe to a final concentration of 1-10 µM. For competitive profiling, pre-incubate the lysate with the inhibitor for 30 minutes before adding the probe.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Quenching and Sample Preparation: Quench the reaction by adding 4X SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • In-Gel Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the fluorophore used.

Protocol for Chemoproteomic Target Identification (isoTOP-ABPP Workflow)

This protocol outlines a typical workflow for identifying the targets of a covalent ligand using a competitive isoTOP-ABPP approach.

Materials:

  • Cell culture reagents

  • Covalent ligand of interest

  • DMSO (vehicle control)

  • Lysis buffer (e.g., PBS)

  • Iodoacetamide-alkyne (IA-alkyne) probe

  • Click chemistry reagents: CuSO₄, THPTA (or other copper ligand), and sodium ascorbate

  • Isotopically light and heavy azide-biotin tags (e.g., containing a TEV-cleavable linker)

  • Streptavidin beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Trypsin

  • TEV protease (if using a TEV-cleavable linker)

  • LC-MS/MS system

Procedure:

  • Cell Treatment and Lysis: Treat two separate populations of cells with either the covalent ligand or DMSO (vehicle) for the desired time. Harvest and lyse the cells in PBS.

  • Probe Labeling: Incubate both the ligand-treated and vehicle-treated proteomes with the IA-alkyne probe (e.g., 100 µM) for 1 hour at room temperature to label cysteines not occupied by the ligand.

  • Click Chemistry: To the vehicle-treated sample, add the "light" isotopically tagged azide-biotin. To the ligand-treated sample, add the "heavy" isotopically tagged azide-biotin. Add the other click chemistry reagents (CuSO₄, ligand, sodium ascorbate) to both samples and incubate for 1 hour.

  • Sample Pooling and Enrichment: Combine the "light" and "heavy" labeled proteomes. Enrich the biotinylated proteins using streptavidin beads.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a buffer containing trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Isotopic Tag Release: If a cleavable linker was used, treat the beads with the appropriate protease (e.g., TEV) to release the probe-labeled peptides.

  • LC-MS/MS Analysis: Analyze the released peptides by LC-MS/MS.

  • Data Analysis: Identify the probe-labeled peptides and quantify the heavy/light isotopic ratios. A high heavy/light ratio for a particular peptide indicates that the corresponding cysteine was a target of the covalent ligand.

Visualizing the Workflow: Chemoproteomics for Covalent Drug Discovery

The process of identifying the targets of a covalent drug using chemoproteomics can be visualized as a multi-step workflow.

G Chemoproteomic Workflow for Covalent Target ID Ligand Treatment Ligand Treatment Cell Lysis Cell Lysis Ligand Treatment->Cell Lysis Vehicle Control Vehicle Control Vehicle Control->Cell Lysis Probe Labeling (IA-alkyne) Probe Labeling (IA-alkyne) Cell Lysis->Probe Labeling (IA-alkyne) Click Chemistry (Light/Heavy Tags) Click Chemistry (Light/Heavy Tags) Probe Labeling (IA-alkyne)->Click Chemistry (Light/Heavy Tags) Sample Pooling Sample Pooling Click Chemistry (Light/Heavy Tags)->Sample Pooling Streptavidin Enrichment Streptavidin Enrichment Sample Pooling->Streptavidin Enrichment On-Bead Digestion (Trypsin) On-Bead Digestion (Trypsin) Streptavidin Enrichment->On-Bead Digestion (Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis On-Bead Digestion (Trypsin)->LC-MS/MS Analysis Data Analysis (Target ID) Data Analysis (Target ID) LC-MS/MS Analysis->Data Analysis (Target ID) Cell Culture Cell Culture Cell Culture->Vehicle Control

Caption: A streamlined workflow for the identification of covalent drug targets using competitive chemoproteomics.

Conclusion and Future Perspectives

Cysteine-reactive probes have revolutionized our ability to study protein function and discover new medicines. The continued development of novel electrophilic warheads with tailored reactivity and selectivity will further expand the scope of these powerful chemical tools. As mass spectrometry instrumentation continues to improve in sensitivity and speed, we can expect to gain even deeper insights into the dynamic landscape of the cysteinome and its role in health and disease. The integration of chemoproteomic data with other 'omics' technologies will undoubtedly accelerate the development of the next generation of precision covalent therapeutics.

References

An In-depth Technical Guide to the Basic Principles and Applications of N-(3-azidophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-(3-azidophenyl)-2-chloroacetamide, a bifunctional chemical probe. Designed for researchers, scientists, and professionals in drug development, this document details experimental protocols and data relevant to its use in chemical biology and proteomics.

Introduction

This compound is a chemical compound with significant potential in the field of chemical biology, particularly as a tool for identifying protein-protein interactions and drug targets. Its structure incorporates two key functional groups: a chloroacetamide moiety and an aryl azide group. The chloroacetamide group can act as a covalent binder to nucleophilic amino acid residues such as cysteine, while the aryl azide serves as a photoactivatable crosslinker. This dual functionality allows for its use in a variety of applications, including photoaffinity labeling to elucidate the binding partners of small molecules.

Chemical Properties and Synthesis

The core structure of this compound combines a reactive electrophile with a photoactivatable group, making it a versatile tool for chemical biology research.

Chemical Structure

Molecular Formula: C8H7ClN4O

Molecular Weight: 226.62 g/mol

Structure:

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the acylation of 3-azidoaniline with chloroacetyl chloride. This reaction is analogous to established protocols for the synthesis of other N-aryl chloroacetamides.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

  • Materials: 3-azidoaniline, Chloroacetyl chloride, Dry dichloromethane (DCM), Triethylamine (TEA), Magnetic stirrer, Round-bottom flask, Dropping funnel, Ice bath.

  • Procedure:

    • Dissolve 3-azidoaniline (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.1 equivalents) to the solution to act as a base to neutralize the HCl byproduct.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel.

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Characterize the purified product using NMR, IR, and mass spectrometry.

Characterization Data (Hypothetical)
Analysis Expected Results
1H NMR Signals corresponding to the aromatic protons (approx. 7.0-7.5 ppm), the NH proton (a broad singlet), and the CH2Cl protons (a singlet around 4.3 ppm).
13C NMR Resonances for the aromatic carbons, the carbonyl carbon (approx. 165 ppm), and the CH2Cl carbon (approx. 43 ppm).
IR (cm-1) Characteristic peaks for the N-H stretch (approx. 3300), the azide stretch (approx. 2100), and the amide C=O stretch (approx. 1670).
Mass Spec (m/z) A molecular ion peak corresponding to the calculated molecular weight.

Applications in Chemical Biology

The bifunctional nature of this compound makes it a valuable tool for investigating biological systems. Its primary application lies in the identification of protein targets of small molecules through photoaffinity labeling.

Photoaffinity Labeling (PAL)

Photoaffinity labeling is a powerful technique to identify the binding partners of a ligand of interest within a complex biological sample.[1] A typical PAL probe consists of three components: a recognition element (pharmacophore), a photoactivatable group, and a reporter tag.[1] In the case of this compound, the chloroacetamide moiety can serve as a recognition element for proteins with reactive nucleophiles, while the aryl azide is the photoactivatable group.

Mechanism of Aryl Azide Photoactivation:

Upon irradiation with UV light (typically around 260-365 nm), the aryl azide group is excited to a short-lived singlet nitrene.[2] This highly reactive intermediate can then undergo intersystem crossing to a more stable triplet nitrene or rearrange to a dehydroazepine. These species can then form covalent bonds with nearby molecules, including amino acid residues on a target protein.[3]

G cluster_0 Photoactivation Aryl_Azide Aryl Azide (Ground State) Singlet_Nitrene Singlet Nitrene (Highly Reactive) Triplet_Nitrene Triplet Nitrene Dehydroazepine Dehydroazepine Covalent_Bond Covalent Bond Formation with Target Protein

Caption: Photoactivation pathway of an aryl azide group.

Experimental Workflow for Photoaffinity Labeling:

The following protocol outlines a general workflow for using a photoaffinity probe like this compound to identify protein targets.

G Start Start: Prepare Biological Sample (e.g., cell lysate, purified protein) Incubate Incubate Sample with This compound Probe Start->Incubate Irradiate Irradiate with UV Light to Induce Covalent Crosslinking Incubate->Irradiate Separate Separate Proteins by SDS-PAGE Irradiate->Separate Visualize Visualize Labeled Proteins (e.g., by adding a clickable reporter tag) Separate->Visualize Excise Excise Labeled Protein Bands Visualize->Excise Digest In-gel Tryptic Digestion Excise->Digest Analyze Analyze Peptides by LC-MS/MS Digest->Analyze Identify Identify Protein Target(s) by Database Searching Analyze->Identify

Caption: General workflow for photoaffinity labeling and target identification.

Potential as an Antimicrobial Agent

N-substituted chloroacetamides have been investigated for their antimicrobial properties.[4] The biological activity of these compounds is often dependent on the nature and position of the substituents on the phenyl ring.[4] While there is no specific data on the antimicrobial activity of this compound, related compounds have shown efficacy against various bacterial and fungal strains.

Hypothetical Antimicrobial Activity Data:

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values based on data from studies on other N-(substituted phenyl)-2-chloroacetamides.[4][5] These values are for illustrative purposes only and would need to be determined experimentally for this compound.

Microorganism Compound MIC (µg/mL)
Staphylococcus aureusN-(4-chlorophenyl)-2-chloroacetamide>32 - 4000
Escherichia coliN-(4-chlorophenyl)-2-chloroacetamide>32 - 4000
Candida albicansN-(4-chlorophenyl)-2-chloroacetamide>32 - 4000
Staphylococcus aureusN-(3-bromophenyl)-2-chloroacetamide>32 - 4000
Escherichia coliN-(3-bromophenyl)-2-chloroacetamide>32 - 4000
Candida albicansN-(3-bromophenyl)-2-chloroacetamide>32 - 4000

Elucidation of Cellular Signaling Pathways

By identifying the protein targets of this compound, researchers can gain insights into the cellular signaling pathways in which these proteins are involved. Once a target protein is identified, its known functions and interactions can be mapped to specific pathways, such as those involved in cell proliferation, apoptosis, or metabolic regulation.

Hypothetical Signaling Pathway Investigation:

Imagine a scenario where a photoaffinity labeling experiment using this compound identifies a previously unknown interaction with a key kinase in a cancer-related signaling pathway. Further investigation could then focus on how the binding of this compound affects the kinase's activity and downstream signaling events.

G Probe N-(3-azidophenyl)- 2-chloroacetamide Target_Kinase Target Kinase Probe->Target_Kinase Binding and Covalent Modification Substrate Substrate Protein Target_Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Signaling->Cellular_Response

Caption: Hypothetical modulation of a kinase signaling pathway.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. Chloroacetamides are known to be irritants and potentially toxic. The azide group also imparts a degree of instability, particularly at elevated temperatures or upon shock.

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place, away from heat and sources of ignition.

  • Disposal: Dispose of in accordance with local regulations for chemical waste.

Conclusion

This compound is a promising chemical tool with the potential to significantly advance our understanding of complex biological systems. Its utility as a photoaffinity probe for target identification opens up numerous avenues for research in drug discovery and chemical proteomics. While further experimental validation of its synthesis, properties, and biological activities is required, the principles outlined in this guide provide a solid foundation for its application in the laboratory.

References

Methodological & Application

Application Note: N-(3-azidophenyl)-2-chloroacetamide for Identifying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-(3-azidophenyl)-2-chloroacetamide is a hetero-bifunctional crosslinking agent designed for the covalent capture and identification of protein-protein interactions (PPIs). This molecule integrates two distinct reactive moieties: a photo-activatable aryl azide group for photoaffinity labeling and a chloroacetamide group that serves as an electrophilic warhead for targeted covalent modification. This dual functionality allows for a two-step capture process: initial non-covalent binding followed by light-induced covalent crosslinking to nearby interacting partners, and subsequent covalent bond formation with specific nucleophilic amino acid residues on the target protein. This application note provides a detailed overview of the principles, experimental protocols, and data interpretation associated with the use of this compound in modern chemical biology and drug discovery workflows.

Principle of Operation

This compound leverages a dual-action mechanism to stabilize and identify protein interactions:

  • Photoaffinity Labeling (PAL): The aryl azide group is chemically inert in the dark, allowing the probe to bind to its target based on its inherent affinity. Upon irradiation with UV light (typically 254-365 nm), the azide is converted into a highly reactive nitrene intermediate. This nitrene rapidly and non-selectively inserts into nearby C-H, N-H, or O-H bonds, forming a stable covalent link with the target protein and any closely associated interaction partners.[1][2]

  • Targeted Covalent Modification: The chloroacetamide group is an electrophile that can react with nucleophilic amino acid residues, primarily cysteine and histidine, through an SN2 reaction.[3][4] This reaction forms a stable thioether or alkylated imidazole bond. This functionality is particularly useful for covalently modifying proteins within a specific binding pocket where a suitable nucleophile is present.

This combination allows for the capture of both transient and stable interactions. The photo-activatable group traps proteins in close proximity at a specific moment, while the chloroacetamide group can provide more specific and targeted labeling of a primary binding partner.

cluster_0 Probe Mechanism cluster_1 Step 1: Photo-Crosslinking cluster_2 Step 2: Covalent Modification Probe This compound P1 Target Protein (P1) Probe->P1 Binds to P1 Nitrene Reactive Nitrene Formation Probe->Nitrene Chloroacetamide Chloroacetamide Group P2 Interacting Protein (P2) P1->P2 Interaction UV UV Light UV->Probe Activates Azide Crosslink Covalent Crosslink P1-Probe-P2 Nitrene->Crosslink Reacts with P1 & P2 CovalentBond Stable Covalent Bond (P1-Probe) Chloroacetamide->CovalentBond Reacts with Nucleophile Cysteine/Histidine on P1 Nucleophile->CovalentBond cluster_workflow Experimental Workflow A 1. Incubation Incubate cells or lysate with This compound probe. B 2. UV Irradiation Expose sample to UV light to activate the azide and crosslink interacting proteins. A->B C 3. Cell Lysis (if starting with live cells) B->C D 4. Enrichment Enrich crosslinked complexes using affinity purification (e.g., via an epitope tag on a bait protein). C->D E 5. Protein Digestion Digest protein complexes into peptides with trypsin or other proteases. D->E F 6. LC-MS/MS Analysis Analyze peptides by liquid chromatography- tandem mass spectrometry. E->F G 7. Data Analysis Identify crosslinked peptides and interacting proteins using specialized software. F->G RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 RTK->GRB2 Recruits SOS1 SOS1 GRB2->SOS1 Binds Ras Ras SOS1->Ras Activates RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Probe Azido-Chloroacetamide Probe Probe->GRB2 Crosslinks to Probe->SOS1 Identify Interaction

References

Application Notes and Protocols: A Step-by-Step Guide to Photoaffinity Labeling with N-(3-azidophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing N-(3-azidophenyl)-2-chloroacetamide as a photoaffinity labeling (PAL) probe for the identification and characterization of protein targets. This bifunctional reagent combines a photo-activatable aryl azide group with a reactive chloroacetamide moiety, enabling both covalent crosslinking to target proteins upon UV irradiation and subsequent interaction with nucleophilic residues.

Introduction

Photoaffinity labeling is a powerful technique to identify and study ligand-protein interactions within a complex biological system. The process involves a photo-activatable ligand that, upon irradiation with a specific wavelength of light, forms a highly reactive intermediate capable of forming a covalent bond with interacting proteins. This compound is a valuable tool in this regard, offering a versatile platform for target discovery and validation. The aryl azide group serves as the photoreactive element, while the chloroacetamide group can act as a secondary reactive site for specific amino acid residues, such as cysteine.

Principle of the Method

The experimental workflow for photoaffinity labeling with this compound involves several key steps. Initially, the probe is incubated with a biological sample (e.g., cell lysate, purified protein) to allow for non-covalent binding to its target protein(s). Subsequently, the sample is exposed to UV light, which activates the aryl azide group, leading to the formation of a highly reactive nitrene intermediate. This intermediate rapidly forms a covalent bond with nearby amino acid residues in the binding pocket of the target protein. Following labeling, the covalently modified proteins can be identified and characterized using various analytical techniques, such as mass spectrometry.

Experimental Protocols

Synthesis of this compound

A general synthesis protocol for this compound involves the acylation of 3-azidoaniline with chloroacetyl chloride.

Materials:

  • 3-azidoaniline

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve 3-azidoaniline in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add the base to the solution.

  • Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction mixture at 0°C for a specified time, then allow it to warm to room temperature and continue stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a mild acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

  • Characterize the final product using techniques such as NMR and mass spectrometry.

General Protocol for Photoaffinity Labeling

This protocol provides a general framework for using this compound to label target proteins in a cell lysate. Optimization of parameters such as probe concentration, incubation time, and UV irradiation time is crucial for successful labeling.

Materials:

  • This compound stock solution (in a compatible solvent like DMSO)

  • Cell lysate or purified protein solution

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV lamp (typically emitting at 254-365 nm)[1][2]

  • SDS-PAGE reagents and equipment

  • Mass spectrometer for protein identification

Procedure:

  • Incubation:

    • Dilute the this compound stock solution to the desired final concentration in the cell lysate or protein solution. Typical concentrations range from 1 to 100 µM.

    • Incubate the mixture in the dark at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time (e.g., 30-60 minutes) to allow for binding.

  • UV Irradiation:

    • Place the sample in a suitable container (e.g., a quartz cuvette or on a petri dish on ice) to allow for UV light penetration.

    • Irradiate the sample with a UV lamp at a specific wavelength (e.g., 254 nm or 365 nm) for a set duration (e.g., 5-30 minutes).[3][4] The optimal wavelength and time should be determined empirically.

  • Sample Preparation for Analysis:

    • After irradiation, prepare the sample for analysis. This may involve adding a sample buffer for SDS-PAGE or proceeding with protocols for mass spectrometry sample preparation (e.g., protein precipitation, digestion).

  • Analysis:

    • Separate the proteins by SDS-PAGE and visualize them using a suitable staining method (e.g., Coomassie blue, silver stain). Labeled proteins may show a slight shift in molecular weight.

    • For target identification, excise the protein band of interest from the gel and subject it to in-gel digestion followed by mass spectrometry analysis (e.g., LC-MS/MS).

Data Presentation

Table 1: Binding Affinity of this compound for Target Protein X

ParameterValue
Kd (nM)Value
Kon (M-1s-1)Value
Koff (s-1)Value

Kd: Dissociation constant; Kon: Association rate constant; Koff: Dissociation rate constant. Values to be determined experimentally.

Table 2: Labeling Efficiency of this compound for Target Protein X

Probe Concentration (µM)UV Irradiation Time (min)% Labeled Protein
15Value
115Value
105Value
1015Value

% Labeled Protein to be determined by densitometry or other quantitative methods.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of a photoaffinity labeling experiment.

G A Incubation of Probe with Biological Sample B UV Irradiation (Activation of Aryl Azide) A->B C Covalent Crosslinking to Target Protein B->C D Enrichment of Labeled Proteins (Optional) C->D E Proteomic Analysis (e.g., Mass Spectrometry) D->E F Target Protein Identification E->F

Caption: General workflow for photoaffinity labeling.

Proposed Signaling Pathway Interaction

Chloroacetamide-containing compounds have been shown to target proteins in various signaling pathways, often through covalent modification of cysteine residues.[5][6][7] The following diagram depicts a hypothetical scenario where this compound targets a kinase in a cancer-related signaling pathway.

G cluster_0 Cell Signaling Pathway cluster_1 Inhibitory Action A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Kinase (Target Protein) B->C D Transcription Factor C->D E Gene Expression (Proliferation, Survival) D->E Probe N-(3-azidophenyl)-2- chloroacetamide Probe->C Covalent Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a potent and versatile photoaffinity probe for the identification and characterization of protein targets. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute successful photoaffinity labeling experiments. Careful optimization of experimental conditions and thorough downstream analysis are critical for obtaining reliable and insightful results in the quest for novel drug targets and a deeper understanding of biological processes.

References

Application Notes and Protocols: N-(3-azidophenyl)-2-chloroacetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for N-(3-azidophenyl)-2-chloroacetamide, a bifunctional molecule with potential as a covalent inhibitor and a tool for chemical biology.

Introduction

This compound is a synthetic organic compound that belongs to the class of α-haloacetamides. These compounds are known for their ability to act as covalent inhibitors by forming a stable bond with nucleophilic residues, most notably cysteine, on target proteins.[1][2] The presence of the chloroacetamide "warhead" makes it a reactive electrophile, while the azido group on the phenyl ring introduces a versatile functional handle. This unique combination allows for its potential use in two key areas of drug discovery: as a therapeutic agent that irreversibly inhibits disease-relevant enzymes and as a chemical probe for target identification and validation.

The chloroacetamide moiety reacts with thiols via an SN2 mechanism, leading to the irreversible alkylation of cysteine residues.[2] This covalent and often irreversible binding can lead to a prolonged duration of action and high potency.[3][4] The azido group can be utilized in "click chemistry" reactions or for photoaffinity labeling to identify the protein targets of the compound.

Potential Applications
  • Antimicrobial Drug Discovery: Chloroacetamide derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[5] They can covalently inhibit essential enzymes in microbial pathways. For instance, chloroacetamides have been shown to target MurA, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] The broad-spectrum potential of N-(substituted phenyl)-2-chloroacetamides makes them promising candidates for the development of new antibiotics to combat resistant strains.[5]

  • Anticancer Drug Development: Covalent inhibitors have emerged as a powerful strategy in oncology.[2][3] By irreversibly binding to key proteins in cancer signaling pathways, they can overcome drug resistance that often develops with non-covalent inhibitors.[3] Potential targets include kinases, proteases, and other enzymes that are dysregulated in cancer. The this compound scaffold can be explored for its potential to inhibit targets such as kinases with accessible cysteine residues in their active sites.

  • Target Identification and Validation: The azido group serves as a valuable tool for chemical biology. It can be used in photoaffinity labeling experiments to covalently crosslink the compound to its protein target upon UV irradiation. Subsequent proteomic analysis can then identify the bound protein(s). Alternatively, the azide can be used in bioorthogonal "click" chemistry reactions (e.g., with an alkyne-tagged reporter molecule) to visualize or isolate the target protein.

Quantitative Data Summary
Compound IDSubstitution on Phenyl RingMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
SP4 4-chloro125250500500
SP5 4-bromo125125250250
SP6 4-fluoro250250500500
SP12 3-bromo125125250250

Data adapted from a study on newly synthesized N-(substituted phenyl)-2-chloroacetamides.[5]

Experimental Protocols

Synthesis of this compound

This protocol is a general method adapted for the synthesis of the title compound.

Materials:

  • 3-Azidoaniline

  • Chloroacetyl chloride

  • Triethylamine (TEA) or another suitable base

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Standard laboratory glassware and workup reagents

Procedure:

  • Dissolve 3-azidoaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Characterization:

  • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the determination of the Minimum Inhibitory Concentration (MIC) of the compound.[5]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, MRSA ATCC 33591, Escherichia coli ATCC 25922)[5]

  • Fungal strain (e.g., Candida albicans ATCC 10231)[5]

  • Luria-Bertani (LB) broth for bacteria[5]

  • Tryptic Soy Broth (TSB) for fungi[5]

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., ampicillin, fluconazole)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial twofold dilutions of the compound in the appropriate broth to achieve a range of concentrations (e.g., 4000 µg/mL to 32 µg/mL).[5] The final DMSO concentration should not exceed 1-5%.[5]

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard (approximately 10⁸ CFU/mL).[5] Dilute this to the final working concentration in the broth.

  • Add the microbial inoculum to each well containing the compound dilutions.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and 48 hours for fungi.[5]

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Covalent Inhibition Assay (Example with a Cysteine Protease)

This protocol provides a general workflow to assess the covalent inhibitory potential of the compound against a model cysteine-containing enzyme.

Materials:

  • Purified target enzyme (e.g., a cysteine protease like papain)

  • Fluorogenic or chromogenic substrate for the enzyme

  • This compound

  • Assay buffer

  • 96-well black plates (for fluorescent assays) or clear plates (for colorimetric assays)

  • Plate reader

Procedure:

  • Prepare a solution of the target enzyme in the assay buffer.

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, pre-incubate the enzyme with various concentrations of the compound for different time points (e.g., 0, 15, 30, 60 minutes) to assess time-dependent inhibition.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Calculate the initial reaction rates and determine the IC₅₀ values at each pre-incubation time point. A decrease in IC₅₀ with increasing pre-incubation time is indicative of covalent inhibition.

Visualizations

Signaling Pathway and Mechanism of Action

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Signal Kinase_B Kinase_B Kinase_A->Kinase_B Target_Protein_Cys Target Protein (with Cys residue) Kinase_B->Target_Protein_Cys Inhibited_Protein Inhibited Target Protein Transcription_Factor Transcription_Factor Target_Protein_Cys->Transcription_Factor Activates Compound N-(3-azidophenyl) -2-chloroacetamide Compound->Target_Protein_Cys Covalent Inhibition Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation

Experimental Workflow

G Start Start Synthesis Synthesis of This compound Start->Synthesis Cell_Treatment Treat Cells or Lysate with Compound Synthesis->Cell_Treatment UV_Crosslinking UV Irradiation (Photoaffinity Labeling) Cell_Treatment->UV_Crosslinking Click_Chemistry Click Chemistry with Reporter Tag UV_Crosslinking->Click_Chemistry Lysis_and_Enrichment Cell Lysis and Target Enrichment Click_Chemistry->Lysis_and_Enrichment SDS_PAGE SDS-PAGE and In-gel Digestion Lysis_and_Enrichment->SDS_PAGE Mass_Spectrometry LC-MS/MS Analysis SDS_PAGE->Mass_Spectrometry Data_Analysis Database Search and Protein Identification Mass_Spectrometry->Data_Analysis Target_Validation Target Validation Data_Analysis->Target_Validation

References

Application Notes and Protocols for Click Chemistry with N-(3-azidophenyl)-2-chloroacetamide Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing click chemistry reactions on proteins labeled with N-(3-azidophenyl)-2-chloroacetamide. This bifunctional reagent allows for the covalent modification of proteins, primarily on cysteine residues, introducing an azide moiety that can be subsequently used for bioorthogonal conjugation via click chemistry. Two primary methods of click chemistry are covered: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction

This compound is a valuable tool in chemical biology and drug discovery for the targeted labeling and subsequent functionalization of proteins. The chloroacetamide group acts as a reactive electrophile that forms a stable thioether bond with the sulfhydryl group of cysteine residues. While cysteine is the primary target, some off-target labeling of other nucleophilic amino acid residues such as lysine, methionine, histidine, aspartate, and glutamate can occur, particularly at higher pH and reagent concentrations. Once labeled, the azide group serves as a bioorthogonal handle for the attachment of a wide variety of reporter molecules, such as fluorophores, biotin, or drug candidates, using highly efficient and specific click chemistry reactions. This two-step approach enables a broad range of applications, including proteomic profiling, protein-protein interaction studies, and the development of antibody-drug conjugates.[1][2][3][4]

Data Presentation

The efficiency and kinetics of click chemistry reactions are influenced by several factors, including the specific azide and alkyne reaction partners, the catalyst system (for CuAAC), and the reaction conditions. Below are tables summarizing representative quantitative data for CuAAC and SPAAC reactions. While specific data for this compound labeled proteins is limited in the literature, the following tables provide expected ranges based on similar aryl azide systems.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

ParameterValueConditionsReference
Typical Protein Concentration 1-10 mg/mLPBS or Tris buffer[5]
Alkyne Probe Concentration 10-100 µMIn excess of labeled protein[6]
CuSO₄ Concentration 50-100 µM-[6]
Ligand (e.g., THPTA) Concentration 250-500 µM5-fold excess to CuSO₄[5]
Reducing Agent (e.g., Sodium Ascorbate) Concentration 1-5 mMFreshly prepared[6]
Reaction Time 1-4 hoursRoom temperature[6]
Typical Yield >90%Optimized conditions[6]

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters

ParameterValueConditionsReference
Typical Protein Concentration 1-5 mg/mLPhysiological buffer (e.g., PBS)
Cyclooctyne Probe Concentration 10-100 µMIn excess of labeled protein
Second-Order Rate Constant (k₂) 0.1 - 2.0 M⁻¹s⁻¹Dependent on cyclooctyne and azide structure[7]
Reaction Time 1-12 hours25-37°C
Typical Yield 70-95%Dependent on reaction time and probe concentration

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the initial covalent labeling of a target protein.

Materials:

  • Purified protein of interest (containing accessible cysteine residues) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (stock solution in DMSO or DMF)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF at a concentration of 10-100 mM.

  • Dilute the purified protein to a final concentration of 1-5 mg/mL in the reaction buffer.

  • Add the this compound stock solution to the protein solution to achieve a final concentration typically ranging from 10 to 100-fold molar excess over the protein. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing.

  • Remove the excess, unreacted labeling reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Confirm protein labeling by mass spectrometry (observing a mass shift corresponding to the addition of the labeling reagent).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for in vitro conjugation of the azide-labeled protein with an alkyne-containing reporter molecule.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-functionalized reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand stock solution (e.g., 100 mM THPTA in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • To the azide-labeled protein solution (typically 1-10 mg/mL), add the alkyne-functionalized reporter molecule to a final concentration of 10-100 µM.

  • Add the THPTA ligand solution to a final concentration of 250-500 µM.

  • Add the CuSO₄ solution to a final concentration of 50-100 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • The reaction can be quenched by the addition of EDTA to chelate the copper.

  • Purify the click-modified protein using appropriate methods (e.g., desalting column, dialysis, or affinity purification if a tag was installed).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is ideal for copper-free conjugation, which is particularly useful for applications in living cells or when working with copper-sensitive proteins.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Cyclooctyne-functionalized reporter molecule (e.g., DBCO-biotin, DIBO-fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • To the azide-labeled protein solution (typically 1-5 mg/mL), add the cyclooctyne-functionalized reporter molecule to a final concentration of 10-100 µM.

  • Incubate the reaction mixture at 25-37°C for 1-12 hours. The reaction time will depend on the specific cyclooctyne used and the desired level of conjugation.

  • The reaction proceeds without the need for a catalyst.

  • Purify the click-modified protein using appropriate methods to remove the excess cyclooctyne probe.

Visualizations

Experimental Workflow

The overall experimental workflow for labeling and click chemistry modification of a target protein is depicted below.

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_analysis Downstream Analysis protein Target Protein (with Cysteine) labeled_protein Azide-Labeled Protein protein->labeled_protein Alkylation reagent N-(3-azidophenyl)- 2-chloroacetamide reagent->labeled_protein modified_protein Modified Protein labeled_protein->modified_protein CuAAC or SPAAC alkyne_probe Alkyne/Cyclooctyne Reporter Probe alkyne_probe->modified_protein analysis Mass Spectrometry, Fluorescence Imaging, Affinity Purification modified_protein->analysis egfr_signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PLCg PLCγ EGFR->PLCg PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

References

Application Notes and Protocols for Cysteine Residue Labeling with N-(3-azidophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-azidophenyl)-2-chloroacetamide is a bifunctional chemical probe designed for the targeted labeling of cysteine residues in proteins. This reagent combines a chloroacetamide group, which selectively reacts with the thiol group of cysteine residues through nucleophilic substitution, and a photo-activatable aryl azide group. Upon irradiation with UV light, the aryl azide forms a highly reactive nitrene intermediate that can covalently cross-link with nearby molecules, enabling the study of protein-protein interactions and the identification of binding partners. This dual reactivity makes it a valuable tool in chemical biology and drug discovery for identifying and characterizing protein targets and their interaction networks.

Principle of Operation

The labeling strategy with this compound involves a two-step process. Initially, the chloroacetamide moiety forms a stable thioether bond with the sulfhydryl group of a cysteine residue. Subsequently, UV activation of the aryl azide group initiates a covalent cross-linking reaction with adjacent molecules, effectively capturing transient or weak interactions. This methodology is particularly useful for photoaffinity labeling (PAL) experiments aimed at target identification and validation.[1]

Applications

  • Covalent Labeling of Cysteine Residues: The chloroacetamide group provides high specificity for cysteine residues over other amino acid side chains, making it an effective tool for mapping functional cysteines in proteins.

  • Photoaffinity Labeling (PAL): The aryl azide functionality allows for light-induced cross-linking to interacting proteins, nucleic acids, or other biomolecules, facilitating the identification of binding partners.[1]

  • Target Identification and Validation: This probe can be used to identify the molecular targets of small molecules in complex biological systems like cell lysates or living cells.

  • Proteomics Workflows: Labeled proteins can be enriched and identified using mass spectrometry-based proteomic approaches.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₈H₇ClN₄O
Molecular Weight210.62 g/mol
AppearancePale yellow solid
SolubilitySoluble in DMSO, DMF, and other organic solvents
Purity>95%
Table 2: Representative Cysteine Labeling Efficiency
ProteinConcentration of Labeling ReagentIncubation TimeLabeling Efficiency (%)
Bovine Serum Albumin (BSA)50 µM1 hour~85%
Recombinant Kinase X25 µM2 hours~90%
Cell Lysate (Total Protein)100 µM1 hour~70% (variable)
Note: Labeling efficiency can vary depending on the protein, buffer conditions, and the accessibility of the cysteine residues. The above data is representative and should be optimized for each specific application.
Table 3: Mass Spectrometry Data for a Labeled Peptide
Peptide SequenceUnlabeled Mass (Da)Labeled Mass (Da)Mass Shift (Da)
ACD EF GH I**K1000.51173.6+173.1
The observed mass shift corresponds to the addition of the N-(3-azidophenyl)-acetamido group (C₈H₇N₄O). This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-substituted chloroacetamides.

Materials:

  • 3-Azidoaniline

  • Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-azidoaniline (1 equivalent) and potassium carbonate (1.5 equivalents) in dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature for 3 hours, monitoring by thin-layer chromatography (TLC).

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Labeling of a Purified Protein with this compound

Materials:

  • Purified protein with at least one cysteine residue

  • This compound (stock solution in DMSO)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)

  • Microcentrifuge tubes

  • Thermomixer

Procedure:

  • If necessary, reduce disulfide bonds in the protein by incubating with 1-5 mM DTT or TCEP for 30 minutes at room temperature. Note: If reduction is performed, the reducing agent must be removed prior to labeling, for example, by using a desalting column.

  • Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Add this compound to the protein solution to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature or 37°C in the dark to allow for the specific reaction with cysteine residues.

  • Quench the reaction by adding a thiol-containing reagent like DTT or β-mercaptoethanol to a final concentration of 10-20 mM.

Protocol 3: Photo-Cross-Linking and Analysis

Materials:

  • Labeled protein sample from Protocol 2

  • UV lamp (e.g., 365 nm)

  • Ice bath

  • SDS-PAGE materials

  • Coomassie blue stain or Western blotting reagents

Procedure:

  • Place the tube containing the labeled protein sample in an ice bath to prevent heat-induced denaturation.

  • Irradiate the sample with a UV lamp at a wavelength of 254-365 nm for 5-30 minutes. The optimal wavelength and duration should be determined experimentally.[2]

  • After irradiation, analyze the sample by SDS-PAGE to observe any cross-linked protein complexes, which will appear as higher molecular weight bands.

  • Visualize the proteins by Coomassie blue staining or perform a Western blot analysis using an antibody against the protein of interest or a potential interaction partner.

Protocol 4: Proteomic Identification of Labeled Proteins from Cell Lysate

Procedure:

  • Treat cell lysate with this compound as described in Protocol 2.

  • Perform photo-cross-linking as described in Protocol 3.

  • Separate the proteins by SDS-PAGE.

  • Excise the protein bands of interest (including any higher molecular weight cross-linked bands).

  • Perform in-gel tryptic digestion of the excised protein bands.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the labeled peptides and cross-linked proteins by searching the MS/MS data against a protein database, specifying the mass modification corresponding to the labeling reagent.

Mandatory Visualizations

Signaling Pathway Diagram

The Hippo-YAP signaling pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer.[3][4] Key components of this pathway contain functionally important cysteine residues that are sensitive to their redox environment, making them potential targets for labeling with this compound to study their interactions and regulation. For instance, cysteine S-glutathionylation has been shown to promote the stability and activation of TAZ, a downstream effector of the Hippo pathway.[5]

Hippo_YAP_Pathway cluster_nucleus Ext_Signal External Signals (e.g., Mechanical Stress, GPCRs) MST1_2 MST1/2 Kinase Ext_Signal->MST1_2 Activates LATS1_2 LATS1/2 Kinase YAP_TAZ YAP/TAZ (Contain reactive Cysteines) LATS1_2->YAP_TAZ Phosphorylates (Inactivates) MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 Complexes with YAP_TAZ_P Phosphorylated YAP/TAZ TEAD TEAD Transcription Factor YAP_TAZ->TEAD Binds to Nucleus Nucleus YAP_TAZ->Nucleus Nuclear Translocation Labeled_YAP_TAZ Labeled YAP/TAZ Cytoplasm Cytoplasm YAP_TAZ_P->Cytoplasm Cytoplasmic Sequestration Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Activates Crosslinked_Complex Cross-linked Complex (YAP/TAZ-TEAD) Probe N-(3-azidophenyl)-2- chloroacetamide Probe->YAP_TAZ Labels Cysteine Labeled_YAP_TAZ->Crosslinked_Complex UV Cross-linking

Caption: Hypothetical application of this compound in the Hippo-YAP pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for identifying protein-protein interactions using this compound followed by proteomic analysis.

Experimental_Workflow start Start: Protein of Interest (POI) in complex biological sample labeling 1. Cysteine Labeling Incubate with N-(3-azidophenyl)- 2-chloroacetamide start->labeling uv_crosslink 2. Photo-Cross-linking Expose to UV light (e.g., 365 nm) to capture interactions labeling->uv_crosslink sds_page 3. Protein Separation Run SDS-PAGE to separate protein complexes uv_crosslink->sds_page band_excision 4. Band Excision Excise bands corresponding to POI and cross-linked complexes sds_page->band_excision digestion 5. In-gel Digestion Digest proteins with trypsin band_excision->digestion lc_ms 6. LC-MS/MS Analysis Analyze peptides by mass spectrometry digestion->lc_ms data_analysis 7. Data Analysis Identify labeled peptides and cross-linked interaction partners lc_ms->data_analysis end End: Identified Protein Interaction Network data_analysis->end

Caption: Workflow for target identification using photoaffinity labeling and proteomics.

References

Application Notes and Protocols for Crosslinking Studies with N-(3-azidophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-azidophenyl)-2-chloroacetamide is a hetero-bifunctional crosslinking agent designed for the study of protein-protein interactions and protein structure elucidation. Its unique architecture, featuring a photo-activatable aryl azide and a targeted alkylating chloroacetamide group, allows for a two-step crosslinking strategy. This enables the capture of transient or weak interactions with temporal control. Upon photoactivation, the aryl azide forms a highly reactive nitrene intermediate that can covalently bind to nearby amino acid residues. The chloroacetamide moiety provides a more targeted reaction, primarily alkylating nucleophilic residues such as cysteine. This document provides a detailed experimental design for utilizing this compound in crosslinking studies, complete with protocols, data presentation guidelines, and workflow visualizations.

Mechanism of Action

The crosslinking process with this compound occurs in two distinct stages. The first stage involves the non-specific photo-activated crosslinking of the aryl azide. The second stage is the targeted alkylation by the chloroacetamide group.

  • Photoactivation of the Aryl Azide: Upon exposure to UV light (typically 260-365 nm), the aryl azide group releases nitrogen gas (N₂) to form a highly reactive singlet nitrene intermediate.[1][2] This intermediate can then undergo non-specific insertion into C-H or N-H bonds of nearby amino acid residues.[3] Alternatively, it can rearrange to a dehydroazepine, which is susceptible to nucleophilic attack by residues like lysine and cysteine.[2]

  • Alkylation by Chloroacetamide: The chloroacetamide group is an alkylating agent that preferentially reacts with nucleophilic side chains, most notably the thiol group of cysteine residues, via an SN2 mechanism.[4][5] This reaction is more specific than the nitrene insertion and can be used to target proteins with known or engineered cysteine residues.

Experimental Design and Protocols

A typical crosslinking experiment involves sample preparation, the crosslinking reaction, quenching, and subsequent analysis by mass spectrometry. For quantitative studies, stable isotope labeling approaches can be incorporated.

Protocol 1: In Vitro Photo-Crosslinking and Alkylation

This protocol describes a general workflow for crosslinking a purified protein or protein complex in solution.

Materials:

  • This compound (freshly prepared stock solution in DMSO)

  • Protein of interest in a suitable, non-amine-containing buffer (e.g., HEPES or phosphate buffer) at pH 7.2-8.5[3]

  • UV lamp with an emission wavelength in the range of 260-365 nm[1]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Reagents for SDS-PAGE and Western blotting or mass spectrometry sample preparation

Procedure:

  • Sample Preparation: Prepare the protein sample at a suitable concentration (e.g., 1-10 µM) in a non-amine-containing buffer. Ensure the buffer is free of primary amines like Tris, as these can quench the photo-reaction.[3]

  • Addition of Crosslinker: Add the this compound stock solution to the protein sample to achieve the desired final concentration. The optimal concentration should be determined empirically but can range from 10- to 100-fold molar excess over the protein.

  • Incubation (Alkylation Step): Incubate the reaction mixture in the dark at room temperature for 1-2 hours to allow for the alkylation of cysteine residues by the chloroacetamide group.

  • Photoactivation: Place the reaction mixture on ice and irradiate with a UV lamp at the appropriate wavelength. The irradiation time will need to be optimized but can range from 5 to 30 minutes.

  • Quenching: Stop the reaction by adding a quenching solution, such as Tris buffer, to a final concentration of 20-50 mM. This will react with any remaining unreacted crosslinker.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to visualize the formation of higher molecular weight species. For identification of crosslinked peptides, proceed with standard proteomics sample preparation protocols, including reduction, alkylation (with a different reagent, e.g., iodoacetamide, if monitoring cysteine reactivity), and enzymatic digestion (e.g., with trypsin).[6] The resulting peptides can then be analyzed by LC-MS/MS.

Protocol 2: Quantitative Crosslinking Mass Spectrometry (qXL-MS)

For comparative studies, for instance, to analyze changes in protein conformation or interactions upon ligand binding, a quantitative crosslinking approach using stable isotope-labeled crosslinkers can be employed.[7][8] While an isotopically labeled version of this compound is not commercially available, a label-free quantification approach or the use of stable isotope labeling with amino acids in cell culture (SILAC) can be adapted.

Label-Free Quantification Workflow:

  • Prepare two samples: a control sample (e.g., protein in the absence of a ligand) and an experimental sample (e.g., protein in the presence of a ligand).

  • Perform crosslinking: Carry out the crosslinking reaction as described in Protocol 1 for both samples independently.

  • Sample Preparation for MS: Prepare both samples for mass spectrometry analysis as described in Protocol 1.

  • LC-MS/MS Analysis: Analyze each sample by LC-MS/MS.

  • Data Analysis: Use specialized software to identify crosslinked peptides and quantify their abundance in each sample. The relative abundance of crosslinked peptides between the two samples can reveal changes in protein conformation or interactions.[9]

Data Presentation

Quantitative crosslinking data should be presented in a clear and organized manner to facilitate interpretation. Tables are an effective way to summarize the identified crosslinked peptides and their relative abundance changes between different experimental conditions.

Table 1: Example of Quantitative Crosslinking Data for a Ligand-Binding Study

Crosslinked Peptide 1Crosslinked Peptide 2Protein(s)Fold Change (Ligand/Control)p-value
TLYKVGEKProtein A3.20.001
FGAIEKALPQFRProtein A - Protein B0.80.345
YSADC*RMNPQIKProtein C5.1<0.001
...............

* Cysteine residue crosslinked by the chloroacetamide moiety.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and mechanisms.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Photo-Crosslinking cluster_2 Downstream Analysis A Protein with Cysteine C Incubate in Dark A->C B This compound B->C D Cysteine Alkylation C->D E UV Irradiation (260-365 nm) D->E F Nitrene Formation E->F G Non-specific Crosslinking F->G H Quenching G->H I SDS-PAGE H->I J Digestion H->J K LC-MS/MS J->K L Data Analysis K->L

Caption: Experimental workflow for crosslinking with this compound.

G A Aryl Azide C Singlet Nitrene (Highly Reactive) A->C - N2 B UV Light B->A D C-H/N-H Insertion C->D E Ring Expansion C->E F Reaction with Nucleophiles (e.g., Lys, Cys) E->F

Caption: Photoactivation pathway of the aryl azide moiety.

G A Chloroacetamide C SN2 Reaction A->C B Cysteine Thiol (R-SH) B->C D Thioether Bond (Stable Crosslink) C->D

Caption: Alkylation of cysteine by the chloroacetamide moiety.

References

Application Notes and Protocols: N-(3-azidophenyl)-2-chloroacetamide for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-azidophenyl)-2-chloroacetamide is a hetero-bifunctional chemical probe with potential applications in live-cell imaging and target identification. This molecule incorporates two key reactive moieties: a chloroacetamide group and an azide group. The chloroacetamide moiety can act as a covalent ligand by reacting with nucleophilic amino acid residues, such as cysteine, on proteins. The azide group serves as a bioorthogonal handle, allowing for the subsequent attachment of reporter molecules, such as fluorophores, through highly specific chemical reactions that do not interfere with biological processes.[1][2][3]

These application notes provide a hypothetical framework and detailed protocols for the use of this compound as a tool for activity-based protein profiling (ABPP) and subsequent visualization of target proteins in living cells.

Principle of Application

The application of this compound in live-cell imaging is a two-step process:

  • Covalent Labeling of Target Proteins: The chloroacetamide group of the probe selectively reacts with nucleophilic residues (e.g., cysteine) on a protein of interest (POI) within living cells, forming a stable covalent bond. This step is typically irreversible and can be influenced by the reactivity and accessibility of the target residue.

  • Bioorthogonal Ligation for Fluorescence Imaging: Following the covalent labeling, the azide group on the now protein-bound probe is available for a bioorthogonal reaction. A fluorescent reporter molecule containing a complementary functional group, such as a cyclooctyne (for copper-free click chemistry) or a phosphine (for Staudinger ligation), is introduced.[1][2] This reaction, often referred to as "click chemistry," leads to the fluorescent tagging of the POI, enabling its visualization by microscopy.[2][4][5]

Signaling Pathway and Experimental Workflow

The logical workflow for utilizing this compound in live-cell imaging can be visualized as follows:

Experimental Workflow for Live-Cell Imaging cluster_0 Step 1: Covalent Labeling cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Imaging A N-(3-azidophenyl)-2- chloroacetamide (Probe) C Covalently Labeled POI (POI-Probe) A->C Covalent modification (Chloroacetamide reaction) B Protein of Interest (POI) with reactive Cys B->C E Fluorescently Labeled POI (POI-Probe-Fluorophore) C->E D Fluorescent Reporter (e.g., DBCO-Fluorophore) D->E Copper-Free Click Chemistry (Azide-Alkyne Cycloaddition) F Live-Cell Imaging (Fluorescence Microscopy) E->F

Caption: Workflow for live-cell imaging using this compound.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, concentration ranges and incubation times for the key reagents used in this protocol. Optimization will be required for specific cell types and proteins of interest.

Parameter Probe: this compound Reporter: DBCO-488 (Example)
Stock Solution Concentration 10 mM in DMSO1 mM in DMSO
Working Concentration 1 - 25 µM5 - 50 µM
Incubation Time 30 - 120 minutes15 - 60 minutes
Incubation Temperature 37°C37°C
Wash Steps 3x with PBS after incubation3x with PBS after incubation

Experimental Protocols

Protocol 1: Labeling of Intracellular Proteins in Live Cells

This protocol outlines the general steps for labeling a target protein with this compound and a subsequent fluorescent reporter.

Materials:

  • This compound (probe)

  • Fluorescent reporter with a cyclooctyne moiety (e.g., DBCO-488, DBCO-546)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Live-cell imaging buffer (e.g., phenol red-free medium)

  • Cells cultured on glass-bottom dishes or chamber slides

Procedure:

  • Cell Seeding: Seed the cells on a suitable imaging plate and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Probe Incubation:

    • Dilute the stock solution of the probe to the desired final working concentration (e.g., 10 µM) in pre-warmed cell culture medium.

    • Remove the existing medium from the cells and add the probe-containing medium.

    • Incubate the cells for 30-120 minutes at 37°C in a CO₂ incubator.

  • Wash:

    • Remove the probe-containing medium.

    • Gently wash the cells three times with pre-warmed PBS to remove any unreacted probe.

  • Reporter Preparation: Prepare a 1 mM stock solution of the DBCO-fluorophore in sterile DMSO.

  • Reporter Incubation:

    • Dilute the stock solution of the DBCO-fluorophore to the desired final working concentration (e.g., 25 µM) in pre-warmed cell culture medium.

    • Add the reporter-containing medium to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Final Wash:

    • Remove the reporter-containing medium.

    • Wash the cells three times with pre-warmed PBS.

  • Imaging:

    • Replace the PBS with a live-cell imaging buffer.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Western Blot Analysis of Labeled Proteins

This protocol allows for the verification of protein labeling by in-gel fluorescence scanning.

Materials:

  • Reagents from Protocol 1

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels

  • Fluorescence gel scanner

  • Western blot transfer apparatus and reagents

  • Antibody against the protein of interest (optional, for validation)

Procedure:

  • Cell Labeling: Follow steps 1-7 of Protocol 1.

  • Cell Lysis:

    • After the final wash, add lysis buffer to the cells and incubate on ice for 20 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE:

    • Mix a standardized amount of protein from each sample with loading buffer.

    • Separate the proteins by SDS-PAGE.

  • In-Gel Fluorescence Scanning:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the fluorophore used. A fluorescent band should be visible at the molecular weight of the target protein.

  • Western Blotting (Optional):

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with an antibody specific to the protein of interest to confirm the identity of the labeled band.

Visualization of Logical Relationships

The decision-making process for optimizing the labeling experiment can be represented by the following diagram:

Optimization Strategy Start Start Optimization TitrateProbe Titrate Probe Concentration (1-25 µM) Start->TitrateProbe TitrateTime Optimize Probe Incubation Time (30-120 min) TitrateProbe->TitrateTime CheckSignal Assess Signal-to-Noise Ratio TitrateTime->CheckSignal TitrateReporter Titrate Reporter Concentration (5-50 µM) CheckSignal->TitrateReporter Low Signal FinalImaging Final Optimized Imaging CheckSignal->FinalImaging Good Signal TitrateReporter->TitrateTime

References

Troubleshooting & Optimization

How to reduce non-specific binding of N-(3-azidophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(3-azidophenyl)-2-chloroacetamide. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding and achieve reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a bifunctional chemical probe. It contains two reactive moieties:

  • A chloroacetamide group: This is an electrophilic group that can form a stable, covalent bond primarily with nucleophilic amino acid residues on proteins, such as the thiol group of cysteine and to a lesser extent, the imidazole group of histidine.[1] This reactivity is key to its function as a covalent probe but also a primary source of non-specific binding.

  • An azido group: This group is versatile and can be used in "click chemistry" reactions (e.g., with alkyne-tagged molecules) or as a photo-activatable crosslinker upon exposure to UV light.

Q2: Why am I observing high background/non-specific binding in my experiment?

High background is a common issue when using reactive compounds like this compound. The primary cause is the covalent modification of abundant, off-target proteins in your sample (e.g., cell lysate).[2][3] Non-specific binding can be exacerbated by several factors including:

  • High probe concentration: Using an excessive concentration of the probe increases the likelihood of random covalent interactions with off-target proteins.[4][5]

  • Suboptimal blocking: Inadequate blocking of non-specific binding sites on membranes (for Western blots) or beads (for immunoprecipitation) can lead to high background.[5][6]

  • Insufficient washing: Ineffective washing steps may not remove all unbound or weakly bound probe, contributing to background signal.[5][6]

  • Long incubation times: Prolonged incubation can increase the chances of non-specific covalent reactions.

Q3: How can I confirm that the binding I'm seeing is specific to my target?

To differentiate between specific and non-specific binding, it is crucial to include proper controls in your experimental design. Some essential controls are:

  • Competition assay: Pre-incubate your sample with an excess of a known, non-reactive ligand for your target protein before adding this compound. A significant reduction in signal compared to the sample without the competitor suggests specific binding.

  • Negative control cell line/lysate: Use a cell line or lysate that does not express your target protein. Any signal observed in this control is likely due to non-specific binding.

  • Inactive control compound: If available, use a structurally similar analog of this compound that lacks the reactive chloroacetamide group. This will help identify non-covalent, non-specific interactions.

  • Secondary antibody-only control: In immunoblotting applications, omitting the primary antibody helps to identify non-specific binding of the secondary antibody.[5]

Troubleshooting Guide

This section provides specific troubleshooting advice for common problems encountered when using this compound.

Problem: High background signal across the entire blot/sample.

This is often due to widespread, non-specific covalent modification of proteins and other biomolecules.

Solution Detailed Protocol/Methodology
Optimize Probe Concentration Perform a dose-response experiment by titrating this compound to find the lowest concentration that still provides a robust specific signal. Start with a concentration range based on literature for similar covalent probes and perform serial dilutions.
Increase Blocking Efficiency For Western blotting, increase the concentration of your blocking agent (e.g., from 5% to 7% non-fat milk or BSA). You can also try switching to a different blocking agent. For assays in solution (e.g., with cell lysates), consider a pre-clearing step with beads to remove proteins that non-specifically bind to your affinity matrix.[5]
Enhance Washing Steps Increase the number and duration of your wash steps. Adding a non-ionic detergent like Tween-20 (0.05% - 0.1%) to your wash buffer can help disrupt non-specific hydrophobic interactions.[5][6]
Adjust Buffer Composition Increasing the ionic strength of your buffers by adding NaCl can reduce non-specific electrostatic interactions. You can also try adjusting the pH of your buffer to be closer to the isoelectric point of your target protein, which can minimize charge-based non-specific binding.
Reduce Incubation Time Optimize the incubation time with the probe. Shorter incubation times can minimize the extent of non-specific covalent reactions while still allowing for specific binding to occur, especially if the target protein has a high affinity for the probe.

Problem: Multiple non-specific bands are obscuring my target band.

This issue is common when working with complex samples like cell lysates.

Solution Detailed Protocol/Methodology
Include a Pre-clearing Step Before adding the probe, incubate your cell lysate with control beads (e.g., Protein A/G beads without antibody) for 30-60 minutes at 4°C. Centrifuge to pellet the beads and the proteins that have non-specifically bound to them. Use the supernatant for your experiment.
Add a Scavenger Molecule After the intended labeling reaction time, quench the excess reactive probe by adding a small molecule with a reactive thiol group, such as dithiothreitol (DTT) or β-mercaptoethanol, in excess. This will prevent further non-specific labeling during subsequent steps.
Optimize Lysate Preparation Ensure that your cell lysate is fresh and has been properly clarified by centrifugation to remove cellular debris. Always include protease inhibitors in your lysis buffer to prevent protein degradation, which can lead to non-specific bands.[5]

Experimental Workflow & Decision Making

The following diagrams illustrate a typical experimental workflow and a decision-making process for troubleshooting non-specific binding.

experimental_workflow cluster_prep Sample Preparation cluster_labeling Covalent Labeling cluster_analysis Downstream Analysis prep_lysate Prepare Cell Lysate (with protease inhibitors) preclear Pre-clear Lysate (Optional) prep_lysate->preclear add_probe Incubate with This compound preclear->add_probe quench Quench Reaction (e.g., with DTT) add_probe->quench analysis e.g., SDS-PAGE, Click Chemistry, Immunoprecipitation quench->analysis

Caption: A generalized experimental workflow for using this compound.

troubleshooting_flowchart start High Non-Specific Binding Observed q_conc Is Probe Concentration Optimized? start->q_conc optimize_conc Titrate Probe to Lower Concentration q_conc->optimize_conc No q_blocking Are Blocking Conditions Optimized? q_conc->q_blocking Yes a_conc_yes Yes a_conc_no No optimize_conc->q_blocking optimize_blocking Increase Blocker % or Change Blocking Agent q_blocking->optimize_blocking No q_washing Are Washing Steps Sufficient? q_blocking->q_washing Yes a_blocking_yes Yes a_blocking_no No optimize_blocking->q_washing optimize_washing Increase Wash Time and/or Add Detergent q_washing->optimize_washing No q_controls Are Proper Controls Included? q_washing->q_controls Yes a_washing_yes Yes a_washing_no No optimize_washing->q_controls add_controls Include Competition and Negative Controls q_controls->add_controls No end_node Reduced Non-Specific Binding q_controls->end_node Yes a_controls_yes Yes a_controls_no No add_controls->end_node

Caption: A decision-making flowchart for troubleshooting non-specific binding.

References

Optimizing UV crosslinking time for N-(3-azidophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-(3-azidophenyl)-2-chloroacetamide for UV crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for activating the azido group of this compound?

A1: For simple phenyl azides, such as the 3-azidophenyl group in this compound, UV irradiation at a wavelength of 254 nm is generally effective for activation.[1] However, it is important to note that shorter wavelength UV light can potentially cause damage to proteins and other biological molecules. For more sensitive applications, or if using a substituted aryl azide (e.g., a nitrophenyl azide), longer wavelengths in the range of 300-460 nm are often preferred.[1]

Q2: How long should I expose my sample to UV light for efficient crosslinking?

A2: The optimal UV crosslinking time can vary significantly depending on several factors, including the intensity of the UV lamp, the distance of the sample from the light source, the concentration of the crosslinker and the target molecule, and the geometry of the sample. As a general starting point, irradiation times between 10 and 30 minutes are commonly reported for aryl azide-based crosslinkers.[2][3] For a hydroxyphenyl azide crosslinker, efficient crosslinking was observed after 30 minutes of irradiation with a 366 nm UV lamp.[2] It is highly recommended to perform a time-course experiment to determine the optimal exposure time for your specific experimental setup.

Q3: What is the dual functionality of this compound and how does it work?

A3: this compound is a heterobifunctional crosslinking reagent with two distinct reactive groups:

  • Azido (N₃) group: This is a photoreactive group. Upon exposure to UV light, it forms a highly reactive nitrene intermediate that can non-specifically insert into C-H and N-H bonds in close proximity, forming a stable covalent bond.[2][4]

  • Chloroacetamide group: This group is an alkylating agent that specifically reacts with nucleophilic side chains of amino acids, primarily cysteine and to a lesser extent, histidine residues, forming a stable thioether or alkylated imidazole bond, respectively.

This dual functionality allows for a two-step crosslinking strategy. First, the chloroacetamide group can be reacted with a specific cysteine or histidine residue on a protein of interest. Then, upon UV irradiation, the azido group is activated to covalently link to interacting molecules in its immediate vicinity.

Q4: Are there any buffer components I should avoid during the UV crosslinking step?

A4: Yes, it is crucial to avoid certain buffer components that can interfere with the crosslinking reaction. Primary amines, such as those found in Tris or glycine buffers, can quench the reactive nitrene intermediate generated from the photoactivated azide group. Therefore, it is recommended to use buffers that do not contain primary amines, such as HEPES or phosphate-buffered saline (PBS), during the UV irradiation step. Additionally, thiol-containing reducing agents like dithiothreitol (DTT) or β-mercaptoethanol should be avoided as they can reduce the azide group, rendering it non-photoreactive.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no crosslinking efficiency Insufficient UV exposure time or intensity.Perform a time-course experiment (e.g., 5, 10, 15, 20, 30 minutes) to determine the optimal irradiation time. Ensure the UV lamp is functioning correctly and the sample is placed at an appropriate distance from the source.
Sub-optimal UV wavelength.For the simple phenyl azide in this compound, 254 nm is a good starting point. If protein damage is a concern, consider using a longer wavelength (e.g., 300-320 nm), although this may require longer exposure times.
Presence of interfering substances in the buffer.Ensure your buffer is free of primary amines (e.g., Tris, glycine) and reducing agents (e.g., DTT). Use buffers like HEPES or PBS.
Hydrolysis or degradation of the crosslinker.Prepare fresh solutions of this compound before each experiment. Store the stock solution under appropriate conditions (e.g., protected from light, at a low temperature).
Low concentration of interacting partners.Increase the concentration of the target protein and its interacting partner to favor the crosslinking reaction.
High background or non-specific crosslinking Excessive UV exposure time.Reduce the UV irradiation time. The optimal time should be sufficient for crosslinking the specific interaction without causing excessive non-specific reactions.
High concentration of the crosslinker.Titrate the concentration of this compound to find the lowest effective concentration that yields specific crosslinking.
Aggregation of proteins.Perform the UV irradiation step on ice to minimize protein aggregation and non-specific interactions.[2] Centrifuge the sample after irradiation to pellet any aggregates before downstream analysis.
Protein degradation Damage from short-wavelength UV light.If using a 254 nm UV source, consider switching to a longer wavelength (e.g., 365 nm) which is generally less damaging to proteins, though it may require a longer exposure time.[1] Perform irradiation on ice to help mitigate thermal damage.

Experimental Protocols

General Workflow for UV Crosslinking

G cluster_0 Step 1: Incubation cluster_1 Step 2: Removal of Excess Crosslinker (Optional) cluster_2 Step 3: UV Crosslinking cluster_3 Step 4: Analysis a Mix target protein and This compound b Incubate to allow reaction of chloroacetamide with Cys/His a->b c Use size-exclusion chromatography or dialysis b->c d Add interacting partner(s) c->d e Irradiate with UV light on ice d->e f SDS-PAGE and Western Blot e->f g Mass Spectrometry

Caption: General experimental workflow for using this compound.

Protocol for Optimizing UV Crosslinking Time

This protocol provides a framework for determining the optimal UV irradiation time for your specific experimental conditions.

1. Materials:

  • Purified target protein with an accessible cysteine or histidine residue.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Interacting partner protein or molecule.

  • Reaction buffer (e.g., HEPES or PBS, pH 7.2-7.5).

  • UV crosslinker instrument with a specified wavelength (e.g., 254 nm or 365 nm).

  • Quartz cuvette or UV-transparent microplate.

  • SDS-PAGE reagents and equipment.

  • Western blot reagents and equipment or other detection method.

2. Procedure:

  • Step 1: Labeling with Chloroacetamide

    • In a microcentrifuge tube, mix your target protein (at a final concentration of 1-10 µM) with a 10 to 100-fold molar excess of this compound in the reaction buffer.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C to allow for the reaction between the chloroacetamide group and cysteine/histidine residues.

    • (Optional) Remove excess, unreacted crosslinker using a desalting column or dialysis against the reaction buffer.

  • Step 2: Setting up the Time-Course Experiment

    • Add the interacting partner to the reaction mixture at an appropriate molar ratio.

    • Aliquot the final reaction mixture into multiple UV-transparent tubes or wells of a quartz microplate.

    • Prepare a "0 minute" control sample that will not be exposed to UV light.

  • Step 3: UV Irradiation

    • Place the samples on ice at a fixed distance from the UV lamp.

    • Irradiate the samples for varying amounts of time (e.g., 0, 2, 5, 10, 15, 20, 30 minutes).

  • Step 4: Analysis of Crosslinking Efficiency

    • After irradiation, add SDS-PAGE sample loading buffer to each time point.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Resolve the proteins by SDS-PAGE.

    • Visualize the crosslinked products by Coomassie staining, silver staining, or Western blotting using an antibody against one of the interacting partners.

    • The optimal UV crosslinking time will correspond to the time point with the highest yield of the desired crosslinked product and minimal non-specific products or protein degradation.

Quantitative Data Summary

The following table summarizes typical ranges for key experimental parameters. The optimal values for your specific experiment should be determined empirically.

Parameter Typical Range Notes
UV Wavelength 254 nm or 300-460 nm254 nm is effective for simple phenyl azides but can cause protein damage. Longer wavelengths are generally less damaging.
UV Irradiation Time 5 - 30 minutesHighly dependent on UV lamp intensity and sample distance. Requires optimization.
UV Energy 1-5 J/cm²This is an alternative to time-based optimization if your instrument allows for energy-based settings.
Crosslinker Concentration 10 - 100-fold molar excess over the target proteinTitration is recommended to minimize non-specific crosslinking.
Reaction Temperature 4°C (on ice) during UV irradiationHelps to minimize thermal damage and protein aggregation.[2]
Reaction Buffer HEPES, PBS (pH 7.2-7.5)Avoid buffers containing primary amines (e.g., Tris, glycine) and reducing agents (e.g., DTT).

Signaling Pathway and Workflow Diagrams

Logical Flow for Troubleshooting Low Crosslinking Efficiency

G start Low Crosslinking Efficiency q1 Is UV exposure time optimized? start->q1 a1 Perform time-course experiment (5-30 min) q1->a1 No q2 Is the buffer compatible? q1->q2 Yes a1->q2 a2 Use non-amine, non-thiol buffers (HEPES, PBS) q2->a2 No q3 Is the crosslinker concentration adequate? q2->q3 Yes a2->q3 a3 Titrate crosslinker concentration (10-100x excess) q3->a3 No end Improved Crosslinking q3->end Yes a3->end

Caption: Troubleshooting flowchart for low UV crosslinking efficiency.

References

Troubleshooting low labeling efficiency with N-(3-azidophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with low labeling efficiency when using N-(3-azidophenyl)-2-chloroacetamide.

Troubleshooting Guides (Q&A)

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why am I observing very low or no labeling of my protein of interest?

Answer: Low or no labeling can stem from several factors related to both the chloroacetamide reaction with your protein and the subsequent click chemistry step. Here are the most common causes and their solutions:

  • Inefficient Protein Reduction: The chloroacetamide group primarily reacts with reduced cysteine residues.[1][2] Incomplete reduction of disulfide bonds will significantly decrease labeling efficiency.

    • Solution: Ensure your reducing agent (e.g., TCEP or DTT) is fresh and used at an appropriate concentration. TCEP is often preferred as it does not need to be removed before alkylation.[1]

  • Suboptimal Alkylation Conditions: The pH of the reaction buffer and the incubation parameters are critical for efficient alkylation.

    • Solution: Perform the alkylation at a pH between 8.0 and 8.5.[1] Optimize incubation time and temperature. A common starting point is 30 minutes at room temperature, but this may require adjustment for your specific protein.[1]

  • Reagent Instability: While chemically stable under standard conditions, improper storage or handling of this compound can lead to degradation.[3]

    • Solution: Store the reagent protected from light and moisture.[1] Prepare stock solutions fresh before each experiment.

  • Issues with the Click Reaction: The second step of labeling, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has its own set of potential pitfalls.

    • Solution: See the specific troubleshooting questions for the click reaction below.

Question 2: My labeling is inconsistent between experiments. What could be the cause?

Answer: Inconsistent results are often due to subtle variations in the experimental protocol.

  • Reagent Preparation: The age and preparation of your reagent stock solutions can be a major source of variability.

    • Solution: Always prepare fresh solutions of the labeling reagent, reducing agents, and click chemistry catalysts immediately before use.[1]

  • Oxygen in Click Reaction: The Cu(I) catalyst used in the CuAAC reaction is sensitive to oxidation by atmospheric oxygen, which can halt the reaction.

    • Solution: Degas your reaction buffers and solvents prior to setting up the click reaction.[4] Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can also improve reproducibility.[4]

  • Purity of Starting Materials: Impurities in your protein sample or reagents can interfere with the labeling process.

    • Solution: Ensure high purity of your protein of interest. Use high-quality solvents and reagents for all steps.

Question 3: I am seeing high background or non-specific labeling. How can I reduce this?

Answer: High background can be caused by off-target reactions of the chloroacetamide group or non-specific binding of the detection reagent.

  • Off-Target Alkylation: At high concentrations or incorrect pH, chloroacetamide can react with other amino acid residues like lysine, histidine, methionine, aspartate, and glutamate.[1]

    • Solution: Titrate the concentration of this compound to find the lowest effective concentration. Ensure the reaction pH does not exceed 8.5.[1]

  • Thiol Interference in Click Chemistry: Free thiols from reducing agents or in your sample can interfere with the CuAAC reaction.[5]

    • Solution: If using DTT for reduction, it must be removed before alkylation. If issues persist, consider pretreating your sample with a low concentration of hydrogen peroxide to shield against thiol interference, though this needs careful optimization.[5]

Question 4: The click chemistry step seems to be failing. What should I check?

Answer: Failure of the CuAAC reaction is a common reason for low labeling efficiency.

  • Inactive Copper Catalyst: The active catalyst is Cu(I), which is often generated in situ from a Cu(II) salt (like copper sulfate) using a reducing agent such as sodium ascorbate.[6]

    • Solution: Use freshly prepared solutions of the copper salt and the reducing agent. Ensure the sodium ascorbate is in slight excess to prevent oxidative homocoupling.[6]

  • Catalyst Ligand Issues: A ligand, such as TBTA, is often used to stabilize the Cu(I) catalyst and improve reaction efficiency.

    • Solution: Ensure the ligand is soluble in your reaction mixture and used at the correct concentration.

  • Steric Hindrance: The azide on your protein and the alkyne of your reporter molecule may be sterically hindered, preventing efficient reaction.

    • Solution: While difficult to change for the protein, using a reporter molecule with a longer, more flexible linker arm can sometimes improve results.

Frequently Asked Questions (FAQs)

  • What is the primary reactive target of this compound? The chloroacetamide moiety is a sulfhydryl-reactive alkylating agent that primarily targets the thiol group of cysteine residues.[2]

  • What is the purpose of the azide group? The azide group is a bioorthogonal handle that allows for a secondary reaction, typically a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to attach a reporter molecule (e.g., a fluorophore or biotin) for detection and analysis.[5][6]

  • Is this compound light sensitive? Yes, similar reagents like chloroacetamide are mildly light-sensitive.[1] It is recommended to minimize exposure to light during storage and during the alkylation step.

  • What are the optimal storage conditions for this reagent? The reagent should be stored tightly closed in a dry, well-ventilated place, protected from light.[3] For long-term storage, keeping it at 4°C is recommended.[1]

  • Can I use this reagent for in-vivo labeling? While click chemistry has been applied in living cells, the reactivity of the chloroacetamide group towards various nucleophiles could lead to off-target effects and cytotoxicity.[5] Its use in living systems would require careful validation and optimization.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol outlines the steps for labeling a purified protein sample.

  • Protein Preparation:

    • Dissolve 50-100 µg of your protein in 90 µL of a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0).

  • Reduction of Disulfide Bonds:

    • Add 5 µL of 100 mM TCEP (final concentration 5 mM).

    • Incubate at 37°C for 30 minutes.

  • Alkylation:

    • Prepare a 100 mM stock solution of this compound in a compatible organic solvent (e.g., DMSO).

    • Add 5 µL of the 100 mM stock solution to the protein sample (final concentration 5 mM).

    • Incubate for 30 minutes at room temperature, protected from light.[1]

  • Removal of Excess Reagent:

    • Remove the unreacted labeling reagent using a desalting column or buffer exchange spin column appropriate for the size of your protein.

Protocol 2: Click Chemistry Reaction for Detection

This protocol describes the attachment of an alkyne-containing reporter molecule (e.g., alkyne-biotin or alkyne-fluorophore) to the azide-labeled protein.

  • Prepare Click-&-Go™ Reagents:

    • Copper (II) Sulfate: Prepare a 50 mM stock solution in water.

    • Reducing Agent (Sodium Ascorbate): Prepare a 500 mM stock solution in water immediately before use.

    • Alkyne Reporter: Prepare a 10 mM stock solution in DMSO.

  • Set up the Click Reaction:

    • To your ~100 µL of azide-labeled protein from Protocol 1, add the following in order:

      • 2 µL of the 10 mM alkyne reporter stock (final concentration ~200 µM).

      • 2 µL of the 50 mM Copper (II) Sulfate stock (final concentration ~1 mM).

      • 4 µL of the 500 mM Sodium Ascorbate stock (final concentration ~20 mM).

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Analysis:

    • The labeled protein is now ready for downstream analysis, such as SDS-PAGE with fluorescent scanning (if a fluorescent reporter was used) or Western blotting with streptavidin-HRP (if a biotin reporter was used). Excess click reagents may need to be removed depending on the downstream application.

Quantitative Data Summary

The following tables provide recommended concentration ranges for the key reagents in the labeling and click chemistry protocols.

Table 1: Protein Labeling Reaction Components

ReagentStock ConcentrationFinal ConcentrationNotes
Protein Sample1-5 mg/mLN/ABuffer pH should be 8.0-8.5.
TCEP100 mM5 mMA fresh solution is recommended.
This compound100 mM in DMSO2-10 mMTitrate to find the optimal concentration.

Table 2: Click Chemistry Reaction Components

ReagentStock ConcentrationFinal ConcentrationNotes
Azide-Labeled Protein~10-50 µMN/AFrom Protocol 1.
Alkyne Reporter10 mM in DMSO100-250 µMA 2-5 fold molar excess over the protein is a good starting point.
Copper (II) Sulfate50 mM in Water1 mMUse high-purity water.
Sodium Ascorbate500 mM in Water20 mMMust be prepared fresh.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Protein Preparation cluster_labeling Alkylation Step cluster_click Click Chemistry cluster_analysis Analysis Prot_Sample Protein Sample (pH 8.0-8.5) Reduction Add TCEP (37°C, 30 min) Prot_Sample->Reduction 1. Alkylation Add N-(3-azidophenyl) -2-chloroacetamide (RT, 30 min, dark) Reduction->Alkylation 2. Cleanup1 Remove Excess Reagent Alkylation->Cleanup1 3. Click_Rxn Add Alkyne Reporter, CuSO4, Na-Ascorbate (RT, 1-2h, dark) Cleanup1->Click_Rxn 4. Analysis Downstream Analysis (e.g., SDS-PAGE, MS) Click_Rxn->Analysis 5.

Caption: A flowchart of the complete experimental workflow.

Troubleshooting Logic

Troubleshooting_Logic Start Low Labeling Efficiency? Check_Reduction Was Protein Reduction Complete? Start->Check_Reduction Check_Alkylation Alkylation Conditions (pH, time, temp) Optimal? Check_Reduction->Check_Alkylation Yes Sol_Reduction Optimize Reductant Concentration & Time Check_Reduction->Sol_Reduction No Check_Reagents Reagents Freshly Prepared? Check_Alkylation->Check_Reagents Yes Sol_Alkylation Adjust pH to 8.0-8.5 Optimize Incubation Check_Alkylation->Sol_Alkylation No Check_Click Click Reaction Components OK? Check_Reagents->Check_Click Yes Sol_Reagents Prepare Fresh Stocks Before Use Check_Reagents->Sol_Reagents No Sol_Click Use Fresh Catalyst Degas Buffers Check_Click->Sol_Click No Success Problem Solved Check_Click->Success Yes Sol_Reduction->Success Sol_Alkylation->Success Sol_Reagents->Success Sol_Click->Success Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor (e.g., c-Fos) ERK->TF Translocation

References

N-(3-azidophenyl)-2-chloroacetamide storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-(3-azidophenyl)-2-chloroacetamide. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional organic compound. It incorporates an azide group, which is highly reactive in bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry"[1][2][3]. The chloroacetamide group serves as a reactive handle for covalent modification of proteins, particularly targeting cysteine residues[4]. This dual functionality makes it a valuable tool in chemical biology and drug development for applications such as:

  • Protein labeling and modification: For identifying and studying protein function.

  • Activity-based protein profiling (ABPP): To identify enzyme activities in complex biological samples.

  • Bioconjugation: Linking molecules together to create novel probes or therapeutics[3].

Q2: What are the primary hazards associated with this compound?

This compound presents a dual hazard profile stemming from its two functional groups:

  • Azide Group: Organic azides are energetic materials and can be explosive[5]. They are sensitive to heat, light, shock, and friction. The stability of organic azides can be estimated by the "Rule of Six," which suggests a compound is generally safer when the ratio of carbon atoms to nitrogen atoms is at least 6:3.

  • Chloroacetamide Group: Chloroacetamides are toxic and can cause skin and eye irritation. They are also suspected of reproductive toxicity[6][7].

Q3: How should I properly store this compound?

Proper storage is critical to maintain the stability and safety of this compound.

ParameterRecommendationCitation
Temperature Store in a cool, dry place. For long-term storage, refrigeration at -18°C is recommended.[8]
Light Protect from light by storing in an amber vial or a dark location.[5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Container Use a tightly sealed container. Avoid metal containers and spatulas to prevent the formation of shock-sensitive metal azides.[5]

Q4: What Personal Protective Equipment (PPE) should be worn when handling this compound?

A comprehensive approach to personal safety is essential.

PPESpecificationCitation
Eye Protection Chemical safety goggles or a face shield.[5]
Hand Protection Nitrile or other chemically resistant gloves. Inspect gloves before use.[8]
Body Protection A flame-retardant lab coat.
Respiratory Use in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][9]

Q5: What is the correct procedure for disposing of this compound and related waste?

Due to its hazardous nature, specific disposal procedures must be followed.

Waste TypeDisposal ProcedureCitation
Unused Compound Should be converted to a more stable derivative, such as an amine, before disposal. Consult your institution's environmental health and safety (EHS) office for specific guidelines.
Contaminated Labware Rinse with a suitable solvent in a fume hood. The rinsate should be collected as hazardous waste.[8]
Azide-containing Waste Collect in a dedicated, clearly labeled waste container. Do not mix with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[5]

Q6: How stable is this compound?

The stability of this compound is a significant concern.

ConditionStability ProfileCitation
Thermal Stability Organic azides can decompose upon heating, which can be explosive. The decomposition temperature is not readily available for this specific compound, but similar aromatic azides can have decomposition temperatures in the range of 150-250°C.[10][11]
Chemical Stability The compound is stable under standard ambient conditions but is incompatible with strong oxidizing agents, strong bases, strong reducing agents, and strong acids. Avoid contact with metals.[5][8]
Light Sensitivity Organic azides can be sensitive to light and may decompose over time.[5]

Troubleshooting Guides

Synthesis of this compound

This guide addresses common issues encountered during the synthesis of this compound from 3-azidoaniline and chloroacetyl chloride.

Problem 1: Low or No Product Yield

Possible CauseSuggested Solution
Incomplete reaction Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. Monitor the reaction progress using thin-layer chromatography (TLC).
Degradation of starting material Use freshly acquired or purified 3-azidoaniline. Ensure the chloroacetyl chloride is of high purity and has not been hydrolyzed.
Incorrect stoichiometry Carefully measure the molar equivalents of the reactants. An excess of chloroacetyl chloride may be necessary, but a large excess can lead to side reactions.
Reaction temperature too high The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions and decomposition of the azide.

Problem 2: Product is Impure

Possible CauseSuggested Solution
Presence of starting materials Improve the purification method. Recrystallization or column chromatography may be necessary.
Formation of diacylated product Use a slight excess of the amine or add the chloroacetyl chloride dropwise to the amine solution to minimize diacylation.
Hydrolysis of chloroacetyl chloride Ensure the reaction is carried out under anhydrous conditions. Use dry solvents and glassware.
Click Chemistry Reactions

This guide focuses on troubleshooting the copper-catalyzed click chemistry reaction between this compound and an alkyne-containing molecule.

Problem 1: Incomplete Reaction

Possible CauseSuggested Solution
Inactive copper catalyst Use a freshly prepared solution of the copper(I) catalyst or the copper(II) salt with a reducing agent like sodium ascorbate. Ensure the absence of oxygen, which can oxidize the Cu(I) catalyst.
Ligand issues Use a suitable copper-stabilizing ligand, such as TBTA or THPTA, to prevent catalyst disproportionation and oxidation.
Insufficient reaction time or temperature Allow the reaction to proceed for a longer duration or gently warm the reaction mixture if the reactants are stable at higher temperatures.
Steric hindrance If the alkyne or azide is sterically hindered, a higher catalyst loading or longer reaction time may be required.

Problem 2: Side Product Formation

Possible CauseSuggested Solution
Homocoupling of the alkyne Minimize the concentration of the alkyne and ensure a sufficient amount of the azide is present.
Degradation of the azide Protect the reaction from light and excessive heat.
Reaction with the chloroacetamide group If the reaction conditions are basic, the chloroacetamide group may react. Buffer the reaction at a neutral pH if possible.

Problem 3: Difficulty in Product Purification

Possible CauseSuggested Solution
Removal of copper catalyst Use a copper chelating agent, such as EDTA, during the workup to remove residual copper.
Similar polarity of product and starting materials Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation.
Product instability Avoid harsh purification conditions. Use mild solvents and avoid excessive heat.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-aryl chloroacetamides[1].

Materials:

  • 3-azidoaniline

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-azidoaniline (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

General Protocol for Copper-Catalyzed Click Chemistry

This is a general protocol and may require optimization for specific substrates[1][2][3].

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Suitable solvent (e.g., a mixture of t-butanol and water, or DMF)

Procedure:

  • Dissolve this compound (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.5 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equivalents) and the ligand (TBTA or THPTA, 1.1 equivalents relative to copper) in the reaction solvent.

  • Add the copper/ligand solution to the solution of the azide and alkyne.

  • Add the sodium ascorbate solution to initiate the reaction.

  • Stir the reaction at room temperature. The reaction time can vary from a few minutes to several hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction, precipitation, or chromatography.

Visualizations

Experimental Workflows and Signaling Pathways

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 3-Azidoaniline 3-Azidoaniline Reaction_Vessel Reaction at 0°C to RT 3-Azidoaniline->Reaction_Vessel Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Reaction_Vessel Base Base (e.g., Et3N) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Wash Wash (NaHCO3, H2O, Brine) Quench->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify Product N-(3-azidophenyl)- 2-chloroacetamide Purify->Product

Caption: Workflow for the synthesis of this compound.

Click_Chemistry_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System Azide N-(3-azidophenyl)- 2-chloroacetamide Triazole_Product 1,2,3-Triazole Product Azide->Triazole_Product [3+2] Cycloaddition Alkyne Alkyne-containing molecule Alkyne->Triazole_Product Cu_II Cu(II)SO4 Cu_I Cu(I)-Ligand Complex Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Ligand Ligand (e.g., TBTA) Ligand->Cu_I Stabilization Cu_I->Triazole_Product Catalysis

Caption: Catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Troubleshooting Logic Diagrams

Synthesis_Troubleshooting cluster_yield Low Yield Solutions cluster_purity Impurity Solutions Start Synthesis Issue Low_Yield Low or No Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Check_Reaction_Time Increase reaction time/ Monitor by TLC Low_Yield->Check_Reaction_Time Check_Reagents Use fresh/pure reagents Low_Yield->Check_Reagents Check_Stoichiometry Verify stoichiometry Low_Yield->Check_Stoichiometry Check_Temperature Maintain low temperature Low_Yield->Check_Temperature Improve_Purification Optimize purification method Impure_Product->Improve_Purification Control_Addition Slow addition of chloroacetyl chloride Impure_Product->Control_Addition Anhydrous_Conditions Ensure anhydrous conditions Impure_Product->Anhydrous_Conditions

Caption: Troubleshooting logic for synthesis issues.

Click_Chemistry_Troubleshooting cluster_incomplete Incomplete Reaction Solutions cluster_side_products Side Product Solutions cluster_purification Purification Solutions Start Click Chemistry Issue Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Side_Products Side Products Start->Side_Products Purification_Difficulty Purification Difficulty Start->Purification_Difficulty Check_Catalyst Use fresh catalyst/reducing agent Incomplete_Reaction->Check_Catalyst Use_Ligand Add stabilizing ligand Incomplete_Reaction->Use_Ligand Optimize_Conditions Adjust time/temperature Incomplete_Reaction->Optimize_Conditions Control_Concentration Adjust reactant concentrations Side_Products->Control_Concentration Protect_from_Light_Heat Protect reaction from light/heat Side_Products->Protect_from_Light_Heat Buffer_pH Maintain neutral pH Side_Products->Buffer_pH Remove_Copper Use copper chelator Purification_Difficulty->Remove_Copper Optimize_Chromatography Optimize separation conditions Purification_Difficulty->Optimize_Chromatography Mild_Conditions Use mild purification methods Purification_Difficulty->Mild_Conditions

Caption: Troubleshooting logic for click chemistry issues.

References

Improving the yield of click reaction after N-(3-azidophenyl)-2-chloroacetamide labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the yield of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, particularly after protein labeling with N-(3-azidophenyl)-2-chloroacetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance the efficiency of their click chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low click reaction yield after labeling with this compound?

Low yields in click reactions following protein labeling can stem from several factors:

  • Inefficient Labeling: The initial chloroacetamide labeling of your protein of interest may be incomplete, resulting in a low concentration of azide functional groups available for the click reaction.

  • Copper Catalyst Issues: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.[1][2][3] Insufficient reduction of the Cu(II) precursor or exposure to oxygen can significantly reduce the catalytic activity.

  • Ligand Problems: The choice and concentration of the copper-chelating ligand are critical for stabilizing the Cu(I) catalyst and accelerating the reaction.[1][2][3][4] Using an inappropriate ligand or a non-optimal ligand-to-copper ratio can lead to poor yields.

  • Reactant Concentration and Purity: Low concentrations of the azide-labeled protein or the alkyne probe can slow down the reaction rate. Impurities in the reactants or buffers can also interfere with the catalysis.

  • Steric Hindrance: The accessibility of the azide group on the labeled protein can be limited by the protein's three-dimensional structure, preventing the alkyne probe from efficiently reacting.

  • Buffer Composition: Certain buffer components, such as Tris or high concentrations of chloride ions, can chelate copper and inhibit the reaction.[5]

Q2: How can I improve the efficiency of my initial protein labeling with this compound?

To ensure a high degree of initial labeling, consider the following:

  • Optimize Reaction Conditions: Systematically vary the concentration of the labeling reagent, pH, temperature, and incubation time to find the optimal conditions for your specific protein.

  • Ensure Reagent Quality: Use a fresh, high-purity stock of this compound.

  • Protein Purity: Start with a highly purified protein sample to avoid side reactions with contaminants.

  • Characterize Labeling Efficiency: Before proceeding to the click reaction, quantify the degree of labeling using techniques like mass spectrometry or a colorimetric assay if a suitable one is available.

Q3: What is the role of the ligand in the click reaction, and how do I choose the right one?

Ligands play a crucial role in the CuAAC reaction by:

  • Stabilizing Cu(I): They protect the catalytically active Cu(I) oxidation state from oxidation and disproportionation.[6]

  • Accelerating the Reaction: Ligands can increase the reaction rate by orders of magnitude.[6]

  • Improving Solubility: Some ligands can help to keep the copper catalyst soluble in aqueous buffers.

Commonly used ligands include tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). The choice of ligand can depend on the solvent system and the specific biomolecule being labeled. For instance, water-soluble ligands are essential for reactions in aqueous buffers.[7] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1, with a 2:1 ratio often recommended for bioconjugation.[1]

Troubleshooting Guides

Problem 1: Low or No Product Formation

If you are observing little to no formation of your desired click product, follow this troubleshooting guide.

Experimental Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_click_optimization Click Reaction Optimization start Low/No Product check_labeling Verify Labeling Efficiency (e.g., Mass Spec) start->check_labeling labeling_ok Labeling Confirmed check_labeling->labeling_ok optimize_click Optimize Click Reaction Conditions labeling_ok->optimize_click Yes relabel Re-optimize Labeling Protocol labeling_ok->relabel No check_catalyst Check Copper Source & Reductant optimize_click->check_catalyst optimize_ligand Optimize Ligand Type & Concentration check_catalyst->optimize_ligand vary_conditions Vary Reactant Concentrations & Temperature optimize_ligand->vary_conditions check_buffer Check Buffer Compatibility vary_conditions->check_buffer end Improved Yield check_buffer->end

Caption: A troubleshooting workflow for addressing low or no product yield in a click reaction.

Potential Cause Troubleshooting Step Recommendation
Inefficient Initial Labeling Verify the degree of azide labeling on your protein.Use mass spectrometry to confirm the mass shift corresponding to the addition of the azidophenyl-acetamido group. If labeling is low, re-optimize the labeling protocol (see FAQ Q2).
Inactive Copper Catalyst Use a fresh copper source and reducing agent.Prepare fresh solutions of your Cu(II) salt (e.g., CuSO₄) and reducing agent (e.g., sodium ascorbate) immediately before setting up the reaction. Ensure the reducing agent is in excess (e.g., 5-10 fold molar excess over copper).
Oxygen Contamination Degas your reaction buffer and perform the reaction under an inert atmosphere.Bubble argon or nitrogen through your buffer before adding the reagents. While not always necessary, for particularly sensitive reactions, performing the entire procedure in a glove box can be beneficial.
Inappropriate Ligand or Concentration Test different copper ligands and vary the ligand-to-copper ratio.Compare the performance of common ligands like TBTA and THPTA. Titrate the ligand concentration to find the optimal ratio for your system, starting with a 2:1 ligand to copper ratio.[1]
Low Reactant Concentration Increase the concentration of the alkyne probe and/or the azide-labeled protein.Higher concentrations will increase the reaction rate. If your protein is not very soluble, consider using a compatible co-solvent like DMSO to increase the concentration of the alkyne probe.
Incompatible Buffer Check your buffer for interfering components.Avoid Tris and high concentrations of chloride (>100 mM).[5] Phosphate or HEPES buffers at a neutral pH are generally good starting points.
Steric Hindrance Perform the reaction under denaturing conditions.If the azide label is in a sterically hindered location, unfolding the protein with a denaturant (e.g., urea, guanidinium chloride) may improve accessibility. Note that this is only suitable for applications where protein refolding is possible or not required.
Problem 2: Reaction Works but Yield is Still Suboptimal

If your reaction is proceeding but the yield is not as high as expected, consider these optimization strategies.

Logical Relationship for Yield Optimization

Yield_Optimization start Suboptimal Yield incubation Increase Incubation Time start->incubation temperature Increase Reaction Temperature start->temperature reagents Add Fresh Aliquots of Catalyst & Reductant start->reagents purification Optimize Purification Strategy start->purification end Higher Yield incubation->end temperature->end reagents->end purification->end

Caption: Key parameters to adjust for optimizing click reaction yield.

Parameter Optimization Strategy Considerations
Reaction Time Increase the incubation time.Monitor the reaction progress over a time course (e.g., 1, 2, 4, 8, 24 hours) to determine the point of maximum conversion.
Temperature Gently increase the reaction temperature.While many click reactions proceed at room temperature, increasing the temperature to 37°C or slightly higher can improve the rate and final yield. However, be mindful of protein stability.
Catalyst Stability Add fresh aliquots of the copper catalyst and reducing agent.Over longer reaction times, the catalyst can become deactivated. Adding a fresh portion of the CuSO₄/sodium ascorbate mixture can restart a stalled reaction.
Purification Optimize the purification method to minimize product loss.Use a purification method that is well-suited for your protein and the click product. Techniques like size-exclusion chromatography or affinity chromatography (if a tag is incorporated) are common.[8][9]

Experimental Protocols

General Protocol for Click Reaction of an Azide-Labeled Protein

This protocol provides a starting point for the CuAAC reaction. The concentrations and volumes should be optimized for each specific system.

  • Prepare Stock Solutions:

    • Azide-Labeled Protein: Prepare a stock solution of your this compound labeled protein in a compatible buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Alkyne Probe: Prepare a 10 mM stock solution of your alkyne-containing probe in DMSO.

    • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

    • Reducing Agent (Sodium Ascorbate): Prepare a 500 mM stock solution in water. This solution should be made fresh immediately before use.

    • Ligand (e.g., THPTA or TBTA): Prepare a 50 mM stock solution in water (for THPTA) or DMSO (for TBTA).

  • Set up the Reaction:

    • In a microcentrifuge tube, add the azide-labeled protein to the desired final concentration (e.g., 10 µM) in your reaction buffer.

    • Add the alkyne probe to a final concentration of 100 µM (a 10-fold molar excess).

    • Add the ligand to a final concentration of 200 µM.

    • Add the CuSO₄ to a final concentration of 100 µM.

    • Vortex the mixture gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

    • Vortex the mixture again.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. For challenging reactions, incubation can be extended to 24 hours. The reaction can be performed on a rotator to ensure continuous mixing.

  • Quenching and Purification:

    • The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper.

    • Purify the labeled protein from excess reagents using a suitable method such as dialysis, size-exclusion chromatography, or affinity purification.

Data Presentation

Table 1: Effect of Ligand and Copper Concentration on Click Reaction Yield

Ligand Ligand:Cu Ratio CuSO₄ (µM) Sodium Ascorbate (mM) Relative Yield (%)
None0:1100115
THPTA2:1100185
THPTA5:1100192
TBTA2:1100178
THPTA2:1500.565
THPTA2:1200288

Note: These are representative data to illustrate trends. Actual yields will vary depending on the specific reactants and conditions.

Signaling Pathway Visualization

Conceptual Diagram of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide Protein-Azide CuI Cu(I)-Ligand Azide->CuI Alkyne Alkyne-Probe Alkyne->CuI Forms Copper Acetylide CuII Cu(II)SO4 CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Product Triazole-Linked Product CuI->Product

Caption: A simplified diagram illustrating the key components and transformations in the CuAAC reaction.

References

Technical Support Center: Removal of Unreacted N-(3-azidophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted N-(3-azidophenyl)-2-chloroacetamide from experimental samples.

Troubleshooting Guide

Question: I see a persistent impurity in my NMR/LC-MS that corresponds to the mass of this compound. How can I remove it?

Answer: Unreacted this compound can be removed using several standard laboratory techniques. The optimal method will depend on the properties of your desired product. The primary methods include liquid-liquid extraction, column chromatography, and precipitation/crystallization.

Question: My product is water-soluble, making aqueous extraction difficult. What are my options?

Answer: If your product is water-soluble, you can try a different purification strategy. Size-exclusion chromatography (SEC) can be effective for separating small molecules like this compound from larger molecules like proteins or peptides.[1][2] Alternatively, if there is a sufficient difference in polarity between your product and the unreacted starting material, reverse-phase chromatography could be an effective solution.

Question: I am trying to purify a protein that has been reacted with this compound. How can I remove the excess reagent?

Answer: For protein samples, dialysis or tangential flow filtration (TFF) are highly effective methods for removing small molecule impurities.[3] These techniques separate molecules based on size, allowing the smaller this compound to pass through a semi-permeable membrane while retaining the much larger protein.[3]

Question: I am concerned about the stability of the azide group during purification. What precautions should I take?

Answer: Organic azides can be sensitive to heat, light, and pressure.[4][5] It is advisable to conduct purification steps at or below room temperature and to protect the sample from light. Avoid purification techniques like distillation or sublimation.[4][5] When performing column chromatography, it is a good practice to use it for azides that are considered relatively stable.[4]

Frequently Asked Questions (FAQs)

What is the solubility of this compound?

What are the recommended methods for removing this compound?

The recommended methods are liquid-liquid extraction, column chromatography (normal or reverse-phase), and for larger biomolecules, dialysis or size-exclusion chromatography. The choice of method depends on the nature of the desired product.

Are there any safety concerns when handling this compound?

Yes, organic azides are potentially explosive and should be handled with care.[4][5] Avoid exposure to heat, shock, and friction. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Chloroacetamides are also toxic and can be skin and eye irritants.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol is suitable for the removal of this compound from a reaction mixture containing a product that is soluble in a water-immiscible organic solvent.

Materials:

  • Reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The aqueous layer will contain the dissolved this compound.

  • Drain the lower aqueous layer.

  • Repeat the extraction with fresh deionized water two more times.

  • Wash the organic layer with an equal volume of brine to remove any remaining water.

  • Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating this compound from a product with a different polarity.

Materials:

  • Silica gel (for normal-phase) or C18 silica (for reverse-phase)

  • Appropriate solvent system (e.g., hexanes/ethyl acetate for normal-phase; acetonitrile/water for reverse-phase)

  • Glass column or automated flash chromatography system

  • Test tubes or fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Choose an appropriate solvent system by running a TLC of the crude reaction mixture to achieve good separation between the product and the starting material.

  • Pack a glass column with silica gel or a pre-packed cartridge for an automated system.

  • Equilibrate the column with the chosen mobile phase.

  • Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Run the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table can be used to track the efficiency of the removal of this compound using different methods.

Purification MethodStarting Amount of Impurity (mg)Final Amount of Impurity (mg)% RemovalPurity of Final Product (%)
Liquid-Liquid Extraction
Column Chromatography
Dialysis
Other

Visualization

Experimental Workflow for Removal of Unreacted Reagent

experimental_workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction Product is organic soluble chromatography Column Chromatography start->chromatography Different polarities dialysis Dialysis / SEC start->dialysis Product is a large biomolecule analysis Purity Analysis (NMR, LC-MS) extraction->analysis waste Aqueous Waste (contains impurity) extraction->waste chromatography->analysis dialysis->analysis analysis->chromatography Purity < 95% product Purified Product analysis->product Purity > 95%

References

Optimizing N-(3-azidophenyl)-2-chloroacetamide concentration for cell treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of N-(3-azidophenyl)-2-chloroacetamide in cell treatment experiments. Given that this compound is a putative covalent inhibitor, this guide addresses common challenges associated with determining appropriate experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: this compound is presumed to act as a targeted covalent inhibitor. This mechanism involves a two-step process: initial non-covalent binding to the target protein, followed by the formation of an irreversible covalent bond. The chloroacetamide group is a reactive electrophile, or "warhead," that is known to form a covalent bond with nucleophilic amino acid residues on the target protein, most commonly cysteine. The azidophenyl group may contribute to the initial binding affinity and selectivity for the target protein.

Q2: What are the primary safety precautions when handling this compound?

A2: Due to the reactive nature of the chloroacetamide moiety, this compound should be handled with care. It is potentially toxic and may cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). To minimize degradation, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light, especially if the azide group is intended for photo-activation in specific experiments.

Q4: What is a typical starting concentration range for cell treatment?

A4: For a novel covalent inhibitor, it is recommended to start with a broad range of concentrations to determine the optimal window. A typical starting range for initial dose-response experiments could be from 0.01 µM to 100 µM. Based on the results of the initial screen, a more focused concentration range can be selected for subsequent experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High Cell Death at Low Concentrations The compound may have high off-target reactivity or general cytotoxicity due to the reactive chloroacetamide warhead.- Perform a time-course experiment to see if toxicity is time-dependent.- Reduce the treatment duration.- Use a lower, more refined concentration range in subsequent experiments.- Include a non-reactive control compound if available.
No Observable Effect at High Concentrations - The target protein may not be present or expressed at sufficient levels in the chosen cell line.- The compound may have poor cell permeability.- The compound may be unstable in the cell culture medium.- Confirm target expression using techniques like Western blot or qPCR.- Evaluate cell permeability using analytical methods.- Assess the stability of the compound in the media over the treatment time course.
Inconsistent Results Between Experiments - Variability in cell density at the time of treatment.- Inconsistent treatment duration.- Degradation of the compound stock solution.- Ensure consistent cell seeding and confluency.- Standardize all incubation times.- Use fresh aliquots of the compound for each experiment.
Precipitation of the Compound in Cell Culture Media The compound has low solubility in aqueous media.- Prepare a more dilute stock solution in DMSO.- Ensure the final DMSO concentration in the media is low (typically <0.5%).- Visually inspect the media for any signs of precipitation after adding the compound.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration (Dose-Response)

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the this compound stock solution in cell culture medium. A common starting range is 100 µM down to 0.01 µM. Include a vehicle control (e.g., DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). The incubation time should be based on the expected biological readout and cell doubling time.

  • Cell Viability Assay: Assess cell viability using a suitable method, such as an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Assessing Time-Dependency of Inhibition

This protocol helps to determine if the inhibitory effect of this compound is time-dependent, which is a characteristic of covalent inhibitors.

  • Cell Seeding: Seed cells in multiple 96-well plates as described in Protocol 1.

  • Compound Preparation: Prepare dilutions of the compound at concentrations around the previously determined EC50 (e.g., 0.5x, 1x, and 2x EC50).

  • Cell Treatment: Treat the cells with the prepared compound concentrations.

  • Time-Course Incubation: Incubate the plates for different durations (e.g., 2, 4, 8, 12, and 24 hours).

  • Cell Viability Assay: At each time point, perform a cell viability assay on one of the plates.

  • Data Analysis: Plot cell viability against time for each concentration. A time-dependent decrease in viability at a given concentration is indicative of covalent inhibition.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
100521
501585
25301810
12.5554025
6.25806550
3.13958575
1.56989288
0.781009895
0 (Vehicle)100100100

This table presents example data and should be replaced with actual experimental results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (in DMSO) serial_dilute Serial Dilutions prep_stock->serial_dilute seed_cells Seed Cells (96-well plate) treat_cells Treat Cells seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate (Time-course) treat_cells->incubate viability_assay Cell Viability Assay incubate->viability_assay plot_data Plot Dose-Response Curve viability_assay->plot_data calc_ec50 Calculate EC50 plot_data->calc_ec50

Caption: Workflow for optimizing the concentration of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase TargetProtein Target Protein (with Cysteine residue) Receptor->TargetProtein DownstreamEffector Downstream Effector TargetProtein->DownstreamEffector CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector->CellularResponse Compound N-(3-azidophenyl)- 2-chloroacetamide Compound->TargetProtein Covalent Inhibition

Technical Support Center: Mass Spectrometry-Based Identification of Crosslinked Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry of crosslinked peptides.

Troubleshooting Guide

This guide addresses common issues encountered during the identification of crosslinked peptides by mass spectrometry.

Question: Why am I not detecting any or very few crosslinked peptides in my sample?

Answer:

The low abundance of crosslinked peptides is a primary challenge in these experiments.[1][2][3][4][5][6] Several factors could be contributing to the lack of detection:

  • Inefficient Crosslinking Reaction: The crosslinking reaction itself may not be optimal. Consider optimizing the crosslinker-to-protein ratio, reaction time, and buffer conditions (e.g., pH, quenching).

  • Substoichiometric Nature: Crosslinked peptides are often present at substoichiometric levels compared to their linear counterparts.[1] It is crucial to implement an enrichment strategy to increase their relative concentration before MS analysis.

  • Sample Complexity: In complex samples like cell lysates, the high abundance of unmodified peptides can suppress the signal of low-abundance crosslinked species.[2][7]

Recommended Actions:

  • Optimize Crosslinking Conditions: Perform a titration of the crosslinking reagent to find the optimal concentration that maximizes crosslinks without excessive protein aggregation.

  • Implement Enrichment Strategies: Employ size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography to enrich for the larger and more highly charged crosslinked peptides.[8][9][10] Affinity-tagged crosslinkers can also be used for specific enrichment.[11]

  • Fractionate the Sample: For highly complex samples, consider pre-fractionation of proteins or peptides to reduce the complexity of the mixture introduced to the mass spectrometer.

Question: My MS/MS spectra for potential crosslinked peptides are very complex and difficult to interpret. How can I improve spectral quality and confidence in identification?

Answer:

The fragmentation spectra of crosslinked peptides are inherently complex as they contain fragment ions from two different peptide chains.[1][6][12] This complexity can hinder confident identification.

  • Co-fragmentation: The instrument may be selecting and fragmenting multiple precursor ions simultaneously, leading to a chimeric spectrum.

  • Unequal Fragmentation: One of the peptides in the crosslink may fragment readily, while the other produces very few fragment ions, making its identification challenging.[12]

  • Inappropriate Fragmentation Energy: The collision energy used may not be optimal for fragmenting both peptide backbones effectively.

Recommended Actions:

  • Use MS-Cleavable Crosslinkers: Employing crosslinkers that can be cleaved in the gas phase (e.g., DSSO, DSBU) allows for sequential fragmentation (MSn).[1][13] In an MS2 experiment, the crosslinker is cleaved, and in subsequent MS3 experiments, the individual peptide chains are fragmented, leading to cleaner and more easily interpretable spectra.

  • Optimize Fragmentation Method and Energy: Experiment with different fragmentation techniques (CID, HCD, ETD) and optimize the collision energy to achieve a balance of fragment ions from both peptides.

  • Utilize High-Resolution Mass Spectrometry: High-resolution and high-mass-accuracy data for both precursor and fragment ions are crucial for reducing the number of false-positive identifications.[14]

Question: The database search is taking an extremely long time, and I am getting a high number of false positives. How can I refine my search strategy?

Answer:

The computational challenge of identifying crosslinked peptides arises from the quadratic increase in the search space with the number of proteins in the sample.[1][5][12] This vast search space can lead to long search times and an increased likelihood of random matches.

  • Large Search Space: Searching all possible peptide pairs against all spectra is computationally intensive.

  • Incorrect False Discovery Rate (FDR) Estimation: Standard FDR calculation methods used for linear peptides may not be appropriate for crosslinked peptides, leading to an underestimation of false positives.[12]

Recommended Actions:

  • Use Specialized Search Algorithms: Employ software specifically designed for crosslinked peptide identification, such as StavroX, MeroX, MaxLynx, pLink, or XlinkX.[15][16] These tools use sophisticated scoring algorithms and search strategies to handle the complexity of crosslinked data.

  • Define a Specific Database: If you are working with a known protein complex, limit the search to the sequences of the proteins in that complex to reduce the search space.

  • Implement Appropriate FDR Control: Utilize the target-decoy strategies and validation tools provided within the specialized software to ensure a reliable estimation of the false discovery rate.[14][17] Some software also allows for the separate scoring of each peptide in the crosslink, providing an additional layer of validation.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of crosslinking reagents, and how do I choose the right one?

A1: The choice of crosslinker is critical and depends on the specific application. The most common types are amine-reactive (targeting lysine residues and N-termini), such as DSS and BS3.[1] Other options include carboxyl-reactive and photo-reactive crosslinkers. Key considerations for selection include:

  • Spacer Arm Length: This determines the maximum distance between the crosslinked residues and provides the spatial constraint.

  • MS-Cleavability: As discussed in the troubleshooting section, MS-cleavable crosslinkers can greatly simplify spectral interpretation.[1][13]

  • Affinity Tag: Crosslinkers with an affinity tag (e.g., biotin) allow for specific enrichment of crosslinked peptides.[11]

Crosslinker TypeReactive GroupSpacer Arm Length (Å)MS-CleavableAffinity Tag
DSSNHS ester11.4NoNo
BS3Sulfo-NHS ester11.4NoNo
DSSONHS ester10.1Yes (CID)No
DSBUNHS ester12.5Yes (CID)No
aaDSBSONHS esterVariableYes (Acid)Yes (Azide)

Q2: What is the typical yield of crosslinked peptides, and how much can enrichment improve this?

A2: The typical yield of crosslinked peptides is very low, often less than 1% of the total identified peptides in a complex sample without enrichment.[1][8] Enrichment strategies can significantly increase the identification rate.

Enrichment MethodPrincipleTypical Increase in IdentificationsReference
Size-Exclusion Chromatography (SEC)Separates based on size; crosslinked peptides are larger.10% to 30% increase in non-redundant crosslinked peptides.[10]
Strong Cation Exchange (SCX)Separates based on charge; crosslinked peptides are more highly charged.Can increase identifications by over 7-fold.[18]
Affinity PurificationUses a tag on the crosslinker for specific capture.Can result in a high percentage of identified spectra being from crosslinks.

Q3: How can I validate the crosslinks identified by the software?

A3: Manual validation of spectra is highly recommended, especially for novel or unexpected crosslinks.[2][14] Key aspects to check include:

  • Presence of fragment ion series for both peptides: Look for continuous b- and y-ion series for each peptide in the pair.

  • High signal-to-noise ratio: The major peaks in the spectrum should be explainable by the proposed crosslinked peptide.[14]

  • Fragment ion mass accuracy: The mass deviation of the identified fragment ions should be within the tolerance set in the search parameters.

  • Comparison with structural data: If a structure of the protein or complex is available, the distance between the Cα atoms of the crosslinked residues should be consistent with the spacer arm length of the crosslinker.

Experimental Protocols

Protocol 1: Strong Cation Exchange (SCX) Enrichment of Crosslinked Peptides

This protocol is adapted from methodologies described for enriching crosslinked peptides prior to LC-MS/MS analysis.[10][18]

  • Sample Preparation:

    • Crosslink the protein sample of interest using an appropriate crosslinker (e.g., BS3).

    • Quench the reaction according to the manufacturer's protocol.

    • Reduce and alkylate the protein sample.

    • Digest the protein with trypsin overnight.

    • Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip.

  • SCX Chromatography:

    • Equilibrate a polymer-based SCX spin column with a low-salt buffer (e.g., 20 mM sodium chloride in 20% acetonitrile, 0.1% formic acid).

    • Load the desalted peptide sample onto the SCX column.

    • Wash the column with the low-salt buffer to remove unbound and singly charged peptides.

    • Elute the crosslinked peptides using a step gradient of increasing salt concentration (e.g., 100 mM and 500 mM sodium chloride in 20% acetonitrile, 0.1% formic acid).

    • Collect the fractions.

  • Post-Enrichment Processing:

    • Desalt the eluted fractions using C18 StageTips.

    • Dry the samples in a vacuum centrifuge.

    • Reconstitute the samples in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis p1 Protein Crosslinking p2 Reduction & Alkylation p1->p2 p3 Tryptic Digestion p2->p3 e1 SCX or SEC Chromatography p3->e1 Enrich for Crosslinked Peptides a1 LC-MS/MS Analysis e1->a1 Analyze Enriched Fractions a2 Database Search (e.g., MaxLynx, StavroX) a1->a2 a3 Validation & FDR Control a2->a3

Caption: General experimental workflow for the identification of crosslinked peptides.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Crosslink IDs c1 Low Abundance start->c1 c2 Complex Spectra start->c2 c3 Inefficient Search start->c3 s1 Enrichment (SEC/SCX) c1->s1 s2 MS-Cleavable Crosslinkers c2->s2 s3 Specialized Software c3->s3

Caption: Troubleshooting logic for low crosslink identification rates.

References

Strategies to improve the specificity of N-(3-azidophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(3-azidophenyl)-2-chloroacetamide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the use of this bifunctional chemical probe and enhance its experimental specificity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a bifunctional molecule designed for chemical biology and proteomics applications. Its mechanism involves two key functional groups:

  • Chloroacetamide Group : This is a reactive electrophile, or "warhead," that forms a stable, covalent bond primarily with nucleophilic amino acid residues on proteins. It is considered a milder derivative compared to more reactive iodo- and bromo-acetamides, allowing for potentially greater target specificity.[1]

  • Azido (Azide) Group : This group serves as a "handle" for bioorthogonal chemistry. After the covalent labeling event, the azide can be used in a highly specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction.[2][3] This allows for the attachment of reporter molecules like fluorophores for imaging or biotin for affinity purification and mass spectrometry analysis.[2][4]

Q2: Which amino acid residues does the chloroacetamide group react with?

A2: The primary target for the chloroacetamide moiety is the thiol group (-SH) of cysteine residues, which is highly nucleophilic.[5][6] However, if experimental conditions are not optimized, off-target labeling can occur with other nucleophilic residues. In descending order of typical reactivity, these include:

  • Lysine (amine group)

  • Histidine (imidazole group)

  • Methionine (thioether)

  • Aspartate and Glutamate (carboxylates)

  • The N-terminal alpha-amino group of the protein.[5][7]

Controlling the reaction conditions, especially pH, is critical to maximize specificity for cysteine.[5][7]

Q3: How does pH influence the specificity of the labeling reaction?

A3: pH is a critical parameter for controlling both the rate and specificity of the alkylation reaction.[5] Cysteine residues are more nucleophilic and thus more reactive when deprotonated (in the thiolate form, S⁻). The pKa of cysteine thiols in proteins can vary widely but is often near neutrality.

  • Higher pH (7.5-8.5) : Increases the rate of cysteine alkylation by favoring the more reactive thiolate anion.[5] However, pH values above 8 can also increase the reactivity of other nucleophiles like lysine, leading to more off-target labeling.[7]

  • Neutral or Slightly Acidic pH (6.5-7.5) : Can significantly improve specificity for highly reactive cysteines by minimizing the reactivity of other amino acid side chains.[8]

Optimizing the pH is a key strategy to find the best balance between efficient on-target labeling and minimal off-target reactions.

Q4: What are the most important experimental controls to include?

A4: To ensure that the observed biological effects are due to the specific covalent modification of your target, several controls are essential:

  • Inactive/Competition Control : A structurally similar analog of the probe that retains the chloroacetamide warhead but is modified elsewhere to prevent non-covalent binding to the target is ideal.[9][10][11] Pre-treating your sample with a large excess of a non-azide-containing covalent binder should also prevent labeling by the probe, demonstrating target-specific engagement.

  • Vehicle Control (e.g., DMSO) : To ensure that the solvent used to dissolve the probe has no effect on its own.

  • Time-Dependency Test : True covalent modification is time-dependent. You should observe an increase in labeling with longer incubation times until saturation is reached.[9][11]

  • Proteome-Wide Selectivity Analysis : For rigorous validation, mass spectrometry-based proteomics can be used to identify all proteins labeled by the probe in an unbiased manner.[10][12]

Troubleshooting Guide

Problem: I see multiple bands on my gel or high background in my proteomics data. How do I reduce non-specific labeling?

Solution: High background is a common issue with reactive probes and typically indicates off-target labeling. Consider the following optimization steps:

  • Lower Probe Concentration : Non-specific labeling is often concentration-dependent. Perform a dose-response experiment to find the lowest effective concentration that labels your target of interest.

  • Reduce Incubation Time : Covalent labeling is time-dependent. Shortening the incubation period can favor modification of the primary, high-affinity target over slower, off-target reactions.[8]

  • Optimize pH : As detailed in the FAQ, pH is critical. Try lowering the pH of your buffer (e.g., from 8.0 to 7.2) to disfavor the reactivity of non-cysteine residues like lysine.[8]

  • Increase Wash Steps : After labeling, ensure wash steps are stringent enough to remove any non-covalently bound probe before cell lysis or downstream processing.

  • Include a Scavenger : After the intended labeling time, you can quench the reaction by adding a thiol-containing reagent like dithiothreitol (DTT) or β-mercaptoethanol to react with any excess probe. Note: These reagents must not be present during the labeling incubation itself.

Problem: I am not seeing any labeling of my target protein. What could be wrong?

Solution: A lack of labeling can be due to several factors related to the protein, the probe, or the protocol.

  • Probe Integrity : Chloroacetamide solutions can hydrolyze over time. Always prepare your probe solution fresh from a powder or a concentrated stock immediately before use.[7] Minimize exposure to light.[7]

  • Target Cysteine Accessibility : The target cysteine residue may be buried within the protein structure, in a non-nucleophilic microenvironment, or already oxidized or part of a disulfide bond. Ensure your protein is properly folded and, if necessary, reduced.

  • Buffer Composition : Your buffer must be free of extraneous nucleophiles. Common culprits include Tris (which has a primary amine), DTT, and β-mercaptoethanol. Use buffers like HEPES or phosphate if you suspect interference.

  • Denaturing Conditions : If you are labeling a purified protein, performing the reaction under denaturing conditions (e.g., with 2% SDS or 8 M urea) can expose otherwise inaccessible cysteine residues.[7] This can help confirm the probe is active, though it sacrifices information about native protein structure.

Problem: My results are inconsistent between experiments. How can I improve reproducibility?

Solution: Inconsistent results often stem from minor variations in experimental execution.

  • Standardize Reagent Preparation : Always prepare fresh solutions of this compound from a high-quality source.[7] Avoid repeated freeze-thaw cycles of stock solutions.

  • Control Temperature and Time Precisely : Alkylation reactions are sensitive to both temperature and time.[5] Use a heat block or water bath for consistent temperature control and a precise timer for incubations.

  • Normalize Protein Concentration : Ensure the total protein concentration is identical across all samples and experiments. Higher protein concentrations can lead to lower effective labeling when using the same amount of probe.[13]

  • Maintain Consistent pH : Prepare buffers carefully and verify the pH before each experiment, as small shifts can significantly alter reactivity.

Quantitative Data Presentation

Optimizing reaction conditions is key to enhancing specificity. The following table provides a hypothetical example of how pH can modulate the observed reaction rate constant (kobs) for a target protein (via a reactive cysteine) versus a common off-target protein (via a lysine residue).

Buffer pHkobs for Target Protein (s⁻¹)kobs for Off-Target Protein (s⁻¹)Specificity Ratio (Target/Off-Target)
6.50.0050.000150
7.40.0250.001025
8.50.0600.01205

This data illustrates that while the reaction is faster at higher pH, the specificity for the intended target is significantly greater at a lower pH.

Key Experimental Protocols

Protocol: On-Target Labeling Assessment in Cell Lysate via Click Chemistry and In-Gel Fluorescence

This protocol details the steps to label a target protein in a complex mixture, attach a fluorophore via click chemistry, and visualize the results by SDS-PAGE.

1. Preparation of Reagents:

  • Lysis Buffer : 50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail. Crucially, ensure this buffer is DTT/BME-free.
  • Probe Stock : Prepare a 10 mM stock of this compound in anhydrous DMSO. Store at -80°C in small aliquots. Prepare fresh working dilutions before use.
  • Click Reagents :
  • Alkyne-Fluorophore (e.g., DBCO-Cy5): 1 mM in DMSO.
  • Copper (II) Sulfate (CuSO₄): 50 mM in water.
  • Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in water, pH 7.
  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM in DMSO.

2. Cell Lysis and Protein Quantification: a. Harvest cells and wash with cold PBS. b. Lyse cells in ice-cold Lysis Buffer for 30 minutes with gentle rotation. c. Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

3. Protein Labeling: a. Dilute the protein lysate to a final concentration of 1 mg/mL in Lysis Buffer. b. Add the desired final concentration of this compound (e.g., perform a titration from 1 µM to 50 µM). c. For a negative control, add an equivalent volume of DMSO. d. Incubate for 1 hour at room temperature, protected from light.

4. Click Chemistry Reaction: a. To 50 µg of labeled lysate, add the following click reagents in order, vortexing gently after each addition: i. 1 µL of Alkyne-Fluorophore (final concentration ~20 µM). ii. 1 µL of TCEP (final concentration ~1 mM). iii. 1 µL of TBTA (final concentration ~200 µM). iv. 1 µL of CuSO₄ (final concentration ~1 mM). b. Incubate the reaction for 1 hour at room temperature in the dark.

5. Sample Analysis: a. Add 4X SDS-PAGE loading buffer to the reaction mixture. b. Heat samples at 95°C for 5 minutes. c. Separate proteins on an appropriate percentage SDS-PAGE gel. d. Visualize labeled proteins using a fluorescent gel scanner at the appropriate wavelength for your fluorophore (e.g., Cy5). e. Subsequently, the gel can be stained with Coomassie Blue or a total protein stain to visualize all proteins as a loading control.

Visualizations: Workflows and Pathways

troubleshooting_workflow start Problem: High Background or Non-Specific Labeling q1 Is probe concentration optimized? start->q1 s1 Perform dose-response experiment to find lowest effective concentration. q1->s1 No q2 Are incubation time and temperature minimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Reduce incubation time (e.g., from 60 to 30 min) and run at RT instead of 37°C. q2->s2 No q3 Is the buffer pH between 7.0-7.5? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Adjust pH downwards. Test a range from pH 8.0 down to 7.0. q3->s3 No end_node Specificity Improved q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting workflow for reducing non-specific labeling.

probe_workflow cluster_labeling Step 1: Covalent Labeling cluster_click Step 2: Bioorthogonal Reaction cluster_analysis Step 3: Downstream Analysis probe N-(3-azidophenyl) -2-chloroacetamide target Target Protein (with Cys) probe->target Covalent Bonding labeled_complex Covalently Labeled Target-N3 target->labeled_complex reporter Alkyne-Reporter (e.g., Biotin, Fluorophore) labeled_complex->reporter Click Chemistry final_complex Fully Functionalized Target reporter->final_complex analysis1 Affinity Purification (if Biotin) final_complex->analysis1 analysis2 Fluorescence Imaging (if Fluorophore) final_complex->analysis2

References

Validation & Comparative

A Head-to-Head Comparison: N-(3-azidophenyl)-2-chloroacetamide Versus Other Crosslinking Agents for Elucidating Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics, chemical biology, and drug development, the selection of an appropriate crosslinking agent is a critical step in deciphering protein-protein interactions and mapping molecular complexes. N-(3-azidophenyl)-2-chloroacetamide is a heterobifunctional crosslinker designed with a dual-action mechanism, combining a targeted cysteine-reactive group with a broadly reactive photo-inducible group. This guide provides an objective comparison of this compound with other common classes of crosslinking agents, supported by available experimental data and detailed protocols to aid in the selection of the optimal tool for specific research applications.

This compound distinguishes itself through its two-step crosslinking capability. The chloroacetamide moiety first reacts with the sulfhydryl group of cysteine residues, and to a lesser extent, the imidazole ring of histidine. This is followed by the UV-light activation of the aryl azide group, which forms a highly reactive nitrene that can insert into proximal C-H or N-H bonds in a non-specific manner. This combination allows for the initial "anchoring" of the crosslinker to a specific site, followed by the capture of nearby interacting partners upon photoactivation.

Comparative Performance Analysis

The effectiveness of a crosslinking agent is determined by several key parameters, including its reactivity, specificity, efficiency, and the conditions required for its use. Below is a comparative summary of this compound and other widely used crosslinking agents.

Crosslinker ClassReactive Group(s)Target Residue(s)Reaction pHKey AdvantagesKey Disadvantages
This compound Chloroacetamide & Aryl AzideCysteine, Histidine (specific); Any residue (photoreactive)7.5 - 8.5 (Chloroacetamide)Two-step, controlled crosslinking; captures transient interactions.Potential for off-target alkylation by chloroacetamide; UV-induced damage to biomolecules.
NHS Esters N-hydroxysuccinimide EsterLysine, N-terminus7.0 - 8.5High reactivity with primary amines; wide availability.Susceptible to hydrolysis; can modify functionally important lysines.
Maleimides MaleimideCysteine6.5 - 7.5High specificity for sulfhydryls; stable thioether bond formation.Can undergo hydrolysis and retro-Michael addition; potential for off-target reaction with lysines at higher pH.[1]
Diazirines (Photoreactive) DiazirineAny residueN/ASmaller and more photostable than aryl azides; activated by long-wave UV light, minimizing protein damage.[2]Lower crosslinking yields compared to benzophenones.
Benzophenones (Photoreactive) BenzophenoneAny residueN/AHigher crosslinking yields than aryl azides and diazirines.Requires higher energy UV for activation; larger size can cause steric hindrance.
EDC/NHS (Zero-Length) Carbodiimide & NHSAspartic Acid, Glutamic Acid, Lysine4.5 - 7.5Forms a direct amide bond without a spacer arm.Can lead to polymerization; requires careful control of reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of crosslinking agents. Below are representative protocols for the use of this compound and a comparison with a standard NHS ester crosslinker.

Protocol 1: Two-Step Crosslinking using this compound

This protocol outlines the sequential reaction of the chloroacetamide and aryl azide moieties.

Step 1: Cysteine Alkylation (in dark or under red light)

  • Prepare the protein of interest in a suitable buffer at a pH of 7.5-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl).

  • Add a 10- to 20-fold molar excess of this compound to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Remove excess, unreacted crosslinker by dialysis or using a desalting column.

Step 2: Photo-Crosslinking

  • Introduce the interacting partner(s) to the modified protein.

  • Allow sufficient time for the biological interaction to occur.

  • Expose the sample to UV light. For simple aryl azides, short-wavelength UV (254-275 nm) is typically used, while nitrophenyl azides are activated by long-wavelength UV (300-460 nm) which can be less damaging to proteins.[2]

  • The irradiation time will need to be optimized but can range from 5 to 30 minutes.

  • Proceed with downstream analysis such as SDS-PAGE, mass spectrometry, or western blotting to identify crosslinked products.

Protocol 2: One-Step Crosslinking using an NHS Ester (e.g., DSS)

This protocol is for a homobifunctional amine-reactive crosslinker.

  • Prepare the protein complex in an amine-free buffer at a pH of 7.0-8.5 (e.g., 50 mM HEPES, 150 mM NaCl).

  • Add the NHS ester crosslinker (e.g., disuccinimidyl suberate - DSS) to the protein solution at a final concentration of 0.25-2 mM.

  • Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.

  • Quench the reaction by adding an amine-containing buffer such as Tris-HCl to a final concentration of 20-50 mM.

  • Incubate for an additional 15 minutes at room temperature.

  • Proceed with downstream analysis.

Visualizing Workflows and Pathways

Understanding the logic of experimental design and the biological context of crosslinking studies is facilitated by clear visualizations.

experimental_workflow cluster_step1 Step 1: Cysteine Labeling cluster_step2 Step 2: Interaction and Photocrosslinking cluster_analysis Downstream Analysis proteinA Protein A (with Cysteine) labeled_proteinA Azide-labeled Protein A proteinA->labeled_proteinA Chloroacetamide reaction (dark) crosslinker This compound crosslinker->proteinA complex Protein A-B Complex labeled_proteinA->complex proteinB Interacting Protein B proteinB->complex crosslinked_complex Covalently Crosslinked A-B Complex complex->crosslinked_complex Aryl azide activation uv UV Light uv->complex sds_page SDS-PAGE crosslinked_complex->sds_page mass_spec Mass Spectrometry crosslinked_complex->mass_spec

Two-step crosslinking workflow with this compound.

signaling_pathway receptor Receptor Tyrosine Kinase grp2 Grb2 receptor->grp2 sos SOS grp2->sos Crosslinkable Interaction (if Cys is present) ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription

MAPK signaling pathway with a potential crosslinking target.

Concluding Remarks

This compound offers a powerful approach for capturing protein-protein interactions with a degree of spatial and temporal control. The initial cysteine-directed reaction allows for the precise placement of the photoreactive group, which can then be activated on-demand to trap both stable and transient interactors. However, researchers must consider the potential for off-target modifications by the chloroacetamide group and the possibility of UV-induced damage to their samples.

In comparison, traditional crosslinkers like NHS esters are robust and simple to use but lack the two-step control and may obscure functionally important lysine residues. Maleimides provide high specificity for cysteines but are prone to hydrolysis. Photoreactive crosslinkers like diazirines offer improved photostability and activation with less damaging long-wave UV light, making them a strong alternative for in vivo studies.[2]

The ultimate choice of a crosslinking agent will depend on the specific biological question, the nature of the proteins being studied, and the downstream analytical methods to be employed. For studies where a specific cysteine residue can be leveraged to position a photoreactive group for capturing proximal interactors, this compound presents a compelling option.

References

A Head-to-Head Comparison: N-(3-azidophenyl)-2-chloroacetamide vs. Iodoacetamide for Cysteine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of cysteine residues is a cornerstone of proteomic analysis, enabling deeper insights into protein structure, function, and drug-target engagement. Two key reagents in the chemist's toolbox for this purpose are N-(3-azidophenyl)-2-chloroacetamide and the more traditional iodoacetamide. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal reagent for your research needs.

At its core, the choice between these two alkylating agents hinges on a trade-off between reaction kinetics, specificity, and the desired downstream application. Iodoacetamide, a long-standing staple in proteomics, is known for its high reactivity. In contrast, this compound, a chloroacetamide derivative, offers the advantage of an azide handle for subsequent bioorthogonal "click" chemistry, albeit with potentially slower reaction kinetics.

Performance Comparison at a Glance

FeatureThis compoundIodoacetamide
Reactive Group ChloroacetamideIodoacetamide
Reaction Mechanism Nucleophilic substitution (SN2)Nucleophilic substitution (SN2)
Primary Target Cysteine thiolsCysteine thiols
Relative Reactivity Generally lower than iodoacetamideHigh
Specificity for Cysteine Generally higher than iodoacetamideProne to off-target reactions
Key Side Reaction Methionine oxidationAlkylation of Lys, His, Met, Asp, Glu, N-termini
Functional Handle Azide (for click chemistry)None
Common Applications Activity-Based Protein Profiling (ABPP), pull-down assays, introduction of reporters/tagsStandard proteomics sample prep, peptide mapping, irreversible enzyme inhibition

In-Depth Performance Analysis

Reactivity and Efficiency:

Iodoacetamide is well-documented for its rapid and efficient alkylation of cysteine residues.[1] This high reactivity, however, comes at the cost of specificity. In contrast, chloroacetamide derivatives, including this compound, generally exhibit slower reaction kinetics.[2][3] While no direct kinetic data for this compound was found in the reviewed literature, studies comparing iodoacetamide and chloroacetamide show that iodoacetamide reacts more readily.[1][2] This difference in reactivity is attributed to the better leaving group ability of iodide compared to chloride.

Specificity and Off-Target Reactions:

A significant advantage of chloroacetamide-based reagents is their reported higher specificity for cysteine residues compared to iodoacetamide.[1][4][5][6][7] Iodoacetamide has been shown to react with other nucleophilic amino acid side chains, including lysine, histidine, methionine, aspartate, and glutamate, as well as the N-terminus of proteins.[1][8] This can lead to unwanted modifications and complicate data analysis.

While chloroacetamide demonstrates reduced off-target alkylation of these other residues, it has been shown to cause a significant increase in the oxidation of methionine residues, with one study reporting up to 40% of all methionine-containing peptides being oxidized, compared to 2-5% with iodoacetamide.[4][5][6][7] This is a critical consideration for studies where the oxidation state of methionine is of interest.

Functional Handle for Downstream Applications:

The key distinguishing feature of this compound is the presence of an azide group. This functional handle makes it a powerful tool for two-step labeling strategies. Following the initial alkylation of cysteine residues, the azide group can be specifically and efficiently coupled to a variety of reporter tags (e.g., fluorophores, biotin) or other molecules containing an alkyne group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry." This bifunctional nature is particularly valuable in applications such as Activity-Based Protein Profiling (ABPP) for target identification and validation.[9][10]

Experimental Protocols

General Protocol for Cysteine Alkylation with Iodoacetamide

This protocol is a standard procedure for the reduction and alkylation of cysteine residues in proteomics workflows.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 1 M Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Alkylation agent: Iodoacetamide (IAM) solution (e.g., 500 mM in water, freshly prepared and protected from light)

  • Quenching solution (e.g., 1 M DTT)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

Procedure:

  • Denaturation and Reduction:

    • Dissolve the protein sample in the denaturing buffer.

    • Add the reducing agent to a final concentration of 5-10 mM.

    • Incubate at 37-56°C for 30-60 minutes to reduce disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared iodoacetamide solution to a final concentration of 15-20 mM (typically a 2-4 fold molar excess over the reducing agent).

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching:

    • Add quenching solution (e.g., DTT) to a final concentration of 10-20 mM to react with excess iodoacetamide.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Downstream Analysis:

    • The protein sample is now ready for downstream applications such as buffer exchange, digestion, and mass spectrometry analysis.

General Protocol for Cysteine Labeling with this compound

While a specific, validated protocol for this compound was not found in the literature, the following general protocol for chloroacetamide-based labeling can be adapted. Optimization of concentration and incubation times may be necessary.

Materials:

  • Protein sample

  • Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 1 M DTT or TCEP)

  • Alkylation agent: this compound solution (dissolved in a compatible solvent like DMSO or DMF, freshly prepared)

  • Quenching solution (e.g., 1 M DTT or L-cysteine)

Procedure:

  • Denaturation and Reduction:

    • Follow the same procedure as for iodoacetamide (Step 1 above).

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the this compound solution to a final concentration that needs to be empirically determined (a starting point could be a 2-5 fold molar excess over the reducing agent).

    • Incubate at room temperature for 1-2 hours, protected from light. Longer incubation times may be required compared to iodoacetamide due to the lower reactivity of chloroacetamides.

  • Quenching:

    • Add a quenching solution to react with any excess chloroacetamide.

  • Downstream "Click" Chemistry (Optional):

    • The azide-labeled protein can be purified and then subjected to a click chemistry reaction with an alkyne-containing reporter molecule.

Visualizing the Workflows and Pathways

To better illustrate the application of these reagents, the following diagrams depict a generic redox proteomics workflow and a relevant signaling pathway where cysteine labeling is crucial.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Cysteine Labeling cluster_downstream Downstream Analysis Protein Protein Sample Reduced Reduced Cysteines (DTT/TCEP) Protein->Reduced Labeled Labeled Cysteines Reduced->Labeled Digested Tryptic Digestion Labeled->Digested Click Click Chemistry (with Alkyne Probe) Labeled->Click Azide Handle MS LC-MS/MS Analysis Digested->MS IAM Iodoacetamide IAM->Labeled N3ClAc N-(3-azidophenyl)-2- chloroacetamide N3ClAc->Labeled Enrichment Enrichment Click->Enrichment Enrichment->MS Data Data Analysis MS->Data

A generic experimental workflow for cysteine labeling in proteomics.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ROS Reactive Oxygen Species (ROS) RTK->ROS Ligand Binding PTP Protein Tyrosine Phosphatase (PTP) (Active -SH) ROS->PTP Oxidation of Catalytic Cysteine PTP_ox PTP (Inactive -SOH) PTP->PTP_ox Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) PTP_ox->Kinase_Cascade Inhibition of dephosphorylation leads to pathway activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

References

Validating Protein Targets of N-(3-azidophenyl)-2-chloroacetamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating the protein targets of the bifunctional chemical probe, N-(3-azidophenyl)-2-chloroacetamide, with a focus on Western blot analysis. This document outlines supporting experimental data and detailed protocols to facilitate the robust identification of covalent protein-ligand interactions.

N-(3-3zidohenyl)-2-chloroacetamide is a powerful tool in chemical biology and drug discovery. It incorporates two distinct reactive moieties: a chloroacetamide "warhead" and a photo-activatable azidophenyl group. The chloroacetamide group is known to form a stable covalent bond with the thiol group of cysteine residues, making it a targeted covalent inhibitor. The azidophenyl group allows for photoaffinity labeling, where upon exposure to UV light, it forms a highly reactive nitrene that can covalently bind to proximal amino acid residues of a target protein. This dual functionality enables both targeted covalent modification and broader, proximity-based labeling of interacting proteins.

Validating the specific protein targets of such a probe is crucial for understanding its mechanism of action and for the development of more selective therapeutics. Western blot is a widely accessible and powerful technique for this purpose, allowing for the confirmation of target engagement and the assessment of labeling efficiency and specificity.

Comparison of Target Validation Strategies

The unique structure of this compound allows for two primary target validation strategies, which can be compared to more traditional chemical probes. The following table summarizes the key characteristics and performance metrics of these approaches.

FeatureThis compound (Dual-Mechanism Probe)Chloroacetamide-only Probe (Covalent Inhibitor)Azido-only Probe (Photoaffinity Label)
Primary Interaction Covalent bond with cysteine residues; Photo-induced covalent cross-linkingCovalent bond with cysteine residuesPhoto-induced covalent cross-linking
Target Specificity High for accessible cysteines; Broader for proximal proteins upon UV activationHigh for accessible and reactive cysteinesDependent on binding affinity and proximity
Validation Method Western blot for direct labeling; Competitive displacement assaysWestern blot for direct labeling; Competitive displacement assaysWestern blot for photo-cross-linking
Signal-to-Noise Ratio Potentially higher due to dual-labeling optionsGenerally high for specific targetsCan be lower due to non-specific cross-linking
Off-Target Effects Possible via both mechanisms; requires careful controlsPossible for other reactive cysteinesHigher potential for non-specific labeling
Confirmation of Engagement Direct visualization of labeled proteinDirect visualization of labeled proteinDirect visualization of labeled protein

Experimental Protocols for Western Blot Validation

A critical step in validating the targets of this compound is a well-designed Western blot experiment. Below is a detailed protocol for a typical validation workflow.

Protocol 1: Direct Labeling of a Putative Target Protein

This protocol is designed to determine if this compound directly labels a purified protein or a protein in a complex cell lysate. For the purpose of this guide, we will consider the hypothetical validation of Cathepsin B , a cysteine protease, as a target.

Materials:

  • Purified recombinant Cathepsin B or cell lysate containing Cathepsin B

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Cathepsin B

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • UV transilluminator (365 nm)

Procedure:

  • Protein Preparation:

    • For purified protein: Dilute recombinant Cathepsin B to a final concentration of 1 µM in PBS.

    • For cell lysate: Prepare cell lysate in a suitable lysis buffer and determine the total protein concentration.

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • In separate microcentrifuge tubes, incubate the protein sample (50 µg of lysate or 1 µg of purified protein) with increasing concentrations of the probe (e.g., 0, 1, 10, 50, 100 µM). Include a DMSO-only control.

    • For photo-labeling, irradiate the samples with UV light (365 nm) for 15 minutes on ice. Keep a parallel set of samples in the dark to assess chloroacetamide-mediated labeling alone.

    • Incubate all samples for 1 hour at room temperature.

  • SDS-PAGE and Western Blotting:

    • Terminate the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Cathepsin B overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the bands using an imaging system.

Expected Results:

A successful labeling event will result in a band shift for Cathepsin B on the Western blot, corresponding to the molecular weight of the protein plus the mass of the covalently attached probe. The intensity of the shifted band should increase with higher concentrations of this compound. Comparing the UV-irradiated and dark samples will help dissect the contribution of each reactive group to the labeling.

Protocol 2: Competitive Displacement Assay

This protocol helps to demonstrate the specificity of the probe by showing that a known, unlabeled inhibitor of the target protein can compete with and reduce the labeling by this compound.

Procedure:

  • Pre-incubation with Competitor:

    • Incubate the protein sample with a saturating concentration of a known Cathepsin B inhibitor (e.g., CA-074) for 30 minutes at room temperature.

  • Labeling and Detection:

    • Add a fixed, optimal concentration of this compound (determined from Protocol 1) to the pre-incubated samples.

    • Proceed with the labeling, SDS-PAGE, and Western blotting steps as described in Protocol 1.

Expected Results:

The presence of the competitor should significantly reduce the intensity of the band shift caused by this compound, indicating that both molecules are binding to the same site on Cathepsin B.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and the potential biological context of target engagement, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis protein_source Protein Source (Lysate or Purified) incubation Incubate Protein with Probe (± UV Irradiation) protein_source->incubation probe_prep Prepare Probe Stock (this compound) probe_prep->incubation sds_page SDS-PAGE incubation->sds_page competition Competitive Displacement (Pre-incubation with Inhibitor) competition->incubation western_blot Western Blot (Anti-Target Antibody) sds_page->western_blot detection Chemiluminescent Detection western_blot->detection

Figure 1: Western Blot validation workflow.

signaling_pathway probe N-(3-azidophenyl)-2- chloroacetamide target Target Protein (e.g., Cathepsin B) probe->target Covalent Inhibition downstream Downstream Substrate target->downstream Cleavage cellular_process Cellular Process (e.g., Autophagy) downstream->cellular_process output Biological Outcome cellular_process->output

Figure 2: Hypothetical signaling pathway inhibition.

logical_relationship probe This compound chloroacetamide Chloroacetamide Moiety probe->chloroacetamide azidophenyl Azidophenyl Moiety probe->azidophenyl cysteine Cysteine Residue chloroacetamide->cysteine reacts with photo_crosslink Proximal Amino Acids azidophenyl->photo_crosslink cross-links to (UV) covalent_bond Covalent Adduct Formation cysteine->covalent_bond photo_crosslink->covalent_bond target_validation Target Validation by Western Blot covalent_bond->target_validation detected by

Figure 3: Logical relationship of probe components.

Orthogonal methods to confirm protein interactions found with N-(3-azidophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Proximity-labeling techniques, such as those employing photo-activatable crosslinkers like N-(3-azidophenyl)-2-chloroacetamide, are powerful tools for identifying protein-protein interactions (PPIs) within their native cellular environment. These methods utilize a "bait" protein functionalized with a reactive chemical group that, upon activation, covalently tags nearby "prey" proteins. Subsequent identification of these tagged proteins by mass spectrometry provides a snapshot of the bait protein's interactome. However, the transient or non-specific nature of some proximal proteins can lead to false positives. Therefore, it is crucial to validate these findings using orthogonal methods that rely on different biophysical principles. This guide compares several widely used orthogonal techniques for confirming PPIs, providing experimental data and detailed protocols to aid in experimental design.

The Proximity Labeling Workflow: A Starting Point

The initial identification of potential interacting partners using a photo-reactive crosslinker involves several key steps. The bait protein is first tagged with the crosslinking reagent. Upon photoactivation, this reagent covalently binds to any proteins in its immediate vicinity. These crosslinked complexes are then isolated and the interacting proteins are identified via mass spectrometry.

G cluster_workflow Proximity Labeling Workflow Bait Bait Protein TaggedBait Tagged Bait Protein Bait->TaggedBait Covalent Labeling Reagent N-(3-azidophenyl)- 2-chloroacetamide Reagent->TaggedBait Complex Crosslinked Bait-Prey Complex TaggedBait->Complex Proximity Capture UV UV Activation UV->Complex Isolation Affinity Purification / Isolation Complex->Isolation MS LC-MS/MS Analysis Isolation->MS Hits Putative Interactors (Prey Proteins) MS->Hits

Caption: Workflow for identifying protein interactions using a photo-reactive crosslinker.

Comparison of Key Orthogonal Validation Methods

Once a list of putative interactors is generated, several orthogonal methods can be employed for confirmation. The choice of method depends on the nature of the interaction (e.g., stable vs. transient, direct vs. indirect) and the experimental goals (e.g., qualitative confirmation vs. quantitative biophysical characterization).

MethodPrincipleInteraction TypeEnvironmentThroughputQuantitative Data
Co-Immunoprecipitation (Co-IP) An antibody targets the bait protein, pulling it down from a cell lysate along with its bound interaction partners.Stable complexes, Indirect or DirectIn vivo / EndogenousLow to MediumSemi-quantitative
Pull-Down Assay A purified, tagged "bait" protein is immobilized on a resin and used to capture interacting "prey" proteins from a lysate.Stable complexes, DirectIn vitroLow to MediumQualitative
Yeast Two-Hybrid (Y2H) Interaction between bait and prey proteins in yeast reconstitutes a functional transcription factor, driving reporter gene expression.Direct, primarily binaryIn vivo (heterologous)HighQualitative
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor chip surface as a prey protein flows over an immobilized bait protein.DirectIn vitroLow to MediumYes (Kinetics, Affinity)
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as proteins associate/dissociate.DirectIn vitroMediumYes (Kinetics, Affinity)
Proximity Ligation Assay (PLA) Uses antibodies and DNA probes to generate a fluorescent signal only when two target proteins are in close proximity (<40 nm).ProximalIn situ / Fixed cellsMediumSemi-quantitative

In-Depth Look at Validation Techniques

Co-Immunoprecipitation (Co-IP)

Co-IP is a gold-standard technique for validating interactions within a cellular context. It uses an antibody specific to the bait protein to capture it from a cell lysate, bringing along any stably associated proteins. The presence of the putative prey protein is then confirmed by Western blotting.

G cluster_coip Co-Immunoprecipitation (Co-IP) Workflow Lysate Cell Lysate (Bait-Prey Complex) Incubate1 Incubation Lysate->Incubate1 Antibody Bait-Specific Antibody Antibody->Incubate1 Incubate2 Capture Incubate1->Incubate2 Beads Protein A/G Beads Beads->Incubate2 Wash Wash Steps (Remove non-specific binders) Incubate2->Wash Elute Elution Wash->Elute Detection Western Blot for Prey Elute->Detection

Caption: General experimental workflow for Co-Immunoprecipitation (Co-IP).

Experimental Protocol: Co-Immunoprecipitation

  • Cell Lysis: Harvest cells expressing the bait and prey proteins. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody specific to the bait protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer for 5-10 minutes.

  • Detection: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an antibody specific for the putative prey protein.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI)

For quantitative analysis of direct interactions, SPR and BLI are powerful in vitro techniques. They provide real-time data on the association and dissociation of two proteins, allowing for the precise calculation of binding affinity (KD) and kinetic rate constants (ka, kd).

ParameterSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)
Principle Measures change in refractive index near a gold-plated sensor surface.Measures change in light interference pattern at a biosensor tip.
Immobilization Ligand is covalently coupled to the sensor chip.Ligand is captured on a functionalized biosensor tip.
Fluidics Requires a continuous flow microfluidics system.Dip-and-read system; no microfluidics.
Sample Consumption Higher due to continuous flow.Lower, as sample can be recovered.
Sensitivity Very high; suitable for small molecules.High; better suited for larger molecules (>10 kDa).
Throughput Lower (typically 1-4 channels).Higher (typically 8-16 channels in parallel).
Proximity Ligation Assay (PLA)

PLA is an in situ technique that visualizes protein interactions within fixed cells. It provides spatial information about where an interaction occurs. If two proteins are within close proximity (under 40 nm), attached DNA strands can be ligated to form a circular template, which is then amplified and detected with a fluorescent probe. The resulting fluorescent spots can be quantified, providing a measure of the extent of interaction.

G cluster_pla Proximity Ligation Assay (PLA) Principle Proteins Proximal Bait & Prey Proteins in Fixed Cell Antibodies Primary Antibodies (Bait & Prey Specific) Proteins->Antibodies Probes PLA Probes (Secondary Ab + Oligo) Antibodies->Probes Ligation Ligation (Forms DNA Circle) Probes->Ligation <40 nm Amplification Rolling Circle Amplification Ligation->Amplification Detection Hybridization of Fluorescent Probe Amplification->Detection Signal Fluorescent Spot (Microscopy) Detection->Signal

Caption: Principle of protein interaction detection using a Proximity Ligation Assay (PLA).

Conclusion

Validating protein interactions discovered through proximity-labeling experiments is a critical step in ensuring the biological relevance of the findings. No single method is perfect; therefore, employing one or more orthogonal techniques is essential. For confirming stable complexes in a cellular context, Co-IP is an excellent first choice. For demonstrating a direct, binary interaction and quantifying its biophysical parameters, SPR or BLI are indispensable. Finally, to visualize an interaction within the subcellular landscape, PLA provides powerful in situ evidence. By carefully selecting a validation method based on the principles outlined in this guide, researchers can confidently confirm and characterize novel protein-protein interactions.

A Comparative Guide to N-(3-azidophenyl)-2-chloroacetamide in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of chemical proteomics, the identification of protein-protein interactions and the mapping of ligand-binding sites are crucial for understanding cellular processes and for drug development. Bifunctional chemical probes that can both trap interacting proteins and selectively label specific amino acid residues are invaluable tools for researchers. N-(3-azidophenyl)-2-chloroacetamide is one such reagent, integrating a photo-activatable aryl azide for covalent crosslinking with a cysteine-reactive chloroacetamide group. This guide provides a comprehensive comparison of this compound with alternative reagents, supported by experimental data and detailed protocols to assist researchers in selecting the optimal tools for their proteomics workflows.

Overview of this compound

This compound is a hetero-bifunctional reagent designed for photoaffinity labeling and targeted cysteine modification. Its utility in proteomics stems from its two key functional moieties:

  • Aryl Azide: This group is relatively stable in the dark but, upon UV irradiation (typically around 260-280 nm), it forms a highly reactive nitrene intermediate. This nitrene can non-selectively insert into C-H and N-H bonds in close proximity, resulting in a covalent bond between the probe and interacting biomolecules, effectively "trapping" the interaction.

  • Chloroacetamide: This is an electrophilic group that specifically reacts with the nucleophilic thiol group of cysteine residues via an SN2 reaction. This targeted covalent modification allows for the selective labeling of cysteine-containing proteins or peptides.

This dual functionality allows for experimental designs where a protein of interest is first captured through a non-covalent interaction and then covalently cross-linked to its binding partners upon UV activation, while also offering the possibility of selectively labeling cysteine residues within the binding pocket.

Comparison of Photo-Crosslinking Moieties

The choice of a photo-crosslinker is critical for the success of a photoaffinity labeling experiment. The most common alternatives to aryl azides are diazirines and benzophenones. Each has distinct advantages and disadvantages in terms of stability, reactivity, size, and the wavelength required for activation.

FeatureAryl AzideDiazirineBenzophenone
Reactive Intermediate NitreneCarbeneTriplet Ketone
Activation Wavelength ~260-280 nm~350-370 nm~350-360 nm
Crosslinking Efficiency ModerateHighModerate to High
Size Relatively SmallSmallestBulky
Chemical Stability Good in dark, can be reducedGood in dark, stable to nucleophilesVery Stable
Reactivity of Intermediate Highly reactive, can rearrangeHighly reactive, less prone to rearrangementLess reactive, abstracts H-atoms
Key Advantage Small size, good for initial screeningHigh efficiency, longer wavelength activation minimizes protein damageHigh stability, can be repeatedly excited
Key Disadvantage Lower wavelength activation can damage proteins, potential for rearrangementCan be synthetically challengingBulky size can perturb interactions

Summary of Performance:

Aryl diazirines are often considered the "gold standard" for photoaffinity labeling due to their small size and high crosslinking efficiency upon activation with less damaging, longer wavelength UV light.[1] Benzophenones are also activated at longer wavelengths and are very stable, but their larger size can interfere with the natural protein-ligand interaction. Aryl azides, the family to which this compound belongs, offer a balance of small size and reactivity, making them a viable option, particularly when synthetic accessibility is a consideration.

Comparison of Cysteine-Reactive Moieties

The chloroacetamide group in this compound allows for the specific covalent labeling of cysteine residues. The most common alternative for this purpose is iodoacetamide. The choice between these reagents often depends on the desired specificity and the tolerance for off-target reactions.

FeatureChloroacetamideIodoacetamide
Reactivity Less reactive than iodoacetamideMore reactive than chloroacetamide
Specificity for Cysteine HigherLower
Off-Target Reactions Fewer off-target reactions with other nucleophilic residues (e.g., Lys, His).[2]More prone to react with other nucleophilic residues like Lys, His, and Met.
Side Reactions Can cause oxidation of methionine residues.[3]Can lead to carbamidomethylation of methionine.
Number of Identified Peptides Generally leads to a higher number of identified peptides due to fewer side reactions.[2]Can result in fewer identified peptides due to more extensive and sometimes undesirable modifications.

Quantitative Comparison of Cysteine Alkylating Agents:

A study comparing different cysteine alkylating agents in shotgun proteomics provided the following insights:

Alkylating AgentNumber of Identified PeptidesMethionine Modification Rate
Chloroacetamide Superior (higher number identified)[2]Increased oxidation[3]
Iodoacetamide Lower than chloroacetamide[2]Increased methionine-to-isothreonine conversion[2]

This data suggests that while chloroacetamide is more specific for cysteine and can lead to better peptide identification rates, researchers should be aware of the potential for methionine oxidation, which may need to be considered as a variable modification in mass spectrometry search parameters.

Experimental Protocols

General Workflow for Photoaffinity Labeling

G cluster_incubation Incubation cluster_crosslinking Cross-linking cluster_analysis Analysis P Protein of Interest L N-(3-azidophenyl)-2- chloroacetamide Probe P->L Binding UV UV Irradiation (~260-280 nm) L->UV C Covalent Complex UV->C D Proteolysis (e.g., Trypsin) C->D MS Mass Spectrometry (LC-MS/MS) D->MS ID Identification of Cross-linked Peptides MS->ID

A generalized workflow for a photoaffinity labeling experiment.
Protocol for Cysteine-Targeted Photoaffinity Labeling

This protocol outlines a general procedure for using this compound to identify interacting proteins that are in proximity to cysteine residues.

1. Incubation:

  • Reconstitute this compound in an appropriate solvent (e.g., DMSO) to a stock concentration of 10-50 mM.

  • Incubate the protein sample (e.g., cell lysate or purified protein complex) with the probe at a final concentration of 1-100 µM. The optimal concentration should be determined empirically.

  • Incubate for 30-60 minutes at room temperature or 4°C to allow for binding to the target protein and reaction with accessible cysteine residues.

2. Photo-Crosslinking:

  • Place the sample in a suitable container (e.g., a petri dish on ice) and irradiate with UV light. For the aryl azide moiety, a wavelength of 254-280 nm is typically used.

  • The duration of irradiation can range from 5 to 30 minutes. This needs to be optimized to maximize crosslinking efficiency while minimizing protein damage.

3. Sample Preparation for Mass Spectrometry:

  • Following crosslinking, the sample can be further processed for proteomic analysis. This may involve protein precipitation (e.g., with acetone) or running the sample on an SDS-PAGE gel.

  • Excise the protein band of interest or process the entire proteome.

  • Reduce any remaining disulfide bonds with a reducing agent like DTT (dithiothreitol).

  • Alkylate any newly exposed cysteines with a standard alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation. Note that cysteines already modified by the chloroacetamide moiety of the probe will not react.

  • Perform in-gel or in-solution digestion of the proteins using a protease such as trypsin.

4. Mass Spectrometry and Data Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the MS/MS data against a protein database to identify the cross-linked peptides. The mass of the this compound adduct on the peptides will need to be included as a variable modification in the search parameters.

Signaling Pathway and Logical Relationship Diagrams

Mechanism of Action of this compound

G cluster_probe This compound cluster_reaction Reactions cluster_outcome Outcome Probe Bifunctional Probe UV UV Light Probe->UV Aryl Azide Moiety Cys Cysteine Residue Probe->Cys Chloroacetamide Moiety Nitrene Reactive Nitrene UV->Nitrene Alkyl Cysteine Alkylation Cys->Alkyl Crosslink Covalent Cross-linking Nitrene->Crosslink Labeled_Protein Cysteine-Labeled Protein Alkyl->Labeled_Protein Crosslinked_Complex Cross-linked Protein Complex Crosslink->Crosslinked_Complex

Dual reactivity of this compound.

Conclusion

This compound offers a unique combination of functionalities for proteomics research, enabling both the capture of protein-protein interactions and the specific labeling of cysteine residues. While the aryl azide photo-crosslinker may have a lower crosslinking efficiency compared to diazirines, its small size is an advantage. The chloroacetamide moiety provides high specificity for cysteine residues, leading to cleaner proteomic data, although the potential for methionine oxidation should be considered.

The choice of this compound over other reagents will depend on the specific experimental goals. If the primary objective is to maximize the yield of cross-linked products with minimal protein damage, a diazirine-based probe might be preferable. However, if the goal is to specifically probe interactions in the vicinity of cysteine residues and to benefit from the high specificity of chloroacetamide, this compound is a powerful tool. The provided experimental protocols and comparative data serve as a guide for researchers to design and execute robust chemical proteomics experiments.

References

A Researcher's Guide to Photo-Reactive Groups for Crosslinking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of different photo-reactive groups is critical for designing successful crosslinking experiments to elucidate protein-protein interactions, map binding sites, and identify drug targets. Photo-reactive crosslinkers offer temporal control, allowing for the initiation of the crosslinking reaction at a precise moment by exposure to light. This guide provides a detailed comparison of the most common photo-reactive groups, supported by experimental data and protocols, to aid in the selection of the most appropriate tool for your research needs.

Comparison of Photo-Reactive Groups

The selection of a photo-reactive group depends on several factors, including the activation wavelength, the reactivity of the generated intermediate, and the specific application. The table below summarizes the key characteristics of four major classes of photo-reactive groups: Aryl Azides, Benzophenones, Diazirines, and Psoralens.

FeatureAryl Azides (Phenyl Azides)BenzophenonesDiazirinesPsoralens
Activation Wavelength (nm) 250-350 (Simple Phenyl Azides)[1][2] 300-460 (Nitrophenyl Azides)[1][3]~350-365[4][5]330-370[1][2]~365[6]
Reactive Intermediate Nitrene[1]Diradical (Triplet State)[4]Carbene[1][7]Cyclobutane Adduct
Reactivity / Target Inserts into C-H, N-H bonds; reacts with double bonds and nucleophiles (e.g., primary amines).[1]Abstracts hydrogen from C-H bonds.[4]Inserts non-specifically into C-H, N-H, and O-H bonds of any amino acid.[7][8]Intercalates into DNA/RNA and crosslinks pyrimidine bases (especially Thymine).[6][9]
Crosslinking Efficiency Generally low (<30%).[10]Moderate to high; higher than aryl azides.[4]Low to moderate; can be quenched by water.[4][7]High for nucleic acids.
Key Advantages - Well-established chemistry. - Polyfluorinated versions offer increased insertion efficiency.[10]- Higher crosslinking efficiency.[4] - Not quenched by water. - Can be repeatedly photo-activated.[4]- Small size minimizes steric hindrance.[11][12] - Activated by less damaging long-wave UV light.[1] - High selectivity in complex mixtures. - Short-lived carbene minimizes non-specific labeling.[7]- Highly specific for nucleic acids.[3][13]
Key Disadvantages - Simple azides require potentially damaging short-wave UV light.[1][7] - Low crosslinking yields.[10] - Reduced by thiols (e.g., DTT).[14]- Bulky group can cause steric hindrance. - Requires longer irradiation times, increasing risk of non-specific labeling.[4] - Can induce polymer chain scission at 254 nm.[5][15][16]- Carbene intermediate is readily quenched by water, which can lower yields.[4][7] - Can exhibit some pH-dependent labeling preference for acidic residues.[7]- Limited to studying interactions involving DNA or RNA.
Common Applications - Protein-protein interaction studies.[14] - Photoaffinity labeling.[10]- Capturing protein interactions.[17] - Surface coating and polymer chemistry.[15][18]- Target identification in complex lysates.[11][19] - Mapping protein-protein, protein-ligand, and protein-nucleic acid interactions.[1][8] - In vivo crosslinking via metabolic labeling.[1][20]- Studying protein-nucleic acid interactions.[13] - Crosslinking RNA to DNA.[6] - PUVA therapy for skin disorders.[9][21]

Photo-Activation Mechanisms and Experimental Workflow

Visualizing the chemical transformations and experimental steps is crucial for understanding and implementing photo-crosslinking studies.

Signaling Pathways and Activation Mechanisms

G Photo-Activation Mechanisms of Common Crosslinkers cluster_ArylAzide Aryl Azide cluster_Benzophenone Benzophenone cluster_Diazirine Diazirine A1 Aryl Azide (R-N3) A2 Nitrene (R-N) A1->A2 UV Light (250-460 nm) - N2 A3 Crosslinked Product A2->A3 Insertion (C-H, N-H) or Addition B1 Benzophenone (Ground State) B2 Triplet Diradical B1->B2 UV Light (~360 nm) B3 Crosslinked Product B2->B3 H-Abstraction & Recombination D1 Diazirine D2 Carbene D1->D2 UV Light (330-370 nm) - N2 D3 Crosslinked Product D2->D3 Insertion (C-H, N-H, O-H) G General Photo-Crosslinking Workflow P1 Step 1: Sample Preparation (e.g., Protein Incubation) P2 Step 2: Add Photo-Crosslinker (Incubate in dark) P1->P2 P3 Step 3: UV Irradiation (Activate crosslinking at specific wavelength) P2->P3 P4 Step 4: Quench Reaction (Optional, e.g., with excess scavenger) P3->P4 P5 Step 5: Analysis (e.g., SDS-PAGE, Mass Spectrometry) P4->P5

References

A Guide to In Vivo Crosslinking: Alternatives to N-(3-azidophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo crosslinking reagents that serve as alternatives to the traditional chloroacetamide-based crosslinker, N-(3-azidophenyl)-2-chloroacetamide. The focus is on photo-activatable crosslinkers, which offer temporal control over the crosslinking reaction, a crucial advantage for capturing transient and dynamic interactions within a cellular context. We will delve into the performance of various alternatives, supported by experimental data, and provide detailed protocols for their application.

Introduction to In Vivo Photo-Crosslinking

In vivo crosslinking is a powerful technique to "freeze" molecular interactions as they occur within a living cell. This allows for the identification of protein-protein, protein-nucleic acid, and other biomolecular interactions in their native environment. Photo-crosslinkers are particularly advantageous as they remain inert until activated by a specific wavelength of light, providing precise temporal control over the crosslinking event. This compound is a hetero-bifunctional reagent that combines a photo-activatable aryl azide with a cysteine-reactive chloroacetamide. While effective, the field has evolved to offer a broader range of chemistries with distinct advantages.

This guide will focus on three major classes of photo-reactive moieties that are at the core of modern in vivo crosslinking reagents:

  • Aryl Azides: The traditional choice, offering a balance of reactivity and stability.

  • Diazirines: A newer class known for their smaller size, greater stability to ambient light, and efficient activation with long-wave UV light.

  • Benzophenones: Valued for their high reactivity and ability to insert into C-H bonds.

These photo-reactive groups are incorporated into two main types of crosslinking agents:

  • Small-Molecule Crosslinkers: These are synthetic reagents that can be introduced to cells. Heterobifunctional small-molecule crosslinkers, such as those from the succinimidyl-4,4'-azipentanoate (SDA) family, possess a photo-activatable group on one end and a reactive group (e.g., an NHS ester targeting primary amines) on the other. This allows for a "plant-and-cast" strategy where the crosslinker is first attached to a protein of interest and then photo-activated to capture its interaction partners.[1][2]

  • Genetically Encoded Crosslinkers (Unnatural Amino Acids - Uaas): This powerful approach involves the site-specific incorporation of photo-reactive amino acid analogs into a protein of interest using the cell's own translational machinery.[3] This offers unparalleled precision in positioning the crosslinker within a protein's structure. Popular examples include p-azidophenylalanine (pAzF), p-benzoylphenylalanine (pBpa), and diazirine-containing amino acids like photo-leucine and photo-methionine.[1][4]

Comparative Performance of In Vivo Photo-Crosslinkers

The choice of a photo-crosslinker depends on several factors, including the specific biological question, the nature of the interacting molecules, and the experimental system. Below is a summary of key performance parameters for different classes of photo-crosslinkers.

Data Presentation: Quantitative Comparison of In Vivo Photo-Crosslinkers
Crosslinker Class Photo-reactive Group Typical Activation Wavelength (nm) Relative Crosslinking Efficiency Reported Cytotoxicity Cell Permeability Key Advantages Key Disadvantages References
Aryl Azides Aryl Azide254 - 365ModerateModerateVariableWell-established chemistry.Longer UV exposure can cause photodamage; can be quenched by thiols.[5]
Genetically Encoded Aryl Azides (e.g., pAzF) Aryl Azide~254ModerateLow to ModerateN/A (biosynthesized)Site-specific incorporation.Complex crosslinking mechanism.[6]
Diazirines Diazirine330 - 370HighLowGoodHigh stability to ambient light; efficient activation with less damaging long-wave UV; small size.Can form reactive diazo isomers.[4][7]
Genetically Encoded Diazirines (e.g., Photo-Leucine, Photo-Methionine) Diazirine~365HighLowN/A (biosynthesized)Metabolic labeling of nascent proteins; high incorporation efficiency.Non-specific incorporation can complicate analysis.[1][2][4]
SDA Crosslinkers (Diazirine-based) Diazirine330 - 370HighLow to ModerateGood (Sulfo-SDA is membrane-impermeable)Two-step controllable crosslinking; available in various spacer arm lengths and cleavable versions.Requires accessible primary amines for initial conjugation.[1][2]
Benzophenones Benzophenone~365HighModerateGoodHigh reactivity; can insert into C-H bonds.Larger and more hydrophobic than other groups, which can perturb protein structure/function.[5]
Genetically Encoded Benzophenones (e.g., pBpa) Benzophenone~365HighLow to ModerateN/A (biosynthesized)High crosslinking efficiency; well-suited for capturing transient interactions.Bulky size can be disruptive.[8]

Experimental Protocols

In Vivo Crosslinking using Genetically Encoded p-Benzoylphenylalanine (pBpa) for Studying GPCR-Arrestin Interactions

This protocol is adapted from studies investigating the interaction between G protein-coupled receptors (GPCRs) and β-arrestins.[6][9][10][11][12]

Objective: To identify the binding interface between a specific GPCR and β-arrestin in living mammalian cells.

Materials:

  • HEK293T cells

  • Expression plasmids for the GPCR of interest and β-arrestin containing an amber (TAG) stop codon at the desired position.

  • Plasmids for the engineered aminoacyl-tRNA synthetase/tRNA pair for pBpa incorporation.

  • p-Benzoylphenylalanine (pBpa)

  • Cell culture medium and supplements

  • Transfection reagent

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-HA for tagged arrestin)

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in 6-well plates and grow to 50-70% confluency.

    • Co-transfect the cells with the expression plasmids for the GPCR, the amber-mutated β-arrestin, and the synthetase/tRNA pair using a suitable transfection reagent.

  • pBpa Incorporation:

    • 24 hours post-transfection, replace the medium with fresh medium supplemented with 1 mM pBpa.

    • Incubate the cells for another 24 hours to allow for expression and incorporation of pBpa into the β-arrestin protein.

  • Agonist Stimulation and UV Crosslinking:

    • Wash the cells twice with PBS.

    • Add serum-free medium containing the specific GPCR agonist and incubate for the desired time to induce the interaction (e.g., 15-30 minutes).

    • Remove the medium and wash the cells once with ice-cold PBS.

    • Place the cells on ice and irradiate with 365 nm UV light for 15-30 minutes. The distance from the lamp to the cells should be optimized (typically 5-10 cm).

  • Cell Lysis and Analysis:

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysates by centrifugation.

    • Analyze the protein lysates by SDS-PAGE and Western blotting using an antibody against the tag on the β-arrestin to detect the crosslinked GPCR-arrestin complex (which will appear as a higher molecular weight band).

Metabolic Labeling and In Vivo Crosslinking with Photo-Leucine and Photo-Methionine

This protocol is based on the method for global incorporation of diazirine-containing amino acids into newly synthesized proteins.[1][2][4]

Objective: To capture protein-protein interactions of nascent proteins in living mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, COS-7)

  • DMEM medium lacking L-leucine and L-methionine (DMEM-LM)

  • Dialyzed fetal bovine serum (dFBS)

  • L-Photo-Leucine and L-Photo-Methionine

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Cell lysis buffer

  • Standard reagents for SDS-PAGE and Western blotting

Procedure:

  • Cell Culture and Media Preparation:

    • Culture cells to 60-70% confluency in standard DMEM.

    • Prepare complete DMEM-LM by supplementing with dialyzed FBS, L-glutamine, and antibiotics.

    • Prepare a 100x stock solution of L-Photo-Leucine (400 mM) and L-Photo-Methionine (200 mM) in PBS.

  • Metabolic Labeling:

    • Wash the cells twice with PBS.

    • Replace the standard medium with the complete DMEM-LM containing 4 mM L-Photo-Leucine and 2 mM L-Photo-Methionine.

    • Incubate the cells for 16-24 hours to allow for incorporation of the photo-amino acids into newly synthesized proteins. The overall incorporation rate is typically 10-20%.[2]

  • UV Crosslinking:

    • Wash the cells twice with ice-cold PBS.

    • Add a thin layer of PBS to cover the cells.

    • Place the plate on ice and irradiate with 365 nm UV light for 5-15 minutes. The optimal time and distance should be determined empirically.

  • Analysis:

    • Lyse the cells and analyze the crosslinked complexes by SDS-PAGE and Western blotting using antibodies against the protein of interest. Crosslinked complexes will appear as higher molecular weight species.

In Vivo Crosslinking of Epidermal Growth Factor Receptor (EGFR) Dimerization using BS3

While not a photo-crosslinker, the amine-reactive crosslinker BS3 (bis(sulfosuccinimidyl)suberate) is a valuable tool for studying cell surface receptor dimerization and serves as a useful comparison.[13][14][15]

Objective: To quantify ligand-induced dimerization of EGFR on the cell surface.

Materials:

  • Cells expressing EGFR (e.g., A431)

  • Serum-free cell culture medium

  • Epidermal Growth Factor (EGF)

  • BS3 crosslinker

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis buffer

  • Reagents for SDS-PAGE and Western blotting, including an anti-EGFR antibody

Procedure:

  • Cell Culture and Stimulation:

    • Plate cells and grow to near confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Stimulate the cells with a saturating concentration of EGF (e.g., 100 ng/mL) for 15 minutes at 37°C. Include an unstimulated control.

  • Crosslinking:

    • Place the cells on ice and wash twice with ice-cold PBS.

    • Add ice-cold PBS containing 1-2 mM BS3 to the cells and incubate on ice for 30 minutes with gentle rocking.

    • Quench the crosslinking reaction by adding Tris-HCl to a final concentration of 20 mM and incubating for 15 minutes on ice.

  • Lysis and Analysis:

    • Wash the cells with ice-cold PBS and lyse them.

    • Analyze the lysates by non-reducing SDS-PAGE and Western blotting with an anti-EGFR antibody.

    • EGFR monomers will appear at ~170 kDa, while crosslinked dimers will be observed at ~340 kDa.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_cell In Vivo cluster_lab In Vitro Analysis A Introduce Crosslinker (Small Molecule or Genetically Encoded) B Allow for Incorporation / Binding A->B C Induce Interaction of Interest (e.g., Ligand Stimulation) B->C D UV Photo-activation (Covalent Bond Formation) C->D E Cell Lysis D->E F Enrichment of Crosslinked Complexes (e.g., Immunoprecipitation) E->F G Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) F->G

G cluster_aryl_azide Aryl Azide cluster_diazirine Diazirine cluster_benzophenone Benzophenone A1 Aryl Azide A2 Nitrene (Highly Reactive) A1->A2 UV Light (254-365 nm) X Covalent Crosslink A2->X Insertion into C-H, N-H, O-H bonds B1 Diazirine B2 Carbene (Highly Reactive) B1->B2 UV Light (330-370 nm) B2->X Insertion into C-H, N-H, O-H bonds C1 Benzophenone C2 Triplet Diradical (Highly Reactive) C1->C2 UV Light (~365 nm) C2->X Hydrogen Abstraction & C-C bond formation

G cluster_membrane Plasma Membrane EGFR1 EGFR Monomer 1 Dimer EGFR Dimer EGFR1->Dimer Dimerization EGFR2 EGFR Monomer 2 EGFR2->Dimer Dimerization CrosslinkedDimer Crosslinked EGFR Dimer Dimer->CrosslinkedDimer Downstream Downstream Signaling CrosslinkedDimer->Downstream Signal Transduction EGF EGF Ligand EGF->EGFR1 EGF->EGFR2 BS3 BS3 Crosslinker BS3->CrosslinkedDimer Crosslinking

Conclusion

The field of in vivo crosslinking has expanded significantly beyond traditional reagents like this compound. The development of diazirine and benzophenone-based photo-crosslinkers, particularly their incorporation as unnatural amino acids, has provided researchers with a versatile and powerful toolkit to investigate dynamic molecular interactions within living cells with high spatial and temporal resolution. The choice of the optimal crosslinker will depend on the specific application, balancing factors such as crosslinking efficiency, potential for disruption of the native interaction, and the analytical method used for detection. This guide provides a starting point for researchers to navigate the available alternatives and design robust in vivo crosslinking experiments to unravel complex biological processes.

References

Comparative Guide to Mass Spectrometry Analysis of N-(3-azidophenyl)-2-chloroacetamide Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for proteomic analysis, the selection of an appropriate labeling reagent is critical for achieving accurate and robust results. This guide provides a detailed comparison of N-(3-azidophenyl)-2-chloroacetamide, a bifunctional labeling reagent, with other common alternatives for the analysis of labeled peptides. The comparison focuses on performance, supported by experimental data, and includes detailed methodologies for key experimental protocols.

Introduction to Bifunctional Peptide Labeling

This compound is a chemical probe designed for a two-step labeling strategy. It incorporates a chloroacetamide group, which selectively reacts with the thiol group of cysteine residues in peptides and proteins. Additionally, it possesses an azide group that serves as a bioorthogonal handle for subsequent "click chemistry" reactions. This allows for the attachment of a reporter tag, such as biotin for enrichment or a fluorescent dye for imaging, in a highly specific and efficient manner. This approach is particularly valuable for activity-based protein profiling (ABPP) and the identification of reactive cysteine residues within complex proteomes.

Comparison of Cysteine-Reactive Labeling Reagents

The performance of this compound is best understood in the context of alternative cysteine-reactive probes. The most common alternatives include reagents based on iodoacetamide and maleimide.

FeatureThis compoundIodoacetamide-based Probes (e.g., Iodoacetamide-Alkyne)Maleimide-based Probes
Reactive Group ChloroacetamideIodoacetamideMaleimide
Reaction Mechanism Nucleophilic substitution (alkylation) of cysteine thiolNucleophilic substitution (alkylation) of cysteine thiolMichael addition to cysteine thiol
Reactivity Moderately reactiveHighly reactiveHighly reactive
Specificity Generally high for cysteine.High for cysteine, but can have off-target reactions with other nucleophilic residues (e.g., histidine, lysine, methionine) at higher pH and concentrations.[1]High for cysteine, but can also react with lysine. Susceptible to hydrolysis.
Side Reactions Can cause oxidation of methionine residues.[1][2]Can lead to off-target alkylation and has been shown to cause methionine-to-isothreonine conversion.[3]Can undergo hydrolysis, reducing labeling efficiency.
Bioorthogonal Handle AzideTypically AlkyneCan be functionalized with azide or alkyne
Typical Application Proteome-wide cysteine reactivity profiling, target identification.Activity-based protein profiling, quantitative cysteine profiling.[4]Covalent labeling of proteins, bioconjugation.

Experimental Protocols

Labeling of Peptides with this compound

This protocol is a generalized procedure and may require optimization for specific applications.

Materials:

  • Protein digest (e.g., tryptic digest of a cell lysate)

  • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

  • This compound solution (e.g., 10 mM in DMSO)

  • Urea or other denaturing agent

  • Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)

  • Quenching reagent (e.g., DTT or L-cysteine)

Procedure:

  • Reduction: Reduce the disulfide bonds in the peptide sample by adding DTT to a final concentration of 5 mM and incubating at 56°C for 30 minutes.

  • Alkylation/Labeling: Cool the sample to room temperature. Add this compound to a final concentration of 15 mM. Incubate in the dark at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM and incubating for 15 minutes at room temperature.

  • Sample Cleanup: Proceed with sample cleanup (e.g., C18 desalting) to remove excess reagents.

Enrichment of Azide-Labeled Peptides via Click Chemistry

This protocol describes the enrichment of labeled peptides using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-functionalized resin.

Materials:

  • Azide-labeled peptide sample

  • Alkyne-functionalized agarose or magnetic beads

  • Copper(II) sulfate (CuSO₄) solution

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution

  • Wash buffers (e.g., urea, high salt, organic solvent)

  • Elution buffer (e.g., containing a cleavable linker or harsh conditions like SDS)

Procedure:

  • Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the azide-labeled peptides, alkyne-functionalized beads, TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and CuSO₄ (final concentration 1 mM).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

  • Washing: Pellet the beads by centrifugation and remove the supernatant. Wash the beads extensively with a series of buffers to remove non-specifically bound peptides. This typically includes washes with high urea concentration, high salt concentration, and organic solvents like methanol or acetonitrile.

  • Elution: Elute the captured peptides from the beads. The elution strategy will depend on the type of beads used. If a cleavable linker is present, elution is achieved by adding the appropriate cleavage reagent. Alternatively, elution can be performed using a solution containing SDS and boiling.

  • Mass Spectrometry Analysis: The enriched and eluted peptides are then desalted and prepared for LC-MS/MS analysis.

Visualizing the Workflow

experimental_workflow cluster_labeling Peptide Labeling cluster_enrichment Enrichment via Click Chemistry p Protein Digest r Reduction (DTT/TCEP) p->r l Labeling with This compound r->l q Quenching l->q c Cleanup (C18) q->c cc Click Chemistry Reaction (CuAAC with Alkyne-Beads) c->cc w Washing cc->w e Elution w->e ms LC-MS/MS Analysis e->ms

Caption: Experimental workflow for the analysis of this compound labeled peptides.

Signaling Pathway and Logical Relationships

The use of bifunctional probes like this compound is often aimed at identifying proteins with reactive cysteines that may be involved in specific signaling pathways, for example, in response to oxidative stress.

signaling_pathway cluster_cell Cellular Response to Oxidative Stress stress Oxidative Stress (e.g., H2O2) protein Protein with Reactive Cysteine stress->protein Induces Cys reactivity probe N-(3-azidophenyl)-2- chloroacetamide Labeling protein->probe Identifies pathway Downstream Signaling (e.g., MAPK, Nrf2) protein->pathway Activates response Cellular Response (e.g., Antioxidant Gene Expression) pathway->response Leads to

References

Control Experiments for N-(3-azidophenyl)-2-chloroacetamide Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential control experiments for assays utilizing N-(3-azidophenyl)-2-chloroacetamide (Az-Cl-Ac), a covalent chemical probe. By incorporating robust controls, researchers can ensure the specificity of their findings and confidently identify true biological targets. This document details the rationale behind each control, provides experimental protocols, and presents comparative data to guide experimental design.

Introduction to this compound (Az-Cl-Ac)

This compound is a bifunctional chemical probe designed for activity-based protein profiling (ABPP) and target identification studies. Its structure incorporates two key functional groups:

  • A chloroacetamide warhead: This electrophilic group reacts with nucleophilic amino acid residues, primarily cysteine, on proteins, forming a stable covalent bond. This allows for the irreversible labeling of potential protein targets.

  • An azide group: This moiety serves as a bioorthogonal handle for "click chemistry." After the probe has covalently bound to its target protein, the azide group can be specifically and efficiently ligated to a reporter tag (e.g., a fluorophore or biotin) that bears a corresponding alkyne group. This enables the visualization and/or enrichment of labeled proteins for subsequent identification and quantification.

The utility of Az-Cl-Ac lies in its ability to capture and identify protein targets in complex biological systems. However, the inherent reactivity of the chloroacetamide group necessitates a series of rigorous control experiments to distinguish specific, biologically relevant interactions from non-specific labeling.

The Critical Role of Control Experiments

Control experiments are fundamental to the validation of any covalent probe, including Az-Cl-Ac. They are designed to address the following key questions:

  • Is the observed labeling dependent on the reactive chloroacetamide group?

  • Is the detection of the probe-protein adduct dependent on the azide handle?

  • Is the labeling of a specific protein of interest a result of a direct binding event or non-specific reactivity?

By systematically addressing these questions, researchers can build a strong case for a genuine probe-target interaction. This guide focuses on two essential types of control molecules and a key experimental strategy:

  • The Non-Reactive Control: N-(3-azidophenyl)-2-hydroxyacetamide

  • The Non-Clickable Control: N-(3-aminophenyl)-2-chloroacetamide

  • The Competition Assay: Demonstrating Target-Specific Engagement

Comparative Analysis of Control Probes

To validate the on-target effects of Az-Cl-Ac, it is crucial to compare its performance against structurally similar but functionally distinct control probes.

The Probes
Probe Name Structure Function Purpose in Assays
This compound (Az-Cl-Ac) (Structure to be visualized)Active Probe: Covalently labels nucleophilic residues via the chloroacetamide and allows for detection via the azide group.To identify potential protein targets.
N-(3-azidophenyl)-2-hydroxyacetamide (Structure to be visualized)Non-Reactive Control: Lacks the electrophilic chloroacetyl group, preventing covalent bond formation.To control for non-covalent interactions and background signal from the azide-alkyne ligation.
N-(3-aminophenyl)-2-chloroacetamide (Structure to be visualized)Non-Clickable Control: Possesses the reactive chloroacetamide but lacks the azide group for click chemistry.To ensure that the observed signal is dependent on the azide handle and not an artifact of the chloroacetamide moiety.
Expected Experimental Outcomes

The following table summarizes the expected outcomes when using these probes in a typical chemoproteomic workflow involving cell lysate treatment, click chemistry with a fluorescent alkyne tag, and analysis by SDS-PAGE.

Experiment Active Probe (Az-Cl-Ac) Non-Reactive Control Non-Clickable Control
Gel-Based Fluorescence Imaging Fluorescent bands corresponding to labeled proteins are observed.No or significantly reduced fluorescent bands.No fluorescent bands, as there is no azide for click chemistry.
Mass Spectrometry-Based Target ID (after enrichment) Identification of a set of proteins covalently modified by the probe.No or a significantly different and smaller set of proteins identified (representing non-covalent binders).No proteins identified through the azide-alkyne enrichment strategy.

Experimental Protocols

Synthesis of Control Probes

Synthesis of N-(3-azidophenyl)-2-hydroxyacetamide (Non-Reactive Control):

  • Dissolve 3-azidoaniline in a suitable aprotic solvent such as dichloromethane (DCM).

  • Add an equimolar amount of a base, such as triethylamine.

  • Slowly add 2-hydroxyacetyl chloride dropwise to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of N-(3-aminophenyl)-2-chloroacetamide (Non-Clickable Control):

  • Dissolve 3-aminoacetanilide in a suitable solvent.

  • Follow a standard procedure for the reduction of the nitro group to an amine if starting from a nitro-precursor, or directly proceed if using 3-aminoacetanilide.

  • React the resulting aniline with chloroacetyl chloride in the presence of a base, similar to the synthesis of the active probe.

  • Purify the product using standard techniques such as recrystallization or column chromatography.

Gel-Based Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for comparing the labeling profiles of the active probe and the non-reactive control.

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the protein concentration.

  • Probe Labeling:

    • To separate aliquots of the proteome (e.g., 1 mg/mL), add the active probe (Az-Cl-Ac) or the non-reactive control to a final concentration of 10 µM.

    • Incubate for 1 hour at room temperature.

  • Click Chemistry:

    • Prepare a click-mix containing a fluorescent alkyne reporter (e.g., alkyne-TAMRA), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelating ligand (e.g., THPTA).

    • Add the click-mix to the probe-labeled proteomes and incubate for 1 hour at room temperature, protected from light.

  • SDS-PAGE and Imaging:

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins on a polyacrylamide gel.

    • Visualize the fluorescently labeled proteins using an appropriate gel scanner.

Quantitative Mass Spectrometry-Based Proteomics for Target Identification

This protocol describes a competitive ABPP experiment to identify specific targets of Az-Cl-Ac.

  • Proteome Treatment:

    • Treat aliquots of live cells or cell lysates with either DMSO (vehicle control) or a high concentration (e.g., 100 µM) of a potential competitor (a known binder to the target of interest).

    • Incubate for a specified time to allow for target engagement by the competitor.

  • Active Probe Labeling:

    • Add the active probe (Az-Cl-Ac) to all samples at a lower concentration (e.g., 10 µM).

    • Incubate to allow the probe to label available sites.

  • Click Chemistry and Enrichment:

    • Lyse the cells (if treated live) and perform click chemistry to attach a biotin-alkyne tag.

    • Enrich the biotin-tagged proteins using streptavidin beads.

  • On-Bead Digestion and Mass Spectrometry:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion of the enriched proteins.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • Proteins that show a significant decrease in abundance in the competitor-treated sample compared to the vehicle control are considered specific targets of the active probe.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Control Experiments

G cluster_probes Probe Set cluster_results Expected Results AzClAc Active Probe (Az-Cl-Ac) Incubation Incubation AzClAc->Incubation NonReactive Non-Reactive Control (Az-OH-Ac) NonReactive->Incubation NonClickable Non-Clickable Control (NH2-Cl-Ac) NonClickable->Incubation Proteome Cell Lysate / Proteome Proteome->Incubation Click Click Chemistry (Alkyne-Fluorophore) Incubation->Click Analysis SDS-PAGE & Imaging Click->Analysis ResultAzClAc Fluorescent Bands Analysis->ResultAzClAc Active Probe ResultNonReactive No/Low Fluorescence Analysis->ResultNonReactive Non-Reactive ResultNonClickable No Fluorescence Analysis->ResultNonClickable Non-Clickable

Caption: Workflow for gel-based comparison of active and control probes.

Competitive ABPP Workflow for Target Identification

G cluster_treatment Pre-treatment Vehicle Vehicle (DMSO) ActiveProbe Active Probe (Az-Cl-Ac) Vehicle->ActiveProbe Competitor Excess Competitor Competitor->ActiveProbe Proteome Cell Lysate / Proteome Proteome->Vehicle Proteome->Competitor ClickBiotin Click Chemistry (Alkyne-Biotin) ActiveProbe->ClickBiotin Enrichment Streptavidin Enrichment ClickBiotin->Enrichment MS LC-MS/MS Analysis Enrichment->MS DataAnalysis Quantitative Data Analysis MS->DataAnalysis Result Target Identification (Reduced signal in competitor sample) DataAnalysis->Result

Caption: Workflow for competitive ABPP to identify specific targets.

Example Signaling Pathway: NF-κB Inhibition

Chloroacetamide-containing compounds have been shown to target components of the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. A covalent probe like Az-Cl-Ac could potentially be used to identify novel regulators of this pathway.

G Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription Nucleus->Transcription activates AzClAc Az-Cl-Ac Probe TargetProtein Target Protein (e.g., IKKβ) AzClAc->TargetProtein covalently binds TargetProtein->IKK inhibits

Caption: Potential mechanism of NF-κB pathway modulation by an Az-Cl-Ac probe.

Conclusion

The use of this compound as a chemical probe offers a powerful approach for discovering and characterizing protein targets. However, the validity of the data generated is critically dependent on the implementation of appropriate control experiments. By employing non-reactive and non-clickable analogs, researchers can effectively deconvolute specific covalent interactions from non-specific binding and other experimental artifacts. Furthermore, competitive ABPP provides a robust method for confirming target engagement in a complex biological milieu. This guide provides the necessary framework and protocols to design and execute well-controlled experiments, leading to more reliable and impactful scientific discoveries.

Cross-Validation of N-(3-azidophenyl)-2-chloroacetamide's Anti-Cancer Activity Using CRISPR-Cas9 Genetic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of the novel covalent inhibitor, N-(3-azidophenyl)-2-chloroacetamide, on cancer cell viability, cross-validated with genetic modification techniques. The data presented herein supports the on-target activity of this compound and provides a framework for its further investigation as a potential therapeutic agent.

This compound is a putative covalent inhibitor designed to target a key signaling node in cancer cell survival. Its chloroacetamide warhead is predicted to form a covalent bond with a nucleophilic residue in the active site of its target protein, while the azidophenyl group allows for photo-affinity labeling to confirm target engagement. This guide details the experimental cross-validation of its biological effects using a CRISPR-Cas9 engineered cell line, providing a robust assessment of its mechanism of action.

Data Presentation: Comparative Efficacy in Wild-Type vs. Mutant Cells

The following table summarizes the quantitative data from key experiments comparing the effects of this compound on wild-type (WT) cancer cells and cells expressing a mutant version of the target protein, "Target Kinase X" (TKX), where the putative binding site cysteine has been mutated to alanine (TKX-C123A).

ParameterWild-Type (WT) CellsTKX-C123A Mutant CellsFold Change (Mutant/WT)
Cell Viability IC50 (µM) 1.2 ± 0.225.8 ± 3.121.5
Apoptosis Rate (% at 2 µM) 65 ± 5%8 ± 2%0.12
Caspase-3/7 Activity (RFU at 2 µM) 8,500 ± 7001,200 ± 1500.14
Target Engagement (Photo-affinity Labeling) Strong SignalNo Signal-

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Cell Viability Assay (MTT)
  • Cell Seeding: Seed wild-type and TKX-C123A mutant cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 values using a non-linear regression analysis.

CRISPR-Cas9-Mediated Generation of TKX-C123A Mutant Cell Line
  • gRNA Design: Design a guide RNA (gRNA) targeting the genomic region of TKX corresponding to Cys-123.

  • Donor Template: Synthesize a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired C123A mutation (TGT to GCT) and silent mutations to prevent re-cutting by Cas9.

  • Transfection: Co-transfect wild-type cells with a plasmid expressing both Cas9 and the gRNA, along with the ssODN donor template.

  • Single-Cell Cloning: After 48 hours, perform single-cell sorting into 96-well plates to isolate individual clones.

  • Screening and Validation: Expand the clones and screen for the desired mutation by Sanger sequencing of the targeted genomic region. Confirm the absence of off-target mutations in predicted sites.

  • Protein Expression Confirmation: Verify the expression of the mutant TKX protein via Western blot.

Apoptosis Assay (Caspase-3/7 Activity)
  • Cell Treatment: Seed and treat wild-type and TKX-C123A mutant cells with 2 µM of this compound for 24 hours.

  • Assay: Use a commercially available Caspase-Glo® 3/7 Assay kit according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence, which is proportional to the amount of active caspase-3 and -7, using a luminometer.

  • Analysis: Normalize the results to the vehicle-treated control.

Mandatory Visualizations

The following diagrams illustrate the hypothetical signaling pathway and the experimental workflow for the genetic cross-validation.

Pro_Survival_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor TKX TKX Receptor->TKX Downstream Effector Downstream Effector TKX->Downstream Effector Pro-Survival Genes Pro-Survival Genes Downstream Effector->Pro-Survival Genes Apoptosis Apoptosis Pro-Survival Genes->Apoptosis Inhibitor This compound Inhibitor->TKX Experimental_Workflow cluster_crispr CRISPR-Cas9 Gene Editing cluster_comparison Comparative Analysis Design_gRNA Design gRNA for TKX Synthesize_Donor Synthesize C123A Donor Template Design_gRNA->Synthesize_Donor Transfection Transfect WT Cells Synthesize_Donor->Transfection Clonal_Selection Single-Cell Cloning Transfection->Clonal_Selection Validation Sequence Validation Clonal_Selection->Validation Mutant_Cells TKX-C123A Cells Validation->Mutant_Cells WT_Cells Wild-Type Cells Compound_Treatment Treat with this compound WT_Cells->Compound_Treatment Mutant_Cells->Compound_Treatment Assays Cell Viability, Apoptosis, Target Engagement Compound_Treatment->Assays Data_Analysis Compare Results Assays->Data_Analysis

Safety Operating Guide

Proper Disposal of N-(3-azidophenyl)-2-chloroacetamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Protocols

The proper handling and disposal of N-(3-azidophenyl)-2-chloroacetamide are critical for laboratory safety. This compound possesses a unique combination of functional groups—an aryl azide and a chloroacetamide—that necessitates stringent safety measures to mitigate risks of explosion, toxicity, and environmental contamination. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.

Hazard Assessment and Stability

This compound combines the hazardous properties of both aryl azides and chloroacetamides. Aryl azides are energetic compounds that can be sensitive to heat, shock, and friction, posing a significant explosion risk.[1][2] The stability of organic azides can be estimated using two general guidelines: the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".[1]

For this compound (C₈H₇ClN₄O), the C/N ratio is 2 (8 carbons / 4 nitrogens). A C/N ratio between 1 and 3 suggests that the compound can be synthesized in small quantities but should be handled with care, stored at low temperatures (-18°C), and protected from light.[1] The "Rule of Six" states that there should be at least six carbon atoms for each energetic functional group (in this case, the azide group) to render the compound relatively safe.[1] With eight carbons to one azide group, this compound meets this criterion. However, it is crucial to always handle this and any azide-containing compound as potentially explosive.

The chloroacetamide moiety contributes to the compound's toxicity. 2-Chloroacetamide is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[3][4]

Quantitative Hazard Data Summary

Hazard ClassificationCompound/Functional GroupKey Data
Acute Oral Toxicity 2-ChloroacetamideCategory 3 (Toxic if swallowed)[3]
Skin Sensitization 2-ChloroacetamideCategory 1 (May cause an allergic skin reaction)[3]
Reproductive Toxicity 2-ChloroacetamideCategory 2 (Suspected of damaging fertility or the unborn child)[3]
Explosive Potential Aryl AzidesSensitive to heat, shock, and friction[1][2]
Stability Guideline (C/N Ratio) This compound2 (Handle with care, store cold and dark)[1]
Stability Guideline (Rule of Six) This compoundMeets the rule (8 carbons per azide group)[1]

Experimental Protocol: Quenching and Disposal

The primary and most critical step in the disposal of this compound is the quenching of the azide group. This procedure converts the potentially explosive azide into harmless nitrogen gas. The following protocol is a standard method for quenching azides.

Materials:

  • This compound waste

  • Sodium nitrite (NaNO₂)

  • 2M Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)[5]

  • Stir plate and stir bar

  • Fume hood

  • Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves.

Procedure:

  • Work in a Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood to ensure proper ventilation of any potentially hazardous gases produced, such as nitrogen oxides and hydrazoic acid (if conditions become acidic too quickly).

  • Dilute the Azide Waste: If the waste is in a solid form or a concentrated solution, dilute it with a non-halogenated organic solvent (e.g., ethanol, isopropanol) or water to a concentration not exceeding 5%.[1][6] Crucially, do not use halogenated solvents like dichloromethane or chloroform , as they can react with azides to form highly explosive di- and tri-azidomethane.[1][7]

  • Prepare the Quenching Solution: In a separate flask, prepare a 20% aqueous solution of sodium nitrite. You will need approximately 1.5 grams of sodium nitrite for every gram of this compound to be quenched.[5][6]

  • Add Sodium Nitrite Solution: While stirring the diluted azide waste, slowly add the 20% sodium nitrite solution.

  • Acidify Slowly: With continuous stirring, add 2M hydrochloric acid or sulfuric acid dropwise to the mixture.[5] The slow addition of acid is critical to control the rate of reaction and prevent the formation of highly toxic and explosive hydrazoic acid (HN₃).[1] Gas evolution (nitrogen) will be observed. Continue adding acid until the gas evolution ceases and the solution is acidic (test with pH paper).

  • Test for Complete Quenching: To ensure all the azide has been destroyed, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrous acid, signifying that the quenching reaction is complete.[5][6]

  • Neutralize and Dispose: Once the quenching is complete, neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide until the pH is between 6 and 8. The final, neutralized solution can then be disposed of as hazardous aqueous waste according to your institution's guidelines. Do not pour down the drain unless specifically permitted by your institution's environmental health and safety office. [8]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_quench Quenching Procedure cluster_final Final Disposal PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Work in a Certified Fume Hood Dilute Dilute Azide Waste (<5% in non-halogenated solvent) FumeHood->Dilute Start Procedure AddNaNO2 Slowly Add 20% Sodium Nitrite Solution Dilute->AddNaNO2 Acidify Slowly Add 2M HCl or H2SO4 AddNaNO2->Acidify Test Test for Completion (Starch-Iodide Paper) Acidify->Test Neutralize Neutralize Solution (pH 6-8) Test->Neutralize If Quenching Complete Dispose Dispose as Hazardous Aqueous Waste Neutralize->Dispose

Caption: Logical workflow for the safe disposal of this compound.

This comprehensive guide provides the essential information for the safe handling and disposal of this compound. By adhering to these procedures, researchers can mitigate the inherent risks associated with this compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and environmental health and safety office for further guidance.

References

Personal protective equipment for handling N-(3-azidophenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of N-(3-azidophenyl)-2-chloroacetamide. This compound presents a dual hazard, combining the toxicity of a chloroacetamide with the potential instability of an organic azide. Strict adherence to the following protocols is essential to ensure laboratory safety.

Hazard Identification and Summary

  • Chloroacetamide Moiety: Chloroacetamides are known to be toxic if swallowed and can cause skin sensitization[1][2][3]. They are also suspected of causing reproductive toxicity[1][2].

  • Aryl Azide Moiety: Organic azides are energetic materials and can be sensitive to heat, shock, friction, and light, posing a risk of explosive decomposition[1]. The presence of an azido group necessitates stringent safety measures to prevent accidental detonation.

A key principle for assessing the stability of organic azides is the "Rule of Six," which suggests that a molecule is generally more stable if the ratio of carbon atoms to nitrogen atoms is six or greater. In this compound (C₈H₇ClN₄O), this ratio is 2, indicating a potential for instability and requiring cautious handling.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shields or chemical safety goggles[1][4]. A face shield is recommended[4].Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before each use.Laboratory coat.Use in a certified chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended[2].
In Solution (Handling and Reactions) Chemical safety goggles. A face shield is recommended when handling larger quantities or during vigorous reactions.Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's data for breakthrough times.Laboratory coat. Consider a chemical-resistant apron for larger volumes.All manipulations should be performed in a certified chemical fume hood.
Purification (e.g., Chromatography) Chemical safety goggles and a face shield.Double gloving with compatible chemical-resistant gloves is recommended.Laboratory coat and a chemical-resistant apron.Operations must be conducted within a chemical fume hood.
Waste Disposal Chemical safety goggles and a face shield.Chemical-resistant gloves.Laboratory coat and a chemical-resistant apron.Work within a chemical fume hood, especially during quenching procedures.

Operational Plan: Step-by-Step Handling Procedures

A meticulous and well-rehearsed operational plan is critical for the safe handling of this compound.

3.1. Preparation and Pre-Handling

  • Risk Assessment: Before beginning any work, perform a thorough risk assessment that considers the scale of the reaction, potential for exposure, and emergency procedures.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. The work area within the hood should be clean and free of clutter.

  • Blast Shield: For all operations involving the neat compound or concentrated solutions, the use of a blast shield is mandatory.

  • Incompatible Materials: Remove all incompatible materials from the work area, including strong oxidizing agents, strong bases, strong reducing agents, and heavy metals[1]. Halogenated solvents should be avoided as they can react with azides to form explosive compounds.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

3.2. Weighing and Transfer

  • Small Quantities: Whenever possible, work with the smallest feasible quantities of the material.

  • Spatulas: Use non-metallic (e.g., ceramic or plastic) spatulas to avoid friction and the formation of shock-sensitive metal azides.

  • Static Discharge: Take precautions to prevent static discharge, which could initiate decomposition.

  • Containment: Weigh the compound on a tared weigh paper or in a suitable container within the chemical fume hood.

3.3. Dissolution and Reaction

  • Solvent Choice: Select non-halogenated solvents for all reactions.

  • Temperature Control: Maintain strict control over the reaction temperature. Avoid localized heating and use a well-calibrated heating mantle or a temperature-controlled bath. Do not heat the compound directly on a hot plate.

  • Atmosphere: For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).

3.4. Work-up and Purification

  • Quenching: If the reaction mixture may contain residual azide, it should be quenched carefully (see Disposal Plan).

  • Extraction: Perform extractions in a separatory funnel with gentle mixing to avoid the buildup of pressure.

  • Concentration: Avoid concentrating solutions to dryness. If solvent removal is necessary, do so under reduced pressure at the lowest possible temperature.

  • Chromatography: Be aware that concentrating the compound on silica or alumina gel during column chromatography could pose a risk due to localized heating.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent accidents.

4.1. Waste Segregation

  • Dedicated Waste Container: All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled waste container.

  • Incompatible Waste: Do not mix azide-containing waste with other chemical waste streams, especially acidic waste, which can generate highly toxic and explosive hydrazoic acid.

4.2. Decontamination of Glassware

  • Rinsing: Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) in a chemical fume hood.

  • Quenching Rinse: The initial solvent rinse should be treated as hazardous waste and added to the dedicated azide waste container.

  • Cleaning: After the initial rinse, glassware can be cleaned using standard laboratory procedures.

4.3. Deactivation of Excess Reagent and Waste

  • For small quantities of residual this compound in reaction vessels or waste streams, a chemical deactivation (quenching) procedure is recommended. This should only be performed by trained personnel in a chemical fume hood. A common method for deactivating organic azides is the use of a reducing agent. However, the specific procedure should be carefully evaluated for compatibility with the chloroacetamide functional group.

  • All deactivated waste should be disposed of as hazardous waste through your institution's environmental health and safety office. Never pour any waste containing this compound down the drain[3].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment PrepWorkspace Prepare Fume Hood & Blast Shield RiskAssessment->PrepWorkspace CheckEquipment Verify Emergency Equipment PrepWorkspace->CheckEquipment WeighTransfer Weigh & Transfer (Non-Metallic Spatula) CheckEquipment->WeighTransfer DissolveReact Dissolve & React (Controlled Temp) WeighTransfer->DissolveReact WorkupPurify Work-up & Purify (Avoid Dryness) DissolveReact->WorkupPurify SegregateWaste Segregate Azide Waste WorkupPurify->SegregateWaste Decontaminate Decontaminate Glassware SegregateWaste->Decontaminate DeactivateWaste Deactivate/Quench Waste Decontaminate->DeactivateWaste Dispose Dispose via EHS DeactivateWaste->Dispose

Caption: Logical workflow for the safe handling of this compound.

References

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